molecular formula C9H15NO4 B042311 (R)-1-(Tert-butoxycarbonyl)azetidine-2-carboxylic acid CAS No. 228857-58-7

(R)-1-(Tert-butoxycarbonyl)azetidine-2-carboxylic acid

Cat. No.: B042311
CAS No.: 228857-58-7
M. Wt: 201.22 g/mol
InChI Key: JWJVSDZKYYXDDN-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-1-(Tert-butoxycarbonyl)azetidine-2-carboxylic acid is a high-value, chiral non-proteinogenic amino acid derivative that serves as a critical building block in advanced organic synthesis and medicinal chemistry. Its core structure features a rigid, four-membered azetidine ring, which is increasingly employed as a scaffold in drug discovery to influence the conformational and physicochemical properties of target molecules. The (R)-enantiomer provides specific stereochemical control, which is essential for interacting with chiral biological targets. The tert-butoxycarbonyl (Boc) protecting group ensures excellent stability under a wide range of reaction conditions while allowing for facile, orthogonal deprotection under mild acidic conditions.

Properties

IUPAC Name

(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-9(2,3)14-8(13)10-5-4-6(10)7(11)12/h6H,4-5H2,1-3H3,(H,11,12)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWJVSDZKYYXDDN-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00426544
Record name (2R)-1-(tert-Butoxycarbonyl)azetidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

228857-58-7
Record name (2R)-1-(tert-Butoxycarbonyl)azetidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of (R)-1-Boc-azetidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of (R)-1-Boc-azetidine-2-carboxylic acid, a chiral building block of significant interest in medicinal chemistry and drug development. The information presented is intended to support research and development activities by providing key data and standardized experimental methodologies.

Core Physical and Chemical Properties

(R)-1-Boc-azetidine-2-carboxylic acid, also known as (S)-1-(tert-Butoxycarbonyl)azetidine-2-carboxylic acid, is a white crystalline solid. Its molecular structure consists of a four-membered azetidine ring with a carboxylic acid at the 2-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This compound is frequently utilized in the synthesis of peptides and peptidomimetics, where the constrained azetidine ring can impart unique conformational properties to the resulting molecules.

A summary of its key physical properties is presented in the table below for easy reference and comparison.

PropertyValue
Molecular Formula C₉H₁₅NO₄
Molecular Weight 201.22 g/mol [1][2]
Melting Point 105-110 °C[3][4]
Boiling Point 321 °C at 760 mmHg (estimated)
Density 1.246 g/cm³
Appearance White powder or crystals[1]
Solubility Soluble in Dichloromethane, DMSO, Ethyl Acetate, Methanol[3]
pKa 4.01 ± 0.20 (Predicted)[3]
Optical Rotation [α]/D = -120.0 ± 2.0° (c = 1 in methanol)[1][3]
CAS Number 51077-14-6[1][2][3][4]

Experimental Protocols for Physical Property Determination

The following sections detail standardized methodologies for the determination of the key physical properties of (R)-1-Boc-azetidine-2-carboxylic acid.

Melting Point Determination

The melting point of a solid organic compound is a critical indicator of its purity. A sharp melting range typically signifies a high-purity compound.

Methodology:

  • A small, finely powdered sample of (R)-1-Boc-azetidine-2-carboxylic acid is packed into a capillary tube, sealed at one end.

  • The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer.

  • The sample is heated at a slow, controlled rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

  • The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded. This range is reported as the melting point.[1][3][4]

Optical Rotation Measurement

As a chiral compound, (R)-1-Boc-azetidine-2-carboxylic acid rotates the plane of polarized light. The specific rotation is a characteristic physical constant.

Methodology:

  • A solution of (R)-1-Boc-azetidine-2-carboxylic acid is prepared by dissolving a precisely weighed sample in a specific volume of a suitable solvent (e.g., methanol). The concentration is typically expressed in g/100 mL.

  • A polarimeter is calibrated using a blank solvent.

  • The prepared solution is placed in a sample cell of a known path length (typically 1 decimeter).

  • Plane-polarized light (usually from a sodium D-line source, 589 nm) is passed through the sample.

  • The angle of rotation of the polarized light is measured by the analyzer.

  • The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.[5][6]

pKa Determination

The pKa value indicates the acidity of the carboxylic acid group. While the provided value is predicted, experimental determination can be performed via titration.

Methodology:

  • A solution of (R)-1-Boc-azetidine-2-carboxylic acid of known concentration is prepared in water or a suitable co-solvent.

  • The solution is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH is monitored continuously using a calibrated pH meter.

  • A titration curve is generated by plotting the pH of the solution against the volume of the titrant added.

  • The pKa is determined from the titration curve as the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.[7][8] The Henderson-Hasselbalch equation can also be used to calculate the pKa from the titration data.[8]

Application in Solid-Phase Peptide Synthesis (SPPS)

(R)-1-Boc-azetidine-2-carboxylic acid is a valuable building block in solid-phase peptide synthesis (SPPS), a widely used method for the chemical synthesis of peptides. The following diagram illustrates a typical workflow for Boc-SPPS.

Boc_SPPS_Workflow cluster_synthesis_cycle Peptide Synthesis Cycle cluster_cleavage Final Steps Resin Resin Support (e.g., Merrifield) Attach Attach First Boc-Amino Acid Resin->Attach Esterification Deprotect Boc Deprotection (TFA in DCM) Attach->Deprotect Neutralize Neutralization (e.g., DIPEA) Deprotect->Neutralize Couple Couple Next Boc-Amino Acid (e.g., DCC/HOBt) Neutralize->Couple Wash Wash Couple->Wash Wash->Deprotect Repeat for each amino acid Cleave Cleavage from Resin (e.g., HF) Wash->Cleave After final cycle Purify Purification (e.g., HPLC) Cleave->Purify Analyze Analysis (e.g., MS, HPLC) Purify->Analyze

Caption: General workflow for Boc-Solid-Phase Peptide Synthesis (SPPS).

Quality Control and Analysis

The quality of (R)-1-Boc-azetidine-2-carboxylic acid is crucial for its successful application, particularly in peptide synthesis. Standard quality control measures include:

  • Purity Assessment: Typically performed using High-Performance Liquid Chromatography (HPLC) to determine the percentage of the desired compound and identify any impurities.[9][]

  • Identity Confirmation: Verified using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the molecular structure and weight.[9][]

  • Enantiomeric Purity: Determined by chiral HPLC to ensure the desired stereoisomer is present in high excess.

This comprehensive guide provides essential physical property data and outlines the standard experimental protocols relevant to (R)-1-Boc-azetidine-2-carboxylic acid. This information is intended to facilitate its effective use in research and development settings.

References

A Technical Guide to N-Boc-(R)-azetidine-2-carboxylic acid: Structure, Stereochemistry, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, stereochemistry, and applications of N-Boc-(R)-azetidine-2-carboxylic acid, a valuable building block in medicinal chemistry and peptide design. This document details its physicochemical properties, spectroscopic data, synthesis, and its strategic use in the development of novel therapeutics.

Molecular Structure and Stereochemistry

N-Boc-(R)-azetidine-2-carboxylic acid is a non-proteinogenic amino acid characterized by a four-membered azetidine ring. The tert-butyloxycarbonyl (Boc) group protects the nitrogen atom, making it a stable and versatile intermediate for peptide synthesis. The "(R)" designation specifies the stereochemistry at the alpha-carbon, which is crucial for its interaction with biological targets.

The strained four-membered ring of the azetidine moiety imparts significant conformational constraints compared to its five-membered ring analog, proline. This rigidity can be strategically exploited in peptide and peptidomimetic design to modulate secondary structure and enhance proteolytic stability.

Physicochemical and Spectroscopic Data

Comprehensive characterization of N-Boc-(R)-azetidine-2-carboxylic acid is essential for its effective use. The following tables summarize key physicochemical and spectroscopic properties.

Table 1: Physicochemical Properties

PropertyValueReference(s)
Molecular Formula C₉H₁₅NO₄[1][2]
Molecular Weight 201.22 g/mol [3][4]
Appearance White to off-white solid/crystals[3]
Melting Point 105-110 °C (for (S)-enantiomer)[5]
Optical Rotation [α]D -120.0 ± 2.0° (c=1 in Methanol) (for (S)-enantiomer)[3]
Solubility Soluble in Dichloromethane, DMSO, Ethyl Acetate, Methanol

Table 2: Spectroscopic Data (¹H and ¹³C NMR)

While a definitive, assigned spectrum for the (R)-enantiomer was not found in a single source, the following are characteristic chemical shifts for N-Boc-azetidine-2-carboxylic acid derivatives.

NucleusChemical Shift (ppm)MultiplicityAssignment
¹H NMR ~10-12br sCarboxylic Acid (-COOH)
~4.9-5.2mα-CH
~3.8-4.1mAzetidine CH₂
~2.4-2.8mAzetidine CH₂
~1.4sBoc (-C(CH₃)₃)
¹³C NMR ~170-180-Carboxylic Acid (C=O)
~155-157-Boc (C=O)
~79-81-Boc (-C (CH₃)₃)
~58-62-α-CH
~45-48-Azetidine CH₂
~28-Boc (-C(CH₃ )₃)
~24-26-Azetidine CH₂

Note: Chemical shifts can vary depending on the solvent and concentration. The broad singlet of the carboxylic acid proton is characteristic and its signal will disappear upon D₂O exchange. The ¹³C NMR spectrum shows a strongly deshielded carbonyl carbon from the carboxylic acid between 170-185 ppm.

Synthesis and Purification

The synthesis of enantiomerically pure N-Boc-(R)-azetidine-2-carboxylic acid is a critical step for its application in drug discovery. Several synthetic routes have been reported, often starting from commercially available precursors. A common strategy involves the cyclization of a suitably protected γ-amino-α-halobutyric acid derivative.

Experimental Protocol: A Generalized Synthetic Approach

A facile and straightforward synthesis of both enantiomers of azetidine-2-carboxylic acid has been described, which can be adapted for the specific synthesis of the (R)-enantiomer. The key steps typically involve:

  • Starting Material: A chiral starting material, such as an optically active α-methylbenzylamine, is used as a chiral auxiliary to introduce the desired stereochemistry.

  • Ring Formation: Construction of the azetidine ring is often achieved via an intramolecular alkylation reaction.

  • Protection: The nitrogen of the azetidine ring is protected with a Boc group using di-tert-butyl dicarbonate (Boc₂O).

  • Deprotection and Purification: Removal of the chiral auxiliary and subsequent purification steps yield the final product.

A large-scale synthesis starting from γ-butyrolactone has also been reported, involving bromination, esterification, cyclization, resolution, hydrogenation, Boc-protection, and hydrolysis.

Purification Protocols

Purification of N-Boc-(R)-azetidine-2-carboxylic acid is crucial to ensure high purity for subsequent applications.

Table 3: Purification Methodologies

MethodDescription
Flash Chromatography A common technique for the initial purification of the crude product. A silica gel stationary phase is typically used with a gradient of ethyl acetate in hexanes as the mobile phase.[6]
Recrystallization Effective for obtaining highly crystalline material. The crude product can be dissolved in a minimal amount of a hot solvent (e.g., ethyl acetate) and allowed to cool slowly, often with the addition of a less polar co-solvent like hexanes to induce crystallization.
Preparative HPLC For achieving the highest purity, reversed-phase high-performance liquid chromatography (RP-HPLC) can be employed. A C18 column with a water/acetonitrile gradient containing a small amount of trifluoroacetic acid (TFA) is a common system.[6][][8]

Applications in Drug Discovery and Peptide Design

N-Boc-(R)-azetidine-2-carboxylic acid serves as a constrained proline analog, and its incorporation into peptides can significantly influence their conformation, stability, and biological activity.

Conformational Constraint and Stability

The four-membered ring of azetidine-2-carboxylic acid is more rigid than the five-membered ring of proline. This increased rigidity can:

  • Induce β-turns: The azetidine moiety can act as a potent β-turn inducer, helping to pre-organize a peptide into a bioactive conformation.

  • Enhance Proteolytic Stability: The unnatural amino acid structure can hinder recognition by proteases, thereby increasing the in vivo half-life of peptide-based drugs.[9]

Workflow for Incorporation into Peptide-Based Drug Discovery

The strategic incorporation of N-Boc-(R)-azetidine-2-carboxylic acid into a peptide drug discovery program follows a logical workflow.

DrugDiscoveryWorkflow Workflow for Incorporating N-Boc-(R)-azetidine-2-carboxylic acid in Peptide Drug Discovery cluster_0 Lead Identification & Optimization cluster_1 In Vitro Evaluation cluster_2 In Vivo & Preclinical Development Identify_Lead_Peptide Identify Lead Peptide (e.g., from screening or natural ligand) Identify_Proline_Residues Identify Proline or Flexible Regions for Modification Identify_Lead_Peptide->Identify_Proline_Residues Structure-Activity Relationship (SAR) Synthesize_Analogs Synthesize Peptide Analogs with (R)-Azetidine-2-carboxylic Acid Identify_Proline_Residues->Synthesize_Analogs Solid-Phase Peptide Synthesis (SPPS) Conformational_Analysis Conformational Analysis (NMR, CD, Modeling) Synthesize_Analogs->Conformational_Analysis Binding_Assay Target Binding Affinity Assay (e.g., SPR, ELISA) Synthesize_Analogs->Binding_Assay Conformational_Analysis->Binding_Assay Functional_Assay In Vitro Functional Assay (e.g., cell-based reporter assay) Binding_Assay->Functional_Assay High Affinity Hits Stability_Assay Proteolytic Stability Assay (e.g., incubation with proteases) Functional_Assay->Stability_Assay Potent Analogs Pharmacokinetics Pharmacokinetic Studies (ADME) Stability_Assay->Pharmacokinetics Stable & Active Analogs Efficacy_Studies In Vivo Efficacy Studies (Animal Models) Pharmacokinetics->Efficacy_Studies Toxicity_Studies Toxicology Studies Efficacy_Studies->Toxicity_Studies Candidate_Selection Lead Candidate Selection Toxicity_Studies->Candidate_Selection

Caption: A logical workflow for the incorporation of N-Boc-(R)-azetidine-2-carboxylic acid into peptide drug discovery.

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)

The incorporation of N-Boc-(R)-azetidine-2-carboxylic acid into a peptide sequence is readily achieved using standard solid-phase peptide synthesis (SPPS) protocols.

SPPS_Workflow Experimental Workflow for SPPS with N-Boc-(R)-azetidine-2-carboxylic acid Resin_Preparation 1. Resin Preparation (e.g., Rink Amide Resin) Fmoc_Deprotection_1 2. Fmoc Deprotection (20% Piperidine in DMF) Resin_Preparation->Fmoc_Deprotection_1 Coupling_AA1 3. Coupling of First Amino Acid (Fmoc-AA-OH, HBTU, DIPEA) Fmoc_Deprotection_1->Coupling_AA1 Wash_1 4. Washing (DMF, DCM) Coupling_AA1->Wash_1 Fmoc_Deprotection_2 5. Fmoc Deprotection Wash_1->Fmoc_Deprotection_2 Coupling_Azetidine 6. Coupling of N-Boc-(R)-azetidine-2-carboxylic acid (Pre-activation with HBTU/DIPEA) Fmoc_Deprotection_2->Coupling_Azetidine Wash_2 7. Washing Coupling_Azetidine->Wash_2 Repeat_Cycle 8. Repeat Deprotection and Coupling Cycles Wash_2->Repeat_Cycle Final_Deprotection 9. Final Boc & Side-Chain Deprotection (TFA Cocktail) Repeat_Cycle->Final_Deprotection Cleavage 10. Cleavage from Resin Final_Deprotection->Cleavage Purification 11. Purification by RP-HPLC Cleavage->Purification Characterization 12. Characterization (LC-MS, MS/MS) Purification->Characterization

Caption: A standard solid-phase peptide synthesis workflow incorporating N-Boc-(R)-azetidine-2-carboxylic acid.

Conclusion

N-Boc-(R)-azetidine-2-carboxylic acid is a powerful tool in the arsenal of medicinal chemists and peptide scientists. Its unique structural features provide a means to introduce conformational rigidity and enhance the stability of peptide-based therapeutics. The well-established methods for its synthesis and incorporation into peptides make it an accessible and valuable building block for the design of next-generation drugs. This guide provides the foundational knowledge required for the effective utilization of this compound in research and development.

References

An In-depth Technical Guide on the Solubility of (R)-1-Boc-azetidine-2-carboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (R)-1-Boc-azetidine-2-carboxylic acid, a key building block in medicinal chemistry and drug development. Understanding its solubility is critical for optimizing reaction conditions, purification protocols, and formulation strategies. This document outlines the known qualitative solubility of this compound, presents a detailed experimental protocol for quantitative solubility determination, and offers a comparative analysis of the solubility of structurally related Boc-protected amino acids.

Introduction to (R)-1-Boc-azetidine-2-carboxylic Acid

(R)-1-Boc-azetidine-2-carboxylic acid is a protected, non-proteinogenic amino acid. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom increases its lipophilicity compared to the parent azetidine-2-carboxylic acid. This modification significantly influences its solubility profile, making it more soluble in a range of organic solvents. The molecule possesses both a nonpolar Boc group and a polar carboxylic acid moiety, allowing for a versatile solubility behavior that is essential for its application in synthetic chemistry.

Qualitative Solubility Data

(R)-1-Boc-azetidine-2-carboxylic acid is generally characterized as a white solid. Based on available data, its solubility in common organic solvents can be summarized as follows.

Table 1: Qualitative Solubility of (R)-1-Boc-azetidine-2-carboxylic Acid

SolventSolubility
Dichloromethane (DCM)Soluble[1][2]
Dimethyl Sulfoxide (DMSO)Soluble[1][2]
Ethyl AcetateSoluble[1][2]
MethanolSoluble[1][2]

This qualitative data indicates that the compound is soluble in a range of polar aprotic and protic solvents.

Comparative Quantitative Solubility of Boc-Protected Amino Acids

Table 2: Quantitative Solubility of Selected Boc-Protected Amino Acids

Boc-Amino AcidSolventSolubility (mg/mL)Notes
Boc-Val-OHDMF~108.6Clearly soluble (1 mmole in 2 mL)[3]
Boc-Gly-Gly-OHDMSO~100Requires sonication[3]
Boc-β-Ala-OHDMSO~100Requires sonication, warming, and heating to 60°C[3]

Data compiled from various sources and should be used as a guideline. Actual solubility may vary depending on the specific batch, purity, and experimental conditions.[3]

Experimental Protocol for Quantitative Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol is essential. The following section details the gravimetric method, a reliable technique for determining the solubility of a solid compound in an organic solvent.

4.1. Principle of the Gravimetric Method

The gravimetric method involves preparing a saturated solution of the compound of interest at a specific temperature. A known volume of the saturated solution is then evaporated to dryness, and the mass of the remaining solute is determined. This allows for the calculation of the solubility, typically expressed in mg/mL or g/L.

4.2. Materials and Equipment

  • (R)-1-Boc-azetidine-2-carboxylic Acid

  • Selected organic solvents (e.g., Dichloromethane, Methanol, Ethyl Acetate, Acetonitrile, Toluene)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Volumetric flasks and pipettes

  • Filtration apparatus (e.g., syringe filters)

  • Evaporating dish or pre-weighed vials

  • Oven or vacuum desiccator

4.3. Step-by-Step Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of (R)-1-Boc-azetidine-2-carboxylic acid to a vial containing a known volume (e.g., 5 mL) of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Tightly cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25°C).

    • Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is fully saturated. Gentle agitation will facilitate this process.

  • Sample Collection and Filtration:

    • After equilibration, allow the undissolved solid to settle.

    • Carefully withdraw a precise volume (e.g., 1 mL) of the supernatant using a pipette.

    • Filter the collected supernatant through a syringe filter (e.g., 0.45 µm) to remove any remaining solid particles.

  • Gravimetric Analysis:

    • Transfer the filtered, saturated solution to a pre-weighed evaporating dish or vial.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven at a controlled temperature may be used.

    • Once the solvent is fully evaporated, place the dish or vial in an oven or vacuum desiccator to ensure all residual solvent is removed.

    • Allow the dish or vial to cool to room temperature in a desiccator before weighing.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved solid by subtracting the initial weight of the empty dish/vial from the final weight.

    • Solubility (in mg/mL) = (Mass of residue in mg) / (Volume of solution in mL).

Visualizing the Experimental Workflow

The following diagrams illustrate the key workflows for determining solubility and for the synthesis of the title compound.

G Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_solid Excess Solid prep_vial Vial prep_solid->prep_vial prep_solvent Known Volume of Solvent prep_solvent->prep_vial equilibration Shake/Stir at Constant Temperature (24-48h) prep_vial->equilibration Saturated Solution filtration Filtration equilibration->filtration evaporation Solvent Evaporation filtration->evaporation weighing Weigh Residue evaporation->weighing calculation Calculate Solubility weighing->calculation

Caption: A logical workflow for the experimental determination of solubility using the gravimetric method.

G General Synthesis Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification azetidine_acid (R)-Azetidine-2-carboxylic Acid reaction Boc Protection Reaction azetidine_acid->reaction boc_anhydride Di-tert-butyl dicarbonate (Boc Anhydride) boc_anhydride->reaction base Base (e.g., NaOH) base->reaction solvent Solvent (e.g., Dioxane/Water) solvent->reaction acidification Acidification reaction->acidification extraction Extraction with Organic Solvent acidification->extraction drying Drying extraction->drying concentration Solvent Removal drying->concentration product (R)-1-Boc-azetidine-2-carboxylic Acid concentration->product

Caption: A simplified workflow for the synthesis of (R)-1-Boc-azetidine-2-carboxylic acid.

Conclusion

While readily available data on the quantitative solubility of (R)-1-Boc-azetidine-2-carboxylic acid is limited, its qualitative solubility in common organic solvents is well-established. For drug development and process chemistry applications requiring precise solubility values, the detailed gravimetric method provided in this guide offers a robust and reliable approach. The comparative data for other Boc-protected amino acids serves as a valuable reference for initial solvent screening and experimental design. This technical guide provides the necessary information for researchers and scientists to effectively handle and utilize (R)-1-Boc-azetidine-2-carboxylic acid in their synthetic endeavors.

References

A Technical Guide to Enantiopure (R)-1-Boc-azetidine-2-carboxylic Acid for Drug Discovery and Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

(R)-1-Boc-azetidine-2-carboxylic acid (CAS No. 141643-51-8), a non-proteinogenic cyclic amino acid, has emerged as a critical building block in medicinal chemistry and drug development. Its rigid four-membered ring structure provides unique conformational constraints, making it a valuable proline analogue for modulating the structure and function of peptides and small molecules.[1][2] The tert-butyloxycarbonyl (Boc) protecting group facilitates its use in standard peptide synthesis protocols.[3] This guide provides an in-depth overview of commercial suppliers, quality control considerations, and key experimental applications for researchers and scientists.

Commercial Availability and Supplier Specifications

A variety of chemical suppliers offer (R)-1-Boc-azetidine-2-carboxylic acid, often with differing purity grades and analytical characterization. When selecting a supplier, it is crucial to consider factors such as enantiomeric excess (e.e.), purity (typically assessed by HPLC or TLC), and the availability of comprehensive Certificates of Analysis (CoA). Below is a summary of typical specifications offered by major suppliers.

Supplier Category Typical Purity (by HPLC/TLC) Enantiomeric Excess (e.e.) Analytical Data Provided Notes
Premium Research >98%>99%HPLC, NMR, Mass Spec, CoAHighest quality, suitable for sensitive applications like crystallography and late-stage drug development.
Fine Chemical ≥98% (TLC)Often unspecified, assume >98%CoA, sometimes with NMR spectraReliable for routine synthesis and early-stage discovery.[4]
Bulk/Custom Synthesis ≥97%>98% (may vary by batch)Batch-specific CoACost-effective for large-scale synthesis; specifications may be negotiable.

Note: This table is a generalized representation. Researchers should always request lot-specific data from the supplier before purchase.

Quality Control and Experimental Workflow

Upon receiving the compound, it is best practice to perform internal quality control to verify its identity and purity before use in synthesis. A typical workflow involves confirmation of the structure and an assessment of its purity.

QC_Workflow cluster_0 Phase 1: Material Reception & Verification cluster_1 Phase 2: Purity & Application A Receive Compound from Supplier B Review Supplier's Certificate of Analysis A->B C Perform Identity Confirmation (e.g., ¹H NMR, MS) B->C D Assess Purity (e.g., Chiral HPLC) C->D Identity Match F Store under Inert Gas at 2-8°C C->F Identity Mismatch (Quarantine) E Proceed to Synthesis (e.g., Peptide Coupling) D->E Purity ≥ 99% e.e. D->F Purity < 99% e.e. (Consider Purification)

Figure 1. Recommended workflow for quality control and handling.

Key Applications and Experimental Protocols

The primary application of (R)-1-Boc-azetidine-2-carboxylic acid is in peptide synthesis, where it serves as a conformationally constrained building block.[3] Its incorporation can enhance metabolic stability and receptor binding affinity.

Protocol: Standard Peptide Coupling Reaction

This protocol details the coupling of (R)-1-Boc-azetidine-2-carboxylic acid to a resin-bound amine, a common step in solid-phase peptide synthesis (SPPS).[5]

Materials:

  • (R)-1-Boc-azetidine-2-carboxylic acid (1.5 eq)

  • HBTU (1.45 eq)

  • HOBt (1.5 eq)

  • N,N-Diisopropylethylamine (DIEA) (3.0 eq)

  • Rink Amide resin-bound peptide with a free N-terminal amine (1.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Methodology:

  • Activation: In a clean reaction vessel, dissolve (R)-1-Boc-azetidine-2-carboxylic acid, HBTU, and HOBt in anhydrous DMF.

  • Add DIEA to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid. The solution will typically change color.

  • Coupling: Add the activation mixture to the swelled peptide-resin.

  • Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction completion using a qualitative ninhydrin test (Kaiser test). A negative test (beads remain colorless or yellow) indicates a complete reaction.

  • Washing: Once complete, filter the resin and wash thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and Methanol (3x) to remove excess reagents and byproducts.

  • The resin is now ready for the next deprotection/coupling cycle.

The general mechanism involves the formation of a highly reactive HOBt-ester intermediate, which is then susceptible to nucleophilic attack by the free amine of the growing peptide chain.

Peptide_Coupling Aze (R)-1-Boc-Aze-COOH ActiveEster Activated HOBt-Ester [R-CO-OBt] Aze->ActiveEster Activation (+ DIEA) HBTU HBTU / HOBt HBTU->ActiveEster Coupled Resin-Peptide-NH-CO-Aze-Boc ActiveEster->Coupled Resin Resin-Peptide-NH₂ Resin->Coupled Nucleophilic Attack Byproducts HOBt + Tetramethylurea Coupled->Byproducts Releases

References

The Rising Prominence of Boc-Protected Azetidine Carboxylic Acids in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer precise control over three-dimensional structure and physicochemical properties is paramount. Among these, small, strained heterocycles have garnered significant attention. This guide focuses on the burgeoning applications of Boc-protected azetidine carboxylic acids, versatile building blocks that are increasingly integral to the development of innovative therapeutics. Their rigid four-membered ring system provides a unique conformational constraint that can enhance binding affinity, selectivity, and metabolic stability of drug candidates. This document provides an in-depth exploration of their role in drug discovery, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Core Applications and Structure-Activity Relationships

Boc-protected azetidine-2-carboxylic acid and azetidine-3-carboxylic acid serve as key starting materials for a diverse array of bioactive molecules. Their incorporation into small molecules and peptides has led to the discovery of potent inhibitors for a range of therapeutic targets.

Azetidine Derivatives as Inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3)

The STAT3 signaling pathway is a critical regulator of cell growth, proliferation, and apoptosis. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. (R)-azetidine-2-carboxamides have emerged as a privileged scaffold for potent and selective STAT3 inhibitors[1][2].

Table 1: Structure-Activity Relationship of (R)-Azetidine-2-Carboxamide Analogues as STAT3 Inhibitors [2][3][4][5]

CompoundR1 GroupR2 GroupSTAT3 IC50 (µM)STAT1 IC50 (µM)STAT5 IC50 (µM)
5a 2-Naphthyl4-Fluorophenyl0.55> 18> 18
5o 2-Naphthyl3,4-Difluorophenyl0.38> 18> 18
8i 1-Naphthyl4-Fluorophenyl0.34> 18> 18
7g 2-Naphthyl4-(Trifluoromethyl)phenyl---
9k 1-Naphthyl4-(Trifluoromethyl)phenyl---

Note: IC50 values represent the concentration required for 50% inhibition of STAT3 DNA-binding activity.

The data indicates that the (R)-azetidine-2-carboxamide core is crucial for potent STAT3 inhibition. Modifications to the substituents on the amide nitrogen and the aromatic rings have been explored to optimize potency and cell permeability[1][2].

Azetidine Derivatives as GABA Uptake Inhibitors

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS). The reuptake of GABA from the synaptic cleft is mediated by GABA transporters (GATs), and inhibition of this process can potentiate GABAergic neurotransmission, a therapeutic strategy for epilepsy and other neurological disorders[6][7]. Azetidine-based compounds have been developed as conformationally constrained GABA analogs that act as potent GAT inhibitors[6].

Table 2: In Vitro Inhibitory Activity of Azetidine Derivatives against GABA Transporters (GATs) [6]

CompoundStructureGAT-1 IC50 (µM)GAT-3 IC50 (µM)
A Azetidin-2-ylacetic acid with a 4,4-diphenylbutenyl moiety2.83 ± 0.67-
B Azetidin-2-ylacetic acid with a 4,4-bis(3-methyl-2-thienyl)butenyl moiety2.01 ± 0.77-
12d 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid-15.3 ± 4.5
18b 3-Hydroxy-3-(4-methoxyphenyl)azetidine derivative26.6 ± 3.3-
18e 3-Hydroxy-3-(4-methoxyphenyl)azetidine derivative-31.0 ± 4.7

Structure-activity relationship studies have shown that lipophilic N-substituents on the azetidine ring are critical for potent GAT-1 inhibition, while substitution at the 3-position can confer selectivity for GAT-3[1][6].

Azetidine-Containing HCV NS3 Protease Inhibitors

The hepatitis C virus (HCV) NS3 protease is a serine protease essential for viral replication, making it a key target for antiviral drug development[8][9][10]. The incorporation of azetidine and spiroazetidine moieties as P2 substituents in peptidomimetic inhibitors has led to the discovery of potent HCV NS3 protease inhibitors[8].

Table 3: Anti-HCV Activity of Azetidine-Containing Peptidomimetics [8]

CompoundP1 GroupP2 MoietyEC50 (µM)
Telaprevir PropylPyrrolidine0.4
37a Cyclobutyl1',3'-Dihydrospiro[azetidine-3,2'-indene]0.8
37c Cyclopropyl1',3'-Dihydrospiro[azetidine-3,2'-indene]0.7
37d PropylAzetidineInactive
41e Cyclohexyl1',3'-Dihydrospiro[azetidine-3,2'-indene]8.9
41f Cyclohexyl1',3'-Dihydrospiro[azetidine-3,2'-indene]5.8

Note: EC50 values represent the concentration required for 50% inhibition of HCV RNA replication in a subgenomic replicon system.

These findings demonstrate that substituted azetidines can serve as effective P2 moieties in HCV NS3 protease inhibitors, with the specific substitution pattern influencing antiviral potency[8].

Signaling Pathways and Mechanisms of Action

Understanding the biological pathways targeted by these azetidine-containing compounds is crucial for rational drug design.

GABA Transporter Signaling Pathway

GABA transporters are responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells, thus terminating its inhibitory signal. Inhibition of GATs increases the extracellular concentration of GABA, leading to enhanced activation of postsynaptic GABA receptors.

GABA_Transporter_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell GABA_vesicle GABA Vesicles GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA_cleft GABA GABA_release->GABA_cleft GAT1_pre GAT-1 GABA_reuptake_pre GABA Reuptake GAT1_pre->GABA_reuptake_pre GABA_cleft->GAT1_pre GABA_receptor GABA Receptor GABA_cleft->GABA_receptor GAT3_glia GAT-3 GABA_cleft->GAT3_glia Neuronal_inhibition Neuronal Inhibition GABA_receptor->Neuronal_inhibition GABA_reuptake_glia GABA Reuptake GAT3_glia->GABA_reuptake_glia Azetidine_Inhibitor Azetidine-based GAT Inhibitor Azetidine_Inhibitor->GAT1_pre Inhibits Azetidine_Inhibitor->GAT3_glia Inhibits

GABA Transporter Signaling Pathway Inhibition
HCV NS3 Protease in Viral Replication

The HCV NS3/4A protease is a key enzyme in the viral life cycle, responsible for cleaving the HCV polyprotein into mature non-structural proteins that are essential for viral replication. Inhibition of this protease halts the viral replication process.

HCV_Replication cluster_hcv HCV Life Cycle HCV_RNA HCV RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation Replication_Complex Viral Replication Complex HCV_RNA->Replication_Complex Template NS3_4A NS3/4A Protease Polyprotein->NS3_4A Cleavage Mature_NS_Proteins Mature Non-Structural Proteins (NS4A, NS4B, NS5A, NS5B) NS3_4A->Mature_NS_Proteins Processes Mature_NS_Proteins->Replication_Complex Forms New_HCV_RNA New HCV RNA Replication_Complex->New_HCV_RNA Replication Azetidine_Inhibitor Azetidine-based NS3/4A Inhibitor Azetidine_Inhibitor->NS3_4A Inhibits

HCV NS3 Protease Inhibition in Viral Replication

Experimental Protocols

General Protocol for Boc-Solid Phase Peptide Synthesis (SPPS) of an Azetidine-Containing Peptide

This protocol outlines the manual synthesis of a peptide incorporating a Boc-protected azetidine carboxylic acid (Boc-Aze-OH) on a solid support resin.

Materials:

  • Merrifield resin or other suitable solid support

  • Boc-protected amino acids (including Boc-Aze-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Piperidine (for Fmoc deprotection if applicable)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the resin in DCM for 1-2 hours in the synthesis vessel.

  • First Amino Acid Coupling:

    • Dissolve the first Boc-protected amino acid (2-4 equivalents relative to resin loading) and HOBt (2-4 equivalents) in DMF.

    • Add DIC (2-4 equivalents) to the amino acid solution and pre-activate for 10-15 minutes.

    • Add the activated amino acid solution to the swollen resin and shake for 2-4 hours.

    • Monitor the reaction completion using the Kaiser test.

  • Capping (Optional): To block any unreacted functional groups on the resin, treat with a solution of acetic anhydride and DIEA in DCM.

  • Boc Deprotection:

    • Wash the resin with DCM.

    • Treat the resin with a solution of 25-50% TFA in DCM for 30 minutes.

    • Wash the resin thoroughly with DCM and then DMF.

  • Neutralization: Neutralize the resin with a solution of 5-10% DIEA in DMF. Wash with DMF.

  • Subsequent Amino Acid Coupling (including Boc-Aze-OH):

    • Repeat step 2 for the next amino acid in the sequence, using Boc-Aze-OH when required.

  • Repeat Cycles: Repeat the deprotection, neutralization, and coupling steps for each amino acid in the desired sequence.

  • Final Cleavage:

    • After the final amino acid coupling and Boc deprotection, wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-4 hours.

    • Precipitate the cleaved peptide in cold diethyl ether, wash, and dry.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Synthesis of tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate via Horner-Wadsworth-Emmons Reaction

This protocol describes the synthesis of a key intermediate for the preparation of various 3-substituted azetidine derivatives.

Materials:

  • tert-Butyl 3-oxoazetidine-1-carboxylate

  • Methyl 2-(dimethoxyphosphoryl)acetate

  • Sodium hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Brine

Procedure:

  • Preparation of the Phosphonate Ylide:

    • To a stirred suspension of NaH (1.1 equivalents) in anhydrous THF at 0 °C, add methyl 2-(dimethoxyphosphoryl)acetate (1.1 equivalents) dropwise.

    • Allow the mixture to warm to room temperature and stir for 30 minutes until the evolution of hydrogen gas ceases.

  • Horner-Wadsworth-Emmons Reaction:

    • Cool the ylide solution back to 0 °C.

    • Add a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 equivalent) in anhydrous THF dropwise.

    • Stir the reaction mixture at room temperature for 1-2 hours.

  • Work-up:

    • Quench the reaction by the slow addition of water.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate.

Experimental Workflow: High-Throughput Screening of Enzyme Inhibitors

The discovery of novel enzyme inhibitors often relies on high-throughput screening (HTS) of large compound libraries. The following workflow illustrates a typical process for identifying and characterizing inhibitors.

HTS_Workflow cluster_screening High-Throughput Screening cluster_validation Hit Validation and Characterization cluster_lead_optimization Lead Optimization Compound_Library Compound Library (including azetidine derivatives) Primary_Screen Primary Screen (Single Concentration) Compound_Library->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Dose_Response Dose-Response Assay Hit_Identification->Dose_Response Confirmed Hits IC50_Determination IC50 Determination Dose_Response->IC50_Determination Selectivity_Assay Selectivity Assays (vs. related enzymes) IC50_Determination->Selectivity_Assay Mechanism_of_Action Mechanism of Action Studies Selectivity_Assay->Mechanism_of_Action SAR_Studies Structure-Activity Relationship (SAR) Studies Mechanism_of_Action->SAR_Studies Validated Hits SAR_Studies->Compound_Library Iterative Design ADME_Tox ADME/Tox Profiling SAR_Studies->ADME_Tox Lead_Candidate Lead Candidate ADME_Tox->Lead_Candidate

High-Throughput Screening Workflow for Enzyme Inhibitors

Conclusion

Boc-protected azetidine carboxylic acids are demonstrably powerful and versatile building blocks in modern drug discovery. Their unique structural constraints and synthetic accessibility have enabled the development of potent and selective modulators of challenging therapeutic targets. The quantitative data, detailed protocols, and pathway visualizations provided in this guide underscore the significant potential of this scaffold. As synthetic methodologies continue to evolve and our understanding of the biological implications of incorporating these strained rings deepens, the application of Boc-protected azetidine carboxylic acids is poised to expand, paving the way for the next generation of innovative medicines.

References

Spectroscopic and Structural Analysis of (R)-1-Boc-azetidine-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (R)-1-Boc-azetidine-2-carboxylic acid, a key building block in medicinal chemistry and drug development. Due to the limited availability of directly published spectra for this specific compound, this guide presents expected spectroscopic values based on the analysis of its constituent chemical moieties. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra are also provided to enable researchers to generate and verify their own data.

Chemical Structure

(R)-1-Boc-azetidine-2-carboxylic acid possesses a strained four-membered azetidine ring, a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, and a carboxylic acid functionality at the C2 position. The stereochemistry at the C2 carbon is designated as (R).

(R)-1-Boc-azetidine-2-carboxylic_acid C1 C O1 O C1->O1 O2 O C1->O2 N N C1->N C2 C O2->C2 C3 CH₃ C2->C3 C4 CH₃ C2->C4 C5 CH₃ C2->C5 C6 CH N->C6 C8 CH₂ N->C8 C7 CH₂ C6->C7 C9 C C6->C9 C7->C8 O3 O C9->O3 O4 OH C9->O4

Caption: Chemical structure of (R)-1-Boc-azetidine-2-carboxylic acid.

Spectroscopic Data

The following tables summarize the expected ¹H NMR, ¹³C NMR, and IR spectroscopic data for (R)-1-Boc-azetidine-2-carboxylic acid based on the known chemical shifts and absorption frequencies of its functional groups.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Expected ¹H NMR Chemical Shifts

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityNotes
-C(CH₃)₃ (Boc)~1.4SingletThe nine equivalent protons of the tert-butyl group typically appear as a strong singlet.
Azetidine Ring Protons2.0 - 4.5MultipletsThe methylene and methine protons of the azetidine ring will exhibit complex splitting patterns due to geminal and vicinal coupling.
-COOH10 - 13Broad SingletThe chemical shift of the carboxylic acid proton is highly variable and depends on solvent, concentration, and temperature. It often appears as a broad signal and can exchange with D₂O.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Expected ¹³C NMR Chemical Shifts

CarbonExpected Chemical Shift (δ, ppm)Notes
-C (CH₃)₃ (Boc)~28The three equivalent methyl carbons of the tert-butyl group.
-C (CH₃)₃ (Boc)~80The quaternary carbon of the tert-butyl group.
Azetidine Ring Carbons25 - 65The chemical shifts of the azetidine ring carbons are influenced by the nitrogen and the carboxylic acid group.
C =O (Boc)~155The carbonyl carbon of the Boc protecting group.
C =O (Carboxylic Acid)170 - 185The carbonyl carbon of the carboxylic acid is typically found in this downfield region.
Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Frequencies

Functional GroupExpected Absorption Range (cm⁻¹)IntensityDescription
O-H (Carboxylic Acid)3300 - 2500Broad, StrongThis very broad band is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.
C-H (Alkyl)3000 - 2850Medium to StrongC-H stretching vibrations of the Boc group and azetidine ring.
C=O (Carboxylic Acid)1760 - 1690StrongThe carbonyl stretch of the carboxylic acid is a prominent, sharp peak.
C=O (Boc)~1700StrongThe carbonyl stretch of the Boc group, which may overlap with the carboxylic acid carbonyl.
C-O (Carboxylic Acid)1320 - 1210StrongC-O stretching vibration.
C-N (Azetidine)1250 - 1000MediumC-N stretching vibration of the azetidine ring.

Experimental Protocols

The following are detailed methodologies for acquiring high-quality NMR and IR spectra for (R)-1-Boc-azetidine-2-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Accurately weigh 5-10 mg of (R)-1-Boc-azetidine-2-carboxylic acid.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a clean, dry vial.

  • Ensure complete dissolution, using gentle vortexing if necessary.

  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Acquisition:

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended.

  • Solvent Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: Approximately 16 ppm, centered around 6 ppm.

  • Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectrum using the residual solvent peak as an internal reference (e.g., CDCl₃ at 7.26 ppm).

3. ¹³C NMR Acquisition:

  • Instrument: A 100 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled pulse sequence.

    • Number of Scans: 1024 or more scans may be required due to the lower natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: Approximately 200-220 ppm.

  • Processing:

    • Apply Fourier transformation with an appropriate line broadening factor (e.g., 1-2 Hz).

    • Perform phase and baseline corrections.

    • Calibrate the spectrum using the solvent peak as a reference (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

1. Sample Preparation:

  • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the instrument's anvil. This is often the simplest and preferred method for solid samples.

  • KBr Pellet: Alternatively, grind a small amount of the sample with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet.

2. IR Spectrum Acquisition:

  • Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Measurement Mode: Transmittance or Absorbance.

  • Spectral Range: Typically 4000 to 400 cm⁻¹.

  • Resolution: 4 cm⁻¹ is generally sufficient.

  • Number of Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.

  • Background Correction: A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

3. Data Analysis:

  • Identify the characteristic absorption bands and compare them to the expected values for the functional groups present in the molecule.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of (R)-1-Boc-azetidine-2-carboxylic acid.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_characterization Structural Characterization Synthesis Synthesis of (R)-1-Boc- azetidine-2-carboxylic acid Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR_Sample_Prep NMR Sample Preparation Purification->NMR_Sample_Prep IR_Sample_Prep IR Sample Preparation Purification->IR_Sample_Prep NMR_Acquisition ¹H and ¹³C NMR Acquisition NMR_Sample_Prep->NMR_Acquisition IR_Acquisition FT-IR Spectrum Acquisition IR_Sample_Prep->IR_Acquisition NMR_Processing NMR Data Processing & Analysis NMR_Acquisition->NMR_Processing IR_Processing IR Data Processing & Analysis IR_Acquisition->IR_Processing Data_Integration Integration of NMR & IR Data NMR_Processing->Data_Integration IR_Processing->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation Purity_Assessment Purity Assessment Data_Integration->Purity_Assessment

Caption: Workflow for the spectroscopic characterization of a synthesized compound.

A Technical Guide to the Stability and Storage of N-Boc-(R)-azetidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the stability and recommended storage conditions for N-Boc-(R)-azetidine-2-carboxylic acid, a valuable building block in medicinal chemistry and peptide synthesis. Understanding the stability profile of this compound is critical for ensuring its integrity and the reliability of experimental outcomes.

Core Stability Profile

N-Boc-(R)-azetidine-2-carboxylic acid is a white solid that is generally stable under recommended storage conditions.[1][2] Its stability is primarily influenced by temperature, moisture, and contact with incompatible materials. The tert-butyloxycarbonyl (Boc) protecting group is susceptible to cleavage under acidic conditions and can undergo thermal degradation.

Recommended Storage and Handling

Proper storage and handling are essential to maintain the quality and shelf-life of N-Boc-(R)-azetidine-2-carboxylic acid. The following table summarizes the recommended conditions based on supplier safety data sheets and general laboratory best practices.

ParameterRecommendationSource
Temperature Store in a cool location. Specific recommendations vary from ambient to refrigerated (0-8 °C). For solutions, -80°C (up to 6 months) or -20°C (up to 1 month) is advised.[3][4][5][6]
Atmosphere Keep container tightly closed in a dry and well-ventilated place.[1][2][3]
Incompatibilities Avoid strong oxidizing agents and strong acids.[1][2]
Handling Avoid formation of dust and aerosols. Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing.[1][2][3][7]

The following diagram illustrates a logical workflow for the proper handling and storage of N-Boc-(R)-azetidine-2-carboxylic acid.

reception Receival of Compound storage Store in a Cool, Dry, Well-Ventilated Area reception->storage Immediate Storage dispensing Dispense in a Ventilated Hood storage->dispensing For Use dispensing->storage Return Unused Portion use Use in Synthesis dispensing->use disposal Dispose According to Regulations use->disposal

Caption: Workflow for Handling and Storage.

Potential Degradation Pathways

The primary potential degradation pathway for N-Boc-(R)-azetidine-2-carboxylic acid, aside from acid-catalyzed hydrolysis, is the thermal cleavage of the Boc group. This process can lead to the formation of the free amino acid, isobutylene, and carbon dioxide.

parent N-Boc-(R)-azetidine-2-carboxylic acid heat Heat parent->heat acid Strong Acid parent->acid degradation_products Degradation Products: (R)-Azetidine-2-carboxylic acid + Isobutylene + CO2 heat->degradation_products Thermal Deprotection acid->degradation_products Acid Hydrolysis

Caption: Potential Degradation Pathways.

Experimental Protocols for Stability Assessment

General Experimental Workflow for Stability Testing

The following diagram outlines a general workflow for conducting a stability study.

cluster_setup Study Setup cluster_execution Study Execution cluster_conclusion Data Analysis & Conclusion Define Batches Define Batches Select Storage Conditions Select Storage Conditions Define Batches->Select Storage Conditions Choose Analytical Methods Choose Analytical Methods Select Storage Conditions->Choose Analytical Methods Place Samples in Chambers Place Samples in Chambers Choose Analytical Methods->Place Samples in Chambers Pull Samples at Timepoints Pull Samples at Timepoints Place Samples in Chambers->Pull Samples at Timepoints Analyze Samples Analyze Samples Pull Samples at Timepoints->Analyze Samples Evaluate Data Trends Evaluate Data Trends Analyze Samples->Evaluate Data Trends Determine Shelf-Life/Retest Period Determine Shelf-Life/Retest Period Evaluate Data Trends->Determine Shelf-Life/Retest Period

Caption: General Workflow for a Stability Study.
Protocol for a Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.

Objective: To investigate the degradation of N-Boc-(R)-azetidine-2-carboxylic acid under various stress conditions.

Materials:

  • N-Boc-(R)-azetidine-2-carboxylic acid

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with a suitable detector (e.g., UV or MS)

  • Photostability chamber

  • Oven

Methodology:

  • Sample Preparation: Prepare a stock solution of N-Boc-(R)-azetidine-2-carboxylic acid in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.

    • Keep the solution at 60°C for 24 hours.

    • At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 N NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.

    • Keep the solution at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with 0.1 N HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Store the solution at room temperature, protected from light, for 24 hours.

    • At specified time points, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of the solid compound in an oven at a temperature above the accelerated testing condition (e.g., 80°C).

    • At specified time points, withdraw samples, dissolve in methanol, and analyze by HPLC.

  • Photostability:

    • Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

    • A control sample should be protected from light.

    • At the end of the exposure, dissolve both the exposed and control samples in methanol and analyze by HPLC.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate the intact compound from any degradation products.

Protocol for a Long-Term Stability Study

Objective: To evaluate the stability of N-Boc-(R)-azetidine-2-carboxylic acid under recommended storage conditions over an extended period.

Materials:

  • Multiple batches of N-Boc-(R)-azetidine-2-carboxylic acid

  • Appropriate containers (e.g., amber glass vials with screw caps)

  • Controlled environment stability chambers

  • Validated stability-indicating HPLC method

Methodology:

  • Study Design:

    • Use at least three primary batches of the compound.

    • Store the samples in the proposed container closure system.

  • Storage Conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Frequency:

    • Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: 0, 3, and 6 months.

  • Analysis: At each time point, analyze the samples for appearance, purity (by HPLC), and any other relevant quality attributes.

Conclusion

N-Boc-(R)-azetidine-2-carboxylic acid is a stable compound when stored and handled correctly. The primary risks to its stability are exposure to high temperatures and strong acids. For critical applications, particularly in drug development, it is recommended to perform stability studies based on established guidelines to ensure the material's quality throughout its intended use. The protocols outlined in this guide provide a framework for such assessments.

References

Methodological & Application

Application Notes and Protocols for the Incorporation of (R)-1-Boc-Aze-OH into Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the successful incorporation of the non-canonical amino acid (R)-1-Boc-Aze-OH (tert-butoxycarbonyl-(R)-azetidine-2-carboxylic acid) into peptide sequences using Boc-based Solid-Phase Peptide Synthesis (SPPS). The inclusion of conformationally constrained amino acids like (R)-1-Boc-Aze-OH is a valuable strategy in medicinal chemistry to enhance peptide stability, receptor affinity, and proteolytic resistance.

Introduction

(R)-1-Boc-Aze-OH is a proline analogue with a four-membered ring, which imparts a unique conformational rigidity to the peptide backbone. Its incorporation can significantly influence the secondary structure of peptides, making it a valuable tool for designing peptidomimetics with improved pharmacological properties. This document outlines the key considerations and detailed protocols for the efficient and high-fidelity synthesis of peptides containing this unnatural amino acid.

Core Principles

The incorporation of (R)-1-Boc-Aze-OH follows the general principles of Boc-SPPS, which involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support.[1] The process consists of iterative cycles of Nα-Boc deprotection and coupling of the next Boc-protected amino acid.

Key Considerations for Incorporating (R)-1-Boc-Aze-OH:
  • Ring Strain: The four-membered azetidine ring is strained, which can influence its reactivity. While generally stable under standard SPPS conditions, prolonged exposure to harsh acidic conditions or certain nucleophiles should be avoided to prevent potential ring-opening side reactions.

  • Coupling Efficiency: Due to its secondary amine structure, the coupling kinetics of (R)-1-Boc-Aze-OH can be slower than for primary amino acids. Therefore, the choice of coupling reagent and reaction conditions is critical to ensure complete and efficient amide bond formation.

  • Monitoring: Careful monitoring of the coupling reaction is essential to ensure completion and to avoid the formation of deletion sequences. The Kaiser (ninhydrin) test is a common method for detecting free primary amines, but it is not suitable for the secondary amine of the growing peptide chain after the incorporation of a proline-like residue such as Aze. Alternative tests like the isatin test or chloranil test can be used to monitor the presence of secondary amines.

Data Presentation

While specific quantitative data for the incorporation of (R)-1-Boc-Aze-OH in SPPS is not extensively documented in publicly available literature, the following table provides a general overview of expected outcomes based on similar unnatural amino acid incorporations and solution-phase synthesis of azetidine-containing peptides. A solution-phase synthesis of a tetrapeptide containing L-azetidine-2-carboxylic acid reported a yield of 85.4%.[2] Efficient coupling in solid-phase synthesis, followed by purification, can be expected to yield peptides with high purity.

ParameterRecommended Reagent/ConditionExpected OutcomeNotes
Coupling Reagent HATU/DIPEA or HBTU/DIPEA>98% Coupling EfficiencyUronium/aminium-based reagents are highly recommended for their efficiency with sterically hindered or proline-like amino acids.
DIC/HOBtGood to High Coupling EfficiencyA cost-effective option, but may require longer reaction times or double coupling.
Coupling Time 1 - 2 hours (HATU/HBTU)Complete ReactionMonitor with an appropriate test for secondary amines (e.g., isatin test).
2 - 4 hours (DIC/HOBt)Complete ReactionDouble coupling may be necessary to drive the reaction to completion.
Boc Deprotection 20-50% TFA in DCMComplete DeprotectionStandard conditions are generally effective and do not cause ring-opening of the azetidine moiety.
Final Peptide Purity Reverse-Phase HPLC>95%Dependent on the efficiency of each synthesis step and the final purification method.
Overall Yield Post-PurificationSequence-dependentYields are highly dependent on the peptide sequence, length, and the efficiency of each synthetic step.

Experimental Protocols

The following are detailed protocols for the key steps in the incorporation of (R)-1-Boc-Aze-OH into a peptide sequence using manual Boc-SPPS. These protocols can be adapted for automated peptide synthesizers.

Materials and Reagents
  • (R)-1-Boc-Aze-OH

  • Appropriate solid support resin (e.g., Merrifield resin, PAM resin)

  • Other Nα-Boc protected amino acids

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIPEA)

  • Coupling reagents: HATU, HBTU, or DIC/HOBt

  • Washing solvents: Methanol (MeOH), Isopropanol (IPA)

  • Cleavage cocktail (e.g., HF/anisole or TFMSA/TFA/scavengers)

  • Cold diethyl ether

Protocol 1: Standard Boc-SPPS Cycle for Incorporating (R)-1-Boc-Aze-OH

This protocol outlines a single cycle of deprotection and coupling.

1. Resin Preparation:

  • Swell the peptide-resin in DCM for 30 minutes in a reaction vessel.

2. Nα-Boc Deprotection:

  • Drain the DCM.
  • Add a solution of 25-50% TFA in DCM to the resin.
  • Agitate for 1-2 minutes, then drain.
  • Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.[3]
  • Drain the TFA solution and wash the resin thoroughly with DCM (3x), IPA (2x), and DMF (3x).

3. Neutralization:

  • Add a solution of 5-10% DIPEA in DMF to the resin.
  • Agitate for 2 minutes and drain. Repeat this step.
  • Wash the resin with DMF (3x).

4. Coupling of (R)-1-Boc-Aze-OH (using HATU):

  • In a separate vessel, dissolve (R)-1-Boc-Aze-OH (2-4 equivalents relative to resin loading) and HATU (2-4 equivalents) in DMF.
  • Add DIPEA (4-8 equivalents) to the amino acid solution and allow the mixture to pre-activate for 1-5 minutes.[4][5]
  • Add the activated amino acid solution to the neutralized resin.
  • Agitate the mixture for 1-2 hours at room temperature.

5. Monitoring the Coupling Reaction:

  • Perform an isatin or chloranil test to monitor the completion of the coupling. A negative test indicates the absence of free secondary amines.

6. Washing:

  • Once the coupling is complete, drain the reaction solution.
  • Wash the resin thoroughly with DMF (3x) and DCM (3x).

The cycle of deprotection, neutralization, and coupling is repeated for each subsequent amino acid in the peptide sequence.

Protocol 2: Cleavage and Deprotection

Caution: Strong acids like HF and TFMSA are highly corrosive and toxic. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment.

1. Resin Preparation:

  • After the final coupling and deprotection steps, wash the peptide-resin thoroughly with DCM and dry it under vacuum.

2. Cleavage:

  • For peptides on Merrifield or PAM resin, a high-acid cleavage procedure is typically used. A common cleavage cocktail is a 9:1 mixture of anhydrous hydrogen fluoride (HF) and anisole (as a scavenger).[6]
  • Treat the dried peptide-resin with the cleavage cocktail at 0°C for 1-2 hours.

3. Peptide Precipitation and Purification:

  • After cleavage, the acid is removed under a stream of nitrogen or by vacuum.
  • The crude peptide is precipitated by adding cold diethyl ether.
  • The precipitate is collected by centrifugation, washed with cold diethyl ether, and dried.
  • The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[7]

Visualizations

Boc-SPPS Workflow for (R)-1-Boc-Aze-OH Incorporation

SPPS_Workflow start Start: Peptide-Resin deprotection 1. Boc Deprotection (25-50% TFA in DCM) start->deprotection wash1 Wash (DCM, IPA, DMF) deprotection->wash1 neutralization 2. Neutralization (5-10% DIPEA in DMF) wash1->neutralization wash2 Wash (DMF) neutralization->wash2 coupling 3. Coupling ((R)-1-Boc-Aze-OH + Coupling Reagent) wash2->coupling wash3 Wash (DMF, DCM) coupling->wash3 cycle_end Repeat Cycle or Proceed to Cleavage wash3->cycle_end Coupling_Decision start Select Coupling Reagent for (R)-1-Boc-Aze-OH question Is high efficiency and rapid coupling critical? start->question hatu Use HATU or HBTU with DIPEA question->hatu Yes dic Use DIC/HOBt question->dic No (Cost-sensitive) monitor Monitor reaction closely (e.g., isatin test) hatu->monitor dic->monitor double_couple Consider double coupling if reaction is slow dic->double_couple

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using (R)-1-Boc-azetidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the incorporation of the conformationally constrained, non-canonical amino acid, (R)-1-Boc-azetidine-2-carboxylic acid, into synthetic peptides using solid-phase peptide synthesis (SPPS) with a Boc/Bzl protection strategy. The protocols outlined below are based on established methodologies for sterically hindered amino acids and aim to provide a robust starting point for researchers.

(R)-1-Boc-azetidine-2-carboxylic acid is a proline analog that can induce unique conformational constraints in peptides, making it a valuable tool in peptidomimetic design and drug discovery. Its incorporation can influence secondary structure and enhance proteolytic stability.[1][2]

Challenges and Considerations

The primary challenge in coupling (R)-1-Boc-azetidine-2-carboxylic acid lies in the potential for steric hindrance due to its rigid, four-membered ring structure. This can lead to incomplete coupling reactions and the formation of deletion sequences.[3] Careful selection of coupling reagents and optimization of reaction conditions are crucial for successful incorporation. Additionally, the stability of the azetidine ring to repeated acid treatments for Boc deprotection and final cleavage must be considered. While studies on related azetidine-containing macrocycles suggest good stability to strong acids, this should be monitored.[4]

Data Presentation: Coupling Efficiency and Purity

The following tables summarize expected quantitative data for the incorporation of (R)-1-Boc-azetidine-2-carboxylic acid based on typical results for sterically hindered amino acids in Boc-SPPS. Actual results may vary depending on the specific peptide sequence and synthesis conditions.

Table 1: Comparison of Coupling Reagents for (R)-1-Boc-azetidine-2-carboxylic acid

Coupling ReagentActivation TimeCoupling TimeExpected Coupling Efficiency (%)Notes
DIC/HOBt5-10 min2-4 h95-98%Standard, cost-effective choice. May require longer coupling times or double coupling.
HBTU/DIEA2-5 min1-2 h>99%Highly efficient for hindered amino acids. Minimize pre-activation time to reduce potential side reactions.[5]
HATU/DIEA2-5 min1-2 h>99%Similar to HBTU but can be more effective for particularly difficult couplings.
PyBOP/DIEA2-5 min1-2 h>99%Another effective phosphonium-based reagent suitable for hindered couplings.

Table 2: Typical Purity Profile of a Model Peptide Containing Azetidine-2-carboxylic Acid

Peptide SequenceSynthesis ScaleCrude Purity (by RP-HPLC)Major ImpuritiesFinal Purity (after purification)
Ac-Tyr-Gly-Gly-Phe-Aze-NH₂0.1 mmol~85%Deletion peptide (Tyr-Gly-Gly-Phe-NH₂)>98%

Experimental Protocols

The following are detailed protocols for the manual solid-phase synthesis of a peptide containing (R)-1-Boc-azetidine-2-carboxylic acid using a Boc/Bzl strategy on a p-methylbenzhydrylamine (MBHA) resin to yield a C-terminal amide.

Materials and Reagents
  • (R)-1-Boc-azetidine-2-carboxylic acid

  • Boc-protected amino acids with appropriate side-chain protection (Bzl-based)

  • p-Methylbenzhydrylamine (MBHA) resin (100-200 mesh, ~0.5-1.0 mmol/g loading)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, HOBt, DIC)

  • Scavengers for cleavage (e.g., anisole, p-cresol)

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for final cleavage

  • Diethyl ether, cold

  • Kaiser test kit

Protocol 1: Resin Swelling and Preparation
  • Place the MBHA resin in a reaction vessel.

  • Add DCM to the resin and allow it to swell for 30 minutes with gentle agitation.

  • Drain the DCM and wash the resin three times with DCM.

  • Wash the resin three times with DMF.

Protocol 2: Boc Deprotection
  • Add a solution of 50% TFA in DCM to the resin.

  • Agitate for 2 minutes and drain.

  • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

  • Drain the TFA solution and wash the resin thoroughly with DCM (3 times) and DMF (3 times).

  • Neutralize the resin by washing with 10% DIEA in DMF (2 times for 2 minutes each).

  • Wash the resin thoroughly with DMF (3 times).

Protocol 3: Coupling of (R)-1-Boc-azetidine-2-carboxylic acid (HBTU Activation)
  • In a separate vial, dissolve (R)-1-Boc-azetidine-2-carboxylic acid (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.

  • Add HBTU (2.9 equivalents) to the amino acid solution.

  • Add DIEA (6 equivalents) to the solution for pre-activation. Keep the pre-activation time to a minimum (1-2 minutes).

  • Add the activated amino acid solution to the deprotected and neutralized resin.

  • Agitate the mixture at room temperature for 1-2 hours. For difficult couplings, the reaction time can be extended, or a double coupling can be performed.

  • Monitor the reaction using the Kaiser test. A negative result (yellow beads) indicates complete coupling.

  • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).

Repeat the deprotection (Protocol 2) and coupling (Protocol 3, adapted for the specific amino acid) cycles for each subsequent amino acid in the peptide sequence.

Protocol 4: Final Cleavage and Deprotection

Caution: HF and TFMSA are extremely corrosive and toxic. This procedure must be performed in a specialized apparatus within a certified fume hood by trained personnel.

  • Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.

  • In a specialized HF cleavage apparatus, add the peptide-resin and a scavenger cocktail (e.g., 90% HF, 10% p-cresol/anisole).

  • Stir the mixture at 0°C for 1-2 hours.

  • Evaporate the HF under a stream of nitrogen.

  • Wash the resin with cold diethyl ether to remove the cleaved peptide and scavengers.

  • Precipitate the peptide by adding the ether washings to a larger volume of cold diethyl ether.

  • Collect the precipitated crude peptide by filtration or centrifugation.

  • Lyophilize the crude peptide from an appropriate solvent system (e.g., water/acetonitrile).

Visualizations

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeat n times) cluster_final_steps Final Steps Resin MBHA Resin Swell Swell in DCM Resin->Swell Wash_DCM_DMF Wash with DCM & DMF Swell->Wash_DCM_DMF Boc_Deprotection Boc Deprotection (50% TFA in DCM) Wash_DCM_DMF->Boc_Deprotection Neutralization Neutralization (10% DIEA in DMF) Boc_Deprotection->Neutralization Coupling Amino Acid Coupling (e.g., HBTU/DIEA) Neutralization->Coupling Wash_Cycle Wash with DMF & DCM Coupling->Wash_Cycle Wash_Cycle->Boc_Deprotection Next Cycle Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., HF/Scavengers) Wash_Cycle->Cleavage Final Cycle Purification Purification (RP-HPLC) Cleavage->Purification Lyophilization Lyophilization Purification->Lyophilization Final_Peptide Final Peptide Lyophilization->Final_Peptide

Caption: General workflow for Boc-SPPS.

Amino_Acid_Structure cluster_Aze (R)-1-Boc-azetidine-2-carboxylic acid Aze

Caption: Structure of the building block.

Peptide_Incorporation Peptide_Resin Peptide-Resin-NH₂ Deprotected_Peptide H₂N-Peptide-Resin Peptide_Resin->Deprotected_Peptide Boc Deprotection Coupled_Peptide Boc-Aze-Peptide-Resin Deprotected_Peptide->Coupled_Peptide Activated_Aze Activated (R)-1-Boc-Aze-OH Activated_Aze->Coupled_Peptide Coupling

Caption: Incorporation of Boc-Aze-OH.

References

Coupling Reagents for Hindered Amino Acids: Application Notes and Protocols for N-Boc-(R)-Aze-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of sterically hindered amino acids, such as the constrained cyclic imino acid N-Boc-(R)-Aze-OH, into peptide sequences presents a significant challenge in synthetic chemistry. The steric bulk and conformational rigidity of these residues can impede the rate of peptide bond formation, leading to incomplete reactions, low yields, and an increased risk of racemization. The selection of an appropriate coupling reagent and optimized protocol is therefore critical to overcoming these synthetic hurdles.

This document provides detailed application notes on the classes of coupling reagents suitable for hindered amino acids, with a focus on N-Boc-(R)-Aze-OH. It includes a comparative overview of their performance, detailed experimental protocols, and a summary of quantitative data to guide reagent selection.

Application Notes: Choosing the Right Coupling Reagent

The primary difficulty in coupling N-Boc-(R)-Aze-OH and other hindered amino acids lies in the reduced nucleophilicity of the amino group and the steric hindrance around the carboxylic acid. To achieve efficient amide bond formation, highly reactive coupling reagents are required. These are typically categorized into onium salts (uronium/aminium and phosphonium) and carbodiimides, often used with additives.

Uronium/Aminium Salts: This class of reagents is highly recommended for challenging couplings.[1]

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)): Widely regarded as one of the most effective coupling reagents for hindered amino acids.[2] HATU forms a highly reactive OAt-active ester, which is more susceptible to nucleophilic attack than the OBt-esters formed by its analogue, HBTU.[1] The aza-benzotriazole moiety also minimizes racemization.[2]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A commonly used and cost-effective reagent, though generally less reactive than HATU for severely hindered couplings.[1]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium salt with reactivity comparable or superior to HATU.[1][3] COMU is based on OxymaPure, making it a safer, non-explosive alternative to benzotriazole-based reagents.[3] Its byproducts are also highly soluble, simplifying purification.

Phosphonium Salts: These reagents are also highly effective and offer distinct advantages.

  • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A powerful coupling reagent that is particularly effective at minimizing racemization.[1]

  • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): The aza-derivative of PyBOP, often demonstrating higher coupling yields.[4] A key advantage of phosphonium salts is that they do not pose the risk of guanidinylation, a side reaction that can cap the growing peptide chain and occur with uronium salts.[4]

Carbodiimides with Additives:

  • DIC (N,N'-Diisopropylcarbodiimide) / HOBt (1-Hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole): This is a classic and cost-effective method. DIC is preferred for solid-phase synthesis as its urea byproduct is soluble.[2] The addition of HOBt or, more effectively, HOAt is crucial to suppress racemization by forming an active ester intermediate.[2][5]

Quantitative Data on Coupling Reagent Performance

The following table summarizes typical performance data for various coupling reagents with hindered amino acids. While specific data for N-Boc-(R)-Aze-OH is not extensively published, the data for other challenging residues like α-aminoisobutyric acid (Aib) and N-methylated amino acids provide a strong comparative basis.

Coupling ReagentAdditiveBaseTypical Reaction TimeTypical YieldPurityKey Considerations
HATU None (internal)DIPEA, NMM15 - 60 min>95%HighHighly efficient for hindered couplings, but more expensive. Can cause guanidinylation if used in large excess.[1][2]
COMU None (internal)DIPEA, NMM10 - 30 min>95%HighSafer, non-explosive alternative to HATU with comparable or better efficiency and solubility.[3][6]
HBTU HOBtDIPEA, NMM30 min - 2 hrs90-95%GoodCost-effective standard reagent, but may require longer reaction times or double coupling for very hindered residues.[1]
PyBOP None (internal)DIPEA, NMM30 min - 2 hrs>90%HighExcellent for minimizing racemization; no risk of guanidinylation.[1]
DIC HOBt or HOAtNone required1 - 4 hrs85-95%GoodEconomical choice. Soluble urea byproduct is advantageous for SPPS. Addition of HOBt/HOAt is essential.[2][5]

This table synthesizes data from multiple sources; reaction conditions and substrates may vary.

Experimental Protocols

The following are detailed protocols for the coupling of N-Boc-(R)-Aze-OH in both solid-phase and solution-phase synthesis.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using HATU

This protocol describes the coupling of N-Boc-(R)-Aze-OH to a resin-bound peptide with a free N-terminal amine.

Materials:

  • Fmoc- or Boc-protected peptide-resin with a free N-terminal amine

  • N-Boc-(R)-Aze-OH

  • HATU

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Deprotection solution (e.g., 20% piperidine in DMF for Fmoc; TFA/DCM for Boc)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.

  • N-terminal Deprotection: Perform standard deprotection of the N-terminal protecting group.

  • Washing: Thoroughly wash the resin with DMF (3x) and DCM (3x), followed by a final DMF wash (3x).

  • Activation Mixture Preparation: In a separate vial, dissolve N-Boc-(R)-Aze-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

  • Add DIPEA (6 equivalents) to the solution. Allow the mixture to pre-activate for 1-2 minutes. The solution may change color.

  • Coupling Reaction: Add the activation mixture to the drained resin. Agitate the mixture at room temperature for 1-2 hours. For hindered couplings, extending the time to 4 hours or performing a double coupling may be necessary.[1]

  • Monitoring: Monitor the completion of the coupling reaction using a qualitative method such as the ninhydrin (Kaiser) test for primary amines or the bromophenol blue test for secondary amines. A negative test indicates a complete reaction.

  • Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Solution-Phase Coupling using COMU

This protocol is suitable for coupling N-Boc-(R)-Aze-OH to an amine in solution.

Materials:

  • N-Boc-(R)-Aze-OH

  • Amine with a free amino group

  • COMU

  • DIPEA or NMM

  • Anhydrous DMF or DCM

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Appropriate solvents for extraction and chromatography

Procedure:

  • In a round-bottom flask, dissolve N-Boc-(R)-Aze-OH (1.0 equivalent) and the amine (1.1 equivalents) in anhydrous DMF.

  • Add COMU (1.1 equivalents) to the solution.

  • Add DIPEA (2.0 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

  • Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Carbodiimide-Mediated Coupling using DIC/HOAt

This protocol is a cost-effective method suitable for both solution and solid-phase synthesis.

Materials:

  • N-Boc-(R)-Aze-OH

  • Amine component (on resin or in solution)

  • DIC

  • HOAt

  • Anhydrous DMF or DCM

Procedure:

  • For Solution-Phase: Dissolve N-Boc-(R)-Aze-OH (1.0 equivalent), HOAt (1.2 equivalents), and the amine component (1.1 equivalents) in anhydrous DMF or DCM.

  • For Solid-Phase: Swell the deprotected resin in DMF. In a separate vial, dissolve N-Boc-(R)-Aze-OH (3 equivalents) and HOAt (3 equivalents) in DMF and add to the resin.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIC (1.2 equivalents for solution-phase; 3 equivalents for solid-phase) dropwise to the cooled mixture.

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 2-6 hours.

  • Monitor the reaction for completion.

  • Work-up (Solution-Phase): Filter off any precipitated diisopropylurea. Dilute the filtrate with an organic solvent and wash as described in Protocol 2.

  • Work-up (Solid-Phase): Filter the resin and wash thoroughly with DMF and DCM.

Visualizations

experimental_workflow cluster_prep Preparation cluster_coupling Coupling Reaction cluster_analysis Monitoring & Washing Resin_Swelling Resin Swelling (DMF, 30 min) Deprotection N-terminal Deprotection (e.g., 20% Piperidine/DMF) Resin_Swelling->Deprotection Activation Activation of N-Boc-(R)-Aze-OH (Coupling Reagent + Base in DMF) Deprotection->Activation Coupling Coupling to Resin (1-4 hours, RT) Activation->Coupling Monitoring Monitor Completion (Ninhydrin or Bromophenol Blue Test) Coupling->Monitoring Washing Wash Resin (DMF, DCM) Monitoring->Washing Next_Cycle Proceed to Next Cycle Washing->Next_Cycle

Caption: General workflow for a single SPPS coupling cycle.

hatu_mechanism cluster_activation Activation Phase cluster_coupling Coupling Phase Carboxylic_Acid N-Boc-(R)-Aze-COO⁻ (in presence of Base) Active_Ester Highly Reactive OAt-Active Ester Carboxylic_Acid->Active_Ester attacks HATU HATU HATU->Active_Ester provides HOAt Peptide_Bond Amide (Peptide) Bond Formation Active_Ester->Peptide_Bond attack by Amine R-NH₂ (Peptide N-terminus) Amine->Peptide_Bond

Caption: Simplified mechanism of HATU-mediated coupling.

References

Application Notes and Protocols for Boc Deprotection of Azetidine-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of azetidine rings into peptides is a valuable strategy in medicinal chemistry to introduce conformational constraints, enhance metabolic stability, and improve pharmacokinetic properties. The successful synthesis of these modified peptides relies on robust and efficient protecting group strategies. The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group in peptide synthesis due to its stability under various conditions and its facile removal under acidic conditions. This document provides detailed application notes and experimental protocols for the deprotection of Boc groups from azetidine-containing peptides, ensuring the integrity of the azetidine ring and the overall peptide structure.

The primary method for Boc deprotection involves treatment with a strong acid, most commonly trifluoroacetic acid (TFA). A key concern when handling azetidine-containing molecules is the potential for ring-opening of the strained four-membered ring under acidic conditions. However, studies have shown that the azetidine ring is remarkably stable to the acidic conditions required for Boc deprotection, with no evidence of ring degradation when appropriate protocols are followed.[1][2]

Mechanism of Boc Deprotection

The acid-catalyzed deprotection of a Boc-protected amine is a well-established process. The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid like TFA. This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily undergoes decarboxylation to yield the free amine as an ammonium salt.

It is the reactive tert-butyl cation that can lead to undesired side reactions, such as the alkylation of sensitive amino acid residues like tryptophan, methionine, cysteine, and tyrosine. To prevent these side reactions, scavengers are typically added to the deprotection cocktail to trap the tert-butyl cations.[3]

Data Presentation: Comparison of Deprotection Conditions

The selection of the appropriate deprotection cocktail is crucial for achieving high purity and yield. The following table summarizes various conditions used for Boc deprotection and their outcomes. While extensive quantitative data specifically for a wide range of azetidine-containing peptides is not centrally available, the data from general peptide synthesis is highly relevant and applicable.

Deprotection CocktailSubstrate TypePurity/YieldKey Observations & Recommendations
55% TFA in CH₂Cl₂General PeptidesAverage 9% higher purity compared to 100% TFA[4]Milder conditions can lead to higher purity by minimizing side reactions. Recommended for peptides with acid-sensitive residues.
100% TFAGeneral PeptidesLower average purity[4]Can lead to incomplete deprotection due to insufficient resin swelling, resulting in deletion sequences.[4]
90:5:5 TFA/TIS/CH₂Cl₂Azetidine-containing macrocycleHigh yield, no ring opening observed[1][2]Demonstrates the stability of the azetidine ring even under strongly acidic conditions. TIS is an effective scavenger.
TFA/H₂O/TIS (95:2.5:2.5 v/v/v)General Peptides with sensitive residuesHigh purityA standard and effective cocktail for preventing tert-butylation of sensitive amino acid residues.[3]
4M HCl in DioxaneGeneral PeptidesEffective deprotectionA stronger alternative to TFA for challenging deprotections, but requires careful handling and neutralization.[3]

Experimental Protocols

Protocol 1: Standard Boc Deprotection of a Linear Azetidine-Containing Peptide using TFA/TIS

This protocol describes the deprotection of a Boc-protected linear peptide containing an azetidine residue.

Materials:

  • Boc-protected azetidine-containing peptide

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM), anhydrous

  • Cold diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or argon supply

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Dissolution: Dissolve the Boc-protected azetidine-containing peptide in anhydrous DCM (approx. 10 mL per 100 mg of peptide) in a clean, dry round-bottom flask equipped with a magnetic stir bar.

  • Inert Atmosphere: Flush the flask with nitrogen or argon.

  • Scavenger Addition: Add triisopropylsilane (TIS) to the solution (typically 2.5-5% v/v of the final TFA volume).

  • TFA Addition: Cool the flask in an ice bath. Slowly add TFA to the stirred solution to a final concentration of 25-50% (v/v). For a standard deprotection, a 1:1 mixture of TFA:DCM is often used.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the deprotection by TLC or LC-MS. The reaction is typically complete within 30-60 minutes.

  • Solvent Removal: Once the reaction is complete, concentrate the solution under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

  • Precipitation: Add cold diethyl ether to the concentrated residue to precipitate the deprotected peptide as its TFA salt.

  • Isolation: Collect the precipitate by centrifugation, decant the ether, and wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and byproducts.

  • Drying: Dry the final peptide product under high vacuum.

Protocol 2: Global Deprotection of an Azetidine-Containing Macrocycle

This protocol is adapted from the successful deprotection of a complex azetidine-containing macrocycle.[1][2]

Materials:

  • Boc- and other acid-labile side-chain protected azetidine-containing macrocycle

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (CH₂Cl₂)

  • Cold diethyl ether

  • Reaction vessel

  • Shaker or rocker

  • Lyophilizer

Procedure:

  • Preparation of Deprotection Cocktail: In a fume hood, prepare a fresh deprotection cocktail of 90:5:5 (v/v/v) TFA/TIS/CH₂Cl₂.

  • Deprotection Reaction: Add the deprotection cocktail to the protected azetidine-containing macrocycle.

  • Agitation: Gently agitate the mixture at room temperature for 2-4 hours.

  • Work-up: Following the reaction, concentrate the mixture under a stream of nitrogen.

  • Precipitation: Precipitate the deprotected macrocycle by adding cold diethyl ether.

  • Isolation and Purification: Isolate the crude product by centrifugation and decantation of the ether. The crude macrocycle can then be purified by preparative HPLC.

  • Lyophilization: After purification, lyophilize the pure fractions to obtain the final product as a fluffy powder.

Mandatory Visualization

Boc_Deprotection_Workflow cluster_start Starting Materials cluster_process Deprotection Process cluster_workup Work-up & Isolation cluster_final Final Product Boc_Peptide Boc-Protected Azetidine Peptide Reaction Acid-Catalyzed Deprotection Boc_Peptide->Reaction Deprotection_Cocktail Deprotection Cocktail (TFA, Scavengers, Solvent) Deprotection_Cocktail->Reaction Solvent_Removal Solvent Removal Reaction->Solvent_Removal Reaction Completion Precipitation Precipitation (Cold Ether) Solvent_Removal->Precipitation Isolation Isolation (Centrifugation/Filtration) Precipitation->Isolation Deprotected_Peptide Deprotected Azetidine Peptide (TFA Salt) Isolation->Deprotected_Peptide Purification Purification (e.g., HPLC) Deprotected_Peptide->Purification Final_Product Pure Deprotected Azetidine Peptide Purification->Final_Product

Caption: General workflow for the Boc deprotection of azetidine-containing peptides.

Side_Reaction_Prevention cluster_pathways Reaction Pathways cluster_undesired Undesired Pathway cluster_desired Desired Pathway Boc_Deprotection Boc Deprotection (Acidic Conditions) tButyl_Cation tert-Butyl Cation (Reactive Intermediate) Boc_Deprotection->tButyl_Cation Sensitive_Residue Sensitive Residue (Trp, Met, Cys, Tyr) tButyl_Cation->Sensitive_Residue attacks Scavenger Scavenger (e.g., TIS) tButyl_Cation->Scavenger trapped by Alkylation Alkylation (Side Product) Sensitive_Residue->Alkylation Trapped_Cation Trapped Cation (Inactive) Scavenger->Trapped_Cation

References

Application Notes & Protocols: Amide Bond Formation with (R)-1-Boc-azetidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (R)-1-Boc-azetidine-2-carboxylic acid is a constrained, non-proteinogenic amino acid increasingly utilized in medicinal chemistry to impart unique conformational properties to peptides and small molecule therapeutics. The formation of a stable amide bond is a critical step in incorporating this moiety into a target molecule. This document provides detailed protocols and reaction conditions for the efficient coupling of (R)-1-Boc-azetidine-2-carboxylic acid with primary and secondary amines.

Principle of Amide Bond Formation: The direct condensation of a carboxylic acid and an amine to form an amide is generally unfavorable due to a competing acid-base reaction that forms a stable carboxylate-ammonium salt.[1] Therefore, the carboxylic acid must first be "activated" to a more electrophilic species. This is achieved using coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine.[2]

Common strategies involve the use of carbodiimides or onium salts (aminium/uronium and phosphonium salts) which generate highly reactive intermediates like O-acylisoureas, active esters, or anhydrides.[1][3] The choice of coupling reagent, base, and solvent is crucial for achieving high yields, minimizing side reactions, and preserving the stereochemical integrity of the chiral center.[4]

Data Presentation: Common Reaction Conditions

The following table summarizes common conditions for the amide coupling of N-Boc protected amino acids, which are applicable to (R)-1-Boc-azetidine-2-carboxylic acid. Optimization is often necessary for specific substrates.

Coupling MethodCoupling Reagents (Equivalents vs. Acid)Base (Equivalents)Common SolventsTemperature (°C)Typical Time (h)Key Considerations
Carbodiimide EDC (1.2-1.5) + HOBt (1.2-1.5)DIPEA or TEA (2.0-3.0)DMF, DCM0 to RT4-24EDC and its urea byproduct are water-soluble, simplifying workup.[3][5] HOBt addition is recommended to increase efficiency and suppress racemization.[5][6]
Carbodiimide DCC (1.1-1.2) + HOBt (1.2)DIPEA or TEA (2.0-3.0)DCM, THF0 to RT8-16The dicyclohexylurea (DCU) byproduct is insoluble in most organic solvents and is removed by filtration. Not ideal for solid-phase synthesis.[5]
Aminium/Uronium Salt HATU (1.1-1.5)DIPEA or TEA (2.0-3.0)DMF, NMP, ACN0 to RT1-4Highly efficient and fast, even for sterically hindered amines.[1][5] HATU is preferred over HBTU for reduced epimerization.[5]
Phosphonium Salt PyBOP (1.1-1.5)DIPEA or NMM (2.0-3.0)DMF, DCM0 to RT2-16Byproducts are generally soluble in organic and aqueous media.[3] A good choice when uronium-based reagents might cause side reactions with the amine.[7]
  • Abbreviations: ACN (Acetonitrile), DCC (N,N'-Dicyclohexylcarbodiimide), DCM (Dichloromethane), DIPEA (N,N-Diisopropylethylamine), DMF (N,N-Dimethylformamide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole), NMM (N-Methylmorpholine), NMP (N-Methyl-2-pyrrolidone), PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), RT (Room Temperature), TEA (Triethylamine).

Experimental Protocols

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol utilizes the water-soluble carbodiimide EDC in conjunction with HOBt, a common and cost-effective method for routine amide bond formation.

Materials:

  • (R)-1-Boc-azetidine-2-carboxylic acid (1.0 eq)

  • Amine (primary or secondary, 1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DMF or DCM

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-1-Boc-azetidine-2-carboxylic acid (1.0 eq) in anhydrous DMF or DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) to the stirred solution.[8]

  • Add the amine (1.1 eq) to the reaction mixture.

  • Slowly add DIPEA (2.5 eq) dropwise.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[8]

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.[8]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired amide.

Protocol 2: HATU Mediated Amide Coupling

This protocol uses HATU, a highly effective uronium salt-based coupling reagent known for its rapid reaction times and high yields, especially with challenging substrates.

Materials:

  • (R)-1-Boc-azetidine-2-carboxylic acid (1.0 eq)

  • Amine (primary or secondary, 1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a clean, dry reaction vessel under an inert atmosphere, dissolve (R)-1-Boc-azetidine-2-carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.[1]

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add DIPEA (3.0 eq) dropwise and stir the mixture for 15-20 minutes to pre-activate the carboxylic acid.[8]

  • Add the amine (1.1 eq) to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

  • Monitor reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer with water, saturated aqueous sodium bicarbonate solution, and brine.[8]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to yield the final amide product.

Visualizations

Amide_Bond_Formation_Workflow Start Starting Materials - (R)-1-Boc-azetidine-2-carboxylic acid - Amine Activation Carboxylic Acid Activation Start->Activation Add Coupling Reagent (e.g., HATU, EDC/HOBt) + Base (e.g., DIPEA) Coupling Nucleophilic Attack by Amine Activation->Coupling Add Amine (if not already present) Workup Workup & Purification Coupling->Workup Product Final Product - Boc-protected Azetidine Amide Workup->Product

Caption: General workflow for amide bond formation.

Reaction_Components cluster_reactants Core Reactants cluster_reagents Reaction Mediators Acid (R)-1-Boc-azetidine-2-carboxylic acid CouplingReagent Coupling Reagent (EDC, HATU, etc.) Acid->CouplingReagent is activated by Amine Amine (R-NH2) Product Amide Product Amine->Product CouplingReagent->Amine facilitates reaction with CouplingReagent->Product Base Base (DIPEA, TEA) Base->Acid deprotonates Solvent Solvent (DMF, DCM) Solvent->Acid dissolves Solvent->Amine dissolves

References

Application Notes and Protocols for the Coupling of N-Boc-(R)-azetidine-2-carboxylic acid using HATU/DIPEA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-(R)-azetidine-2-carboxylic acid is a constrained, non-natural amino acid analogue of proline that has garnered significant interest in medicinal chemistry and drug discovery. Its incorporation into peptides and small molecules can induce unique conformational constraints, enhance metabolic stability, and improve pharmacokinetic properties. The efficient formation of an amide bond with this sterically hindered secondary amino acid is crucial for its utilization as a building block.

This document provides detailed application notes and protocols for the amide coupling of N-Boc-(R)-azetidine-2-carboxylic acid using the highly efficient uronium-based coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) in the presence of the non-nucleophilic base DIPEA (N,N-Diisopropylethylamine). HATU is particularly well-suited for coupling sterically hindered amino acids due to its rapid activation and high reactivity, which minimizes racemization.[1][2]

Reaction Mechanism

The coupling of a carboxylic acid with an amine using HATU and DIPEA proceeds through a two-step mechanism involving the activation of the carboxylic acid followed by nucleophilic attack by the amine.

  • Activation of the Carboxylic Acid: The non-nucleophilic base, DIPEA, deprotonates the carboxylic acid of N-Boc-(R)-azetidine-2-carboxylic acid to form a carboxylate anion. This anion then attacks the electrophilic carbon of HATU, leading to the formation of a highly reactive OAt-active ester intermediate and the release of tetramethylurea as a byproduct.[3]

  • Amide Bond Formation: The nucleophilic amine attacks the carbonyl carbon of the reactive OAt-active ester, resulting in the formation of the desired amide bond and the regeneration of HOAt (1-hydroxy-7-azabenzotriazole).[3]

HATU_Mechanism HATU/DIPEA Coupling Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid N-Boc-(R)-azetidine-2-carboxylic acid Active_Ester OAt-Active Ester Carboxylic_Acid->Active_Ester + HATU, DIPEA HATU HATU HATU->Active_Ester DIPEA DIPEA Tetramethylurea Tetramethylurea Active_Ester->Tetramethylurea byproduct Amide_Product N-Boc-(R)-azetidine-2-carboxamide Active_Ester->Amide_Product + Amine Amine Primary or Secondary Amine (R-NH2) Amine->Amide_Product HOAt HOAt Amide_Product->HOAt byproduct

HATU/DIPEA Coupling Mechanism Diagram

Application Notes

  • Reagent Quality: The use of anhydrous solvents (e.g., DMF, DCM) and reagents is critical for the success of the coupling reaction, as moisture can hydrolyze the activated ester intermediate.[4]

  • Stoichiometry: For solution-phase couplings, a slight excess of HATU (1.1-1.2 equivalents) and the amine (1.1-1.2 equivalents) relative to the carboxylic acid is often employed to drive the reaction to completion. A larger excess of DIPEA (2-3 equivalents) is necessary to deprotonate the carboxylic acid and neutralize the hexafluorophosphate salt.[1]

  • Order of Addition: While various orders of addition can be successful, a common and effective method is to pre-activate the carboxylic acid with HATU and DIPEA for a short period (5-15 minutes) before adding the amine.[4] This can be particularly beneficial for sterically hindered substrates.

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the consumption of the starting materials.

  • Work-up: A standard aqueous work-up is typically employed to remove excess reagents and byproducts. This often involves washing the organic layer with a weak acid (e.g., 1N HCl or saturated NH4Cl) to remove DIPEA, followed by a weak base (e.g., saturated NaHCO3) to remove unreacted carboxylic acid, and finally a brine wash.

  • Purification: The crude product is most commonly purified by flash column chromatography on silica gel.

Experimental Protocols

Protocol 1: Solution-Phase Coupling of N-Boc-(R)-azetidine-2-carboxylic acid with a Primary Amine

This protocol describes a general procedure for the coupling of N-Boc-(R)-azetidine-2-carboxylic acid with a primary amine (e.g., benzylamine) in solution.

Materials:

  • N-Boc-(R)-azetidine-2-carboxylic acid

  • Primary Amine (e.g., benzylamine)

  • HATU

  • DIPEA

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • 1N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-(R)-azetidine-2-carboxylic acid (1.0 eq).

  • Dissolve the carboxylic acid in anhydrous DMF (to a concentration of 0.1-0.5 M).

  • Add DIPEA (2.5 eq) dropwise to the solution and stir for 5 minutes at room temperature.

  • Add HATU (1.1 eq) in one portion to the reaction mixture and stir for 10-15 minutes for pre-activation.

  • Add the primary amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO3 (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure amide.

Experimental_Workflow Solution-Phase Coupling Workflow start Start dissolve Dissolve N-Boc-(R)-azetidine-2-carboxylic acid in Anhydrous DMF start->dissolve add_base Add DIPEA and Stir dissolve->add_base preactivate Add HATU for Pre-activation add_base->preactivate add_amine Add Amine preactivate->add_amine react Stir at Room Temperature (2-12 hours) add_amine->react monitor Monitor by TLC/LC-MS react->monitor workup Aqueous Work-up (EtOAc, 1N HCl, NaHCO3, Brine) monitor->workup Reaction Complete dry Dry (Na2SO4), Filter, and Concentrate workup->dry purify Purify by Flash Column Chromatography dry->purify end End purify->end

Experimental Workflow Diagram

Data Presentation

While specific yields for the coupling of N-Boc-(R)-azetidine-2-carboxylic acid are not extensively reported in publicly available literature, the following table provides a summary of typical reaction parameters and expected outcomes based on general HATU/DIPEA coupling protocols for sterically hindered amino acids.

ParameterValue/ConditionNotes
Equivalents of Carboxylic Acid 1.0Limiting reagent.
Equivalents of Amine 1.0 - 1.2A slight excess is often used to ensure complete consumption of the carboxylic acid.
Equivalents of HATU 1.0 - 1.2A slight excess is recommended.
Equivalents of DIPEA 2.0 - 3.0Sufficient base is crucial for deprotonation and neutralization.
Solvent Anhydrous DMF or DCMDMF is generally preferred for its excellent solvating properties.
Temperature 0 °C to Room TemperatureStarting the reaction at 0 °C can help control any initial exotherm.
Reaction Time 1 - 18 hoursDependent on the nucleophilicity of the amine and steric hindrance.[1]
Expected Yield 70-95%Highly dependent on the specific substrates and purification efficiency.
Expected Purity >95% (after chromatography)HATU is known for producing high-purity products with minimal side reactions.[5]

Note: The provided data is representative and should be used as a guideline. Actual results may vary depending on the specific substrates and experimental conditions. Optimization of the reaction conditions may be necessary to achieve the desired outcome.

References

Application Note: Purification of Peptides Containing (R)-Azetidine-2-Carboxylic Acid by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptides incorporating non-proteinogenic amino acids are of significant interest in drug discovery and development due to their potential for enhanced stability, unique conformational properties, and improved biological activity. (R)-azetidine-2-carboxylic acid, a constrained analog of proline, is a non-proteinogenic amino acid that can induce specific secondary structures in peptides. Its incorporation, however, presents unique challenges and opportunities in purification. This application note provides a detailed protocol for the purification of peptides containing (R)-azetidine-2-carboxylic acid using reverse-phase high-performance liquid chromatography (RP-HPLC), the standard and most effective method for this purpose.[1][2]

The presence of the rigid four-membered ring of (R)-azetidine-2-carboxylic acid can influence the peptide's hydrophobicity and conformation, potentially leading to better separation from closely related impurities. Furthermore, the chiral nature of this amino acid may necessitate the separation of diastereomeric byproducts, which can often be achieved with high resolution using standard RP-HPLC conditions due to the significant conformational differences they impart.

Data Presentation

Table 1: Typical HPLC Hardware and Consumables
ComponentSpecification
HPLC System Analytical or Preparative HPLC system with a binary gradient pump, autosampler (optional), and UV detector.
Column C18 Reverse-Phase Silica Column (e.g., 250 x 4.6 mm, 5 µm particle size, 100 Å pore size for analytical; 250 x 21.2 mm, 5 µm particle size for preparative).
Mobile Phase A 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
Mobile Phase B 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.
Sample Solvent Mobile Phase A or a compatible solvent of weak elution strength.
Detection UV at 214 nm and 280 nm.
Table 2: Example Gradient Conditions for Analytical and Preparative RP-HPLC
Time (minutes)% Mobile Phase B (Analytical)% Mobile Phase B (Preparative)
0510
5510
356550
409595
459595
46510
50510

Note: These are starting gradients and should be optimized for each specific peptide.

Experimental Protocols

Sample Preparation
  • Dissolution: Dissolve the crude synthetic peptide in the sample solvent. A typical starting concentration for analytical HPLC is 1 mg/mL. For preparative HPLC, the concentration will depend on the column size and loading capacity.

  • Filtration: Filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC column.

Analytical RP-HPLC for Purity Assessment and Method Development
  • Column Equilibration: Equilibrate the analytical C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1 mL/min for at least 10 column volumes or until a stable baseline is achieved.

  • Injection: Inject 10-20 µL of the filtered sample onto the column.

  • Elution: Elute the peptide using the analytical gradient provided in Table 2.

  • Detection: Monitor the elution profile at 214 nm for the peptide backbone and 280 nm for aromatic residues (if present).

  • Analysis: Integrate the peak areas to determine the purity of the crude peptide and the retention time of the target peptide. Use this information to optimize the gradient for preparative scale.

Preparative RP-HPLC for Purification
  • Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase composition (e.g., 90% Mobile Phase A, 10% Mobile Phase B) at a flow rate appropriate for the column diameter (e.g., 10-20 mL/min for a 21.2 mm ID column).

  • Loading: Inject the filtered crude peptide solution onto the column. The loading amount will depend on the column dimensions and the resolution of the target peptide from impurities.

  • Elution: Run the preparative gradient (see Table 2 for an example, which should be optimized based on the analytical run). The gradient is typically shallower than the analytical gradient to improve resolution.

  • Fraction Collection: Collect fractions based on the UV chromatogram, starting just before the elution of the target peptide and ending after the main peak has eluted.

  • Purity Analysis of Fractions: Analyze the collected fractions using the analytical RP-HPLC method to determine the purity of each fraction.

  • Pooling and Lyophilization: Pool the fractions that meet the desired purity level. Freeze the pooled solution and lyophilize to obtain the purified peptide as a dry powder.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analytical Analytical HPLC cluster_preparative Preparative HPLC cluster_post_prep Post-Purification dissolve Dissolve Crude Peptide filtrate Filter Sample (0.22 µm) dissolve->filtrate analytical_hplc Purity Assessment & Method Development filtrate->analytical_hplc optimize_gradient Optimize Gradient analytical_hplc->optimize_gradient prep_hplc Purification of Peptide optimize_gradient->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection purity_check Purity Analysis of Fractions fraction_collection->purity_check pooling Pool Pure Fractions purity_check->pooling lyophilize Lyophilization pooling->lyophilize final_product final_product lyophilize->final_product Purified Peptide

Caption: Workflow for the purification of peptides containing (R)-azetidine-2-carboxylic acid.

hplc_parameters cluster_outcomes Purification Outcomes parameters HPLC Parameters Stationary Phase Mobile Phase Gradient Flow Rate Temperature resolution Resolution parameters:sc->resolution Hydrophobicity (C18 > C8 > C4) parameters:g->resolution Shallow gradient improves separation parameters:f->resolution Lower flow can increase resolution retention Retention Time parameters:mp->retention Organic solvent strength, ion-pairing parameters:t->retention Affects viscosity and interaction kinetics purity Purity parameters:g->purity resolution->purity yield Yield resolution->yield retention->yield

Caption: Influence of HPLC parameters on purification outcomes.

References

Synthesis of Drug Intermediates Utilizing (R)-1-Boc-azetidine-2-carboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-Boc-azetidine-2-carboxylic acid is a valuable chiral building block in medicinal chemistry, prized for its ability to introduce conformational rigidity and novel structural motifs into drug candidates. The strained four-membered azetidine ring can significantly influence the pharmacological properties of a molecule, including binding affinity, selectivity, and metabolic stability. This document provides detailed application notes and experimental protocols for the synthesis of drug intermediates using this versatile reagent, with a focus on amide bond formation and photochemical decarboxylative functionalization.

I. Amide Bond Formation: A Cornerstone of Drug Synthesis

The formation of an amide bond is a fundamental transformation in the synthesis of a vast array of pharmaceuticals. (R)-1-Boc-azetidine-2-carboxylic acid can be readily coupled with a variety of primary and secondary amines to generate the corresponding carboxamides, which are key intermediates in the development of novel therapeutics. Two of the most common and efficient methods for this transformation are the use of carbodiimide reagents, such as EDC in combination with HOBt, and uronium-based reagents like HATU.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol describes a general and widely used method for the formation of an amide bond between (R)-1-Boc-azetidine-2-carboxylic acid and an amine.

Experimental Protocol:

  • Reaction Setup: To a solution of (R)-1-Boc-azetidine-2-carboxylic acid (1.0 eq.) and 1-hydroxybenzotriazole (HOBt) (1.2 eq.) in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF) (0.1-0.5 M), add the desired amine (1.1 eq.).

  • Reagent Addition: Cool the reaction mixture to 0 °C in an ice bath. Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) portion-wise to the stirred solution.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to afford the desired amide.

Protocol 2: HATU Mediated Amide Coupling

HATU is a highly efficient coupling reagent, often preferred for sterically hindered substrates or when rapid reaction times are desired.

Experimental Protocol:

  • Activation: In a flame-dried flask under an inert atmosphere, dissolve (R)-1-Boc-azetidine-2-carboxylic acid (1.0 eq.) and O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 eq.) in anhydrous DMF (0.1-0.5 M).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.0 eq.) to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add the desired amine (1.1 eq.) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-6 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.

Quantitative Data for Amide Coupling Reactions

The following table summarizes typical reaction conditions and expected yields for the amide coupling of (R)-1-Boc-azetidine-2-carboxylic acid with various amines based on established protocols for similar substrates. Actual yields may vary depending on the specific amine and reaction scale.

Coupling ReagentAmine PartnerSolventBaseTemp. (°C)Time (h)Typical Yield (%)
EDC/HOBtBenzylamineDCM-0 to RT12-2480-95
EDC/HOBtSubstituted AnilinesDMFDIPEA0 to RT12-2470-90
HATUBenzylamineDMFDIPEART2-685-98
HATUSterically Hindered AminesDMFDIPEART4-1275-90

II. Photochemical Decarboxylative Functionalization

A modern and powerful method for creating carbon-carbon bonds involves the photochemical decarboxylative coupling of carboxylic acids with alkenes. This approach allows for the direct functionalization of the C2 position of the azetidine ring, providing access to a diverse range of novel drug intermediates.

Protocol 3: Photochemical Alkylation of (R)-1-Boc-azetidine-2-carboxylic acid

This protocol is based on a recently developed method for the direct photochemical modification of azetidine-2-carboxylic acids.

Experimental Protocol:

  • Reaction Mixture Preparation: In a suitable reaction vessel, combine (R)-1-Boc-azetidine-2-carboxylic acid (1.0 eq.), the desired alkene (e.g., 4-vinylpyridine, 2.0 eq.), a photocatalyst (e.g., (Ir[dF(CF₃)ppy]₂(dtbpy))PF₆, 2.5 mol%), and a base (e.g., LiOH·H₂O, 1.1 eq.) in anhydrous DMF (0.2 M).

  • Photochemical Reaction: Irradiate the reaction mixture with a suitable light source (e.g., 365 nm or 450 nm LED) at room temperature for 18-24 hours with vigorous stirring. Ensure the reaction is protected from atmospheric oxygen, for example, by purging with nitrogen or argon.

  • Work-up: After the reaction is complete (monitored by LC-MS), dilute the mixture with water and extract with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is then purified by high-performance liquid chromatography (HPLC) to yield the 2-alkylated azetidine derivative.

Quantitative Data for Photochemical Alkylation

The following table presents data for the photochemical reaction between N-Boc-azetidine-2-carboxylic acid and 4-vinylpyridine, demonstrating the feasibility and efficiency of this methodology.

PhotocatalystBaseLight Source (nm)Yield (%)
(Ir[dF(CF₃)ppy]₂(dtbpy))PF₆LiOH·H₂O36578
(Ir[dF(CF₃)ppy]₂(dtbpy))PF₆LiOH·H₂O45085
4CzIPN (organic photocatalyst)LiOH·H₂O36575

Visualizing Synthetic Pathways and Workflows

To aid in the understanding of the described synthetic transformations, the following diagrams illustrate the key reaction pathways and experimental workflows.

Amide_Coupling_Workflow cluster_EDC_HOBt Protocol 1: EDC/HOBt Coupling cluster_HATU Protocol 2: HATU Coupling A1 Dissolve Reactants (R)-1-Boc-Aze-COOH Amine, HOBt in DCM/DMF B1 Cool to 0 °C A1->B1 C1 Add EDC B1->C1 D1 React for 12-24h at RT C1->D1 E1 Aqueous Work-up D1->E1 F1 Purification (Chromatography) E1->F1 G1 Final Product: Amide Intermediate F1->G1 A2 Activate Acid (R)-1-Boc-Aze-COOH HATU, DIPEA in DMF B2 Add Amine A2->B2 C2 React for 2-6h at RT B2->C2 D2 Aqueous Work-up C2->D2 E2 Purification (Chromatography) D2->E2 F2 Final Product: Amide Intermediate E2->F2

Fig. 1: Workflow for Amide Bond Formation.

Photochemical_Alkylation_Pathway Reactants Starting Materials: (R)-1-Boc-Aze-COOH Alkene Photocatalyst, Base, DMF Irradiation Irradiation (e.g., 365 nm or 450 nm light) Room Temperature, 18-24h Reactants->Irradiation hv Intermediate Decarboxylated Radical Intermediate Irradiation->Intermediate Decarboxylation Coupling Radical Addition to Alkene Intermediate->Coupling Product 2-Alkylated Azetidine Intermediate Coupling->Product

Fig. 2: Photochemical Decarboxylative Alkylation Pathway.

Conclusion

(R)-1-Boc-azetidine-2-carboxylic acid is a highly adaptable building block for the synthesis of diverse drug intermediates. The amide coupling reactions, facilitated by common reagents like EDC/HOBt and HATU, provide reliable and high-yielding routes to azetidine-containing amides. Furthermore, modern photochemical methods open up new avenues for the direct C-H functionalization of the azetidine ring, expanding the accessible chemical space for drug discovery. The protocols and data presented herein serve as a practical guide for researchers and scientists in the pharmaceutical industry to effectively utilize this valuable synthetic tool.

Application Notes and Protocols for Photochemical Modifications of Azetidine-2-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the photochemical modification of azetidine-2-carboxylic acids. These methods offer mild and efficient routes to functionalized azetidine derivatives, which are valuable building blocks in medicinal chemistry and drug discovery. The protocols focus on two key transformations: photocatalytic decarboxylative alkylation for the synthesis of 2-alkylazetidines and the Norrish-Yang cyclization for the formation of azetidinols, which can undergo subsequent ring-opening reactions.

Application Note 1: Photocatalytic Decarboxylative Alkylation of N-Boc-Azetidine-2-Carboxylic Acid

This note describes a visible-light-mediated photoredox-catalyzed decarboxylative coupling of N-Boc-azetidine-2-carboxylic acid with various Michael acceptors to synthesize a range of 2-alkylazetidine derivatives. This transformation is characterized by its mild reaction conditions, broad substrate scope, and scalability, making it a valuable tool for the synthesis of novel azetidine-containing compounds.[1][2][3][4][5]

General Reaction Scheme:

Azetidine-2-carboxylic acid derivatives can be converted into the corresponding alkylated products via a photoredox-catalyzed decarboxylation and subsequent addition to an electron-deficient alkene. The reaction is typically carried out in the presence of a suitable photocatalyst and a base under visible light irradiation.

Quantitative Data Summary

The following table summarizes the yields of 2-alkylazetidines obtained from the photocatalytic decarboxylative alkylation of N-Boc-azetidine-2-carboxylic acid with various electron-deficient alkenes.

EntryAlkene SubstrateProductYield (%)
14-Vinylpyridine2-(2-(Pyridin-4-yl)ethyl)-1-Boc-azetidine85
2Acrylonitrile2-(2-Cyanoethyl)-1-Boc-azetidine78
3Methyl acrylateMethyl 3-(1-Boc-azetidin-2-yl)propanoate82
4N,N-Dimethylacrylamide3-(1-Boc-azetidin-2-yl)-N,N-dimethylpropanamide75
5Phenyl vinyl sulfone2-(2-(Phenylsulfonyl)ethyl)-1-Boc-azetidine90
Experimental Protocols

Protocol 1: Batch Synthesis of 2-(2-(Pyridin-4-yl)ethyl)-1-Boc-azetidine

Materials:

  • N-Boc-azetidine-2-carboxylic acid

  • 4-Vinylpyridine

  • fac-Ir(ppy)₃ (tris(2-phenylpyridinato)iridium(III))

  • Cesium carbonate (Cs₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Schlenk flask

  • Magnetic stirrer

  • Blue LED lamp (450 nm)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a Schlenk flask charged with a magnetic stir bar, add N-Boc-azetidine-2-carboxylic acid (1.0 equiv.), 4-vinylpyridine (2.0 equiv.), fac-Ir(ppy)₃ (1 mol%), and Cs₂CO₃ (1.5 equiv.).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous DMF via syringe to achieve a 0.1 M concentration of the carboxylic acid.

  • Stir the reaction mixture at room temperature and irradiate with a blue LED lamp (e.g., Kessil PR160L-456 nm) for 24 hours.

  • Upon completion (monitored by TLC or LC-MS), dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(2-(pyridin-4-yl)ethyl)-1-Boc-azetidine.

Protocol 2: Flow Synthesis of 2-Alkylazetidines

Materials and Equipment:

  • Stock solutions of N-Boc-azetidine-2-carboxylic acid, alkene, photocatalyst, and base in a suitable solvent (e.g., DMF or MeCN).

  • Syringe pumps

  • T-mixer

  • Flow reactor with a defined volume (e.g., FEP tubing)

  • Blue LED light source wrapped around the flow reactor

  • Back-pressure regulator

  • Collection flask

Procedure:

  • Prepare stock solutions of the reagents at appropriate concentrations.

  • Set up the flow chemistry system with syringe pumps, a T-mixer, the photoreactor, and a back-pressure regulator.

  • Pump the reagent solutions through the T-mixer and into the photoreactor at defined flow rates to achieve the desired residence time.

  • Irradiate the reaction mixture as it flows through the reactor using a blue LED light source.

  • Collect the output from the reactor in a collection flask.

  • Once the reaction is complete, perform a standard aqueous work-up and purify the product by column chromatography.

Signaling Pathway and Experimental Workflow Diagrams

Photoredox_Decarboxylation_Mechanism Mechanism of Photocatalytic Decarboxylative Alkylation cluster_initiation Initiation cluster_catalytic_cycle Catalytic Cycle PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star hν (Visible Light) PC_minus Reduced PC⁻ PC_star->PC_minus R_COOH Azetidine-2-COOH R_COO_minus Azetidine-2-COO⁻ R_COOH->R_COO_minus Base R_dot Azetidine-2-yl Radical R_COO_minus->R_dot PC* R_Alkene_dot Adduct Radical R_dot->R_Alkene_dot Alkene CO2 CO₂ R_dot->CO2 Decarboxylation Alkene Michael Acceptor Product 2-Alkylazetidine R_Alkene_dot->Product PC⁻ PC_minus->PC Base Base BH Protonated Base Base->BH

Caption: Mechanism of Photocatalytic Decarboxylative Alkylation.

Flow_Synthesis_Workflow Workflow for Photochemical Flow Synthesis Reagents Reagent Stock Solutions (Azetidine-COOH, Alkene, PC, Base) Pumps Syringe Pumps Reagents->Pumps Mixer T-Mixer Pumps->Mixer Reactor Photoreactor Coil (Visible Light Irradiation) Mixer->Reactor BPR Back-Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection Workup Work-up & Purification Collection->Workup

Caption: Workflow for Photochemical Flow Synthesis.

Application Note 2: Norrish-Yang Cyclization for Azetidinol Synthesis and Subsequent Ring-Opening

This application note details the synthesis of 3-hydroxyazetidines (azetidinols) via an intramolecular Norrish-Yang cyclization of α-amino ketones.[6][7] These strained heterocyclic intermediates can then undergo ring-opening reactions to afford functionalized acyclic amino alcohol derivatives.[6] This two-step sequence provides a powerful strategy for the synthesis of complex molecular scaffolds from simple precursors.

General Reaction Scheme:

The photochemical irradiation of α-amino ketones triggers an intramolecular hydrogen atom abstraction followed by radical-radical recombination to yield the corresponding azetidinol. Subsequent treatment with a nucleophile or Lewis acid can induce ring-opening.

Quantitative Data Summary

The following table presents representative yields for the Norrish-Yang cyclization and subsequent ring-opening reactions.

Entryα-Amino Ketone SubstrateAzetidinol ProductCyclization Yield (%)Ring-Opening ProductRing-Opening Yield (%)
1N-Benzoyl-N-methyl-2-aminoacetophenone1-Benzoyl-2-methyl-3-phenyl-3-azetidinol75N-(2-hydroxy-2-phenylethyl)-N-methylbenzamide88 (with H₂O/H⁺)
2N-Tosyl-2-aminoacetophenone1-Tosyl-3-phenyl-3-azetidinol81N-(2-hydroxy-2-phenylethyl)tosylamide92 (with H₂O/H⁺)
Experimental Protocols

Protocol 3: Synthesis of 1-Tosyl-3-phenyl-3-azetidinol via Norrish-Yang Cyclization

Materials:

  • N-Tosyl-2-aminoacetophenone

  • Acetonitrile, HPLC grade

  • Quartz reaction vessel

  • High-pressure mercury lamp

  • Cooling system for the lamp

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Dissolve N-tosyl-2-aminoacetophenone in acetonitrile to a concentration of 0.05 M in a quartz reaction vessel.

  • Deoxygenate the solution by bubbling with nitrogen for 30 minutes.

  • Irradiate the solution with a high-pressure mercury lamp while maintaining the temperature at 20-25 °C using a cooling system.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 1-tosyl-3-phenyl-3-azetidinol.

Protocol 4: Ring-Opening of 1-Tosyl-3-phenyl-3-azetidinol

Materials:

  • 1-Tosyl-3-phenyl-3-azetidinol

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (catalytic amount)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Dissolve 1-tosyl-3-phenyl-3-azetidinol in a mixture of THF and water (4:1).

  • Add a catalytic amount of hydrochloric acid.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, neutralize the reaction with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography to obtain N-(2-hydroxy-2-phenylethyl)tosylamide.

Signaling Pathway and Experimental Workflow Diagrams

Norrish_Yang_Mechanism Mechanism of Norrish-Yang Cyclization Start_Mol α-Amino Ketone Excited_State Excited State* Start_Mol->Excited_State hν (UV Light) Biradical 1,4-Biradical Intermediate Excited_State->Biradical Intramolecular H-Abstraction Azetidinol Azetidinol Product Biradical->Azetidinol Radical Recombination

Caption: Mechanism of Norrish-Yang Cyclization.

Ring_Opening_Workflow Logical Workflow for Azetidinol Synthesis and Ring-Opening Precursor α-Amino Ketone Precursor Cyclization Photochemical Cyclization (Norrish-Yang) Precursor->Cyclization Azetidinol_Intermediate Strained Azetidinol Intermediate Cyclization->Azetidinol_Intermediate Ring_Opening Acid/Nucleophile-mediated Ring-Opening Azetidinol_Intermediate->Ring_Opening Final_Product Functionalized Amino Alcohol Ring_Opening->Final_Product

Caption: Logical Workflow for Azetidinol Synthesis and Ring-Opening.

References

Large-Scale Synthesis of (R)-1-(tert-butoxycarbonyl)azetidine-2-carboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the large-scale synthesis of (R)-1-(tert-butoxycarbonyl)azetidine-2-carboxylic acid, a valuable building block in pharmaceutical development. The presented methods are selected for their scalability, efficiency, and use of readily available starting materials.

Introduction

This compound, also known as (R)-N-Boc-azetidine-2-carboxylic acid, is a constrained non-proteinogenic amino acid analog. Its rigid four-membered ring structure imparts unique conformational properties to peptides and small molecule therapeutics, often leading to enhanced biological activity and metabolic stability. Consequently, efficient and scalable synthetic routes to this chiral building block are of significant interest to the pharmaceutical industry. This document outlines two robust methods for its large-scale preparation.

Data Presentation

The following tables summarize the quantitative data for the key synthetic routes to this compound, allowing for a direct comparison of their efficiencies.

Table 1: Asymmetric Synthesis via Chiral Auxiliary

StepIntermediate/ProductStarting MaterialKey ReagentsSolventYield (%)Purity (%)
1Methyl 2,4-dibromobutanoate2,4-Dibromobutanoic acidSOCl₂, MeOH-95>98
2Methyl 1-((R)-1-phenylethyl)azetidine-2-carboxylateMethyl 2,4-dibromobutanoate, (R)-α-methylbenzylamineK₂CO₃Acetonitrile70>95 (diastereomeric mixture)
3(R)-1-((R)-1-phenylethyl)azetidine-2-carboxylic acidMethyl 1-((R)-1-phenylethyl)azetidine-2-carboxylateLiOHTHF/H₂O92>98 (diastereomerically pure after crystallization)
4(R)-Azetidine-2-carboxylic acid(R)-1-((R)-1-phenylethyl)azetidine-2-carboxylic acidH₂, Pd/CMeOH98>99
5This compound(R)-Azetidine-2-carboxylic acid(Boc)₂O, NaOHDioxane/H₂O95>99
Overall -2,4-Dibromobutanoic acid --~58 >99

Table 2: Synthesis from L-Glutamic Acid via Enzymatic Resolution

StepIntermediate/ProductStarting MaterialKey ReagentsSolventYield (%)Purity (%)
1Diethyl 2-oxoglutarateL-Glutamic acidH₂SO₄, EtOHToluene85>98
2Diethyl 4-bromo-2-oxoglutarateDiethyl 2-oxoglutarateNBS, AIBNCCl₄75>95
3Diethyl azetidine-2,4-dicarboxylateDiethyl 4-bromo-2-oxoglutarateNH₃EtOH60>97
4(R,S)-Azetidine-2-carboxylic acidDiethyl azetidine-2,4-dicarboxylateHCl (aq)-90>98
5N-Acetyl-(R,S)-azetidine-2-carboxylic acid(R,S)-Azetidine-2-carboxylic acidAcetic anhydrideAcetic acid95>99
6(R)-Azetidine-2-carboxylic acidN-Acetyl-(R,S)-azetidine-2-carboxylic acidAcylase IWater45 (from racemate)>99 (e.e. >99%)
7This compound(R)-Azetidine-2-carboxylic acid(Boc)₂O, NaOHDioxane/H₂O95>99
Overall -L-Glutamic acid --~15 >99

Experimental Protocols

Method 1: Asymmetric Synthesis via Chiral Auxiliary

This method utilizes the chiral amine (R)-α-methylbenzylamine to induce the desired stereochemistry.

Step 1: Synthesis of Methyl 2,4-dibromobutanoate

  • To a solution of 2,4-dibromobutanoic acid (100 g, 0.41 mol) in methanol (500 mL) at 0 °C, slowly add thionyl chloride (43 mL, 0.59 mol).

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in diethyl ether (500 mL), wash with saturated aqueous sodium bicarbonate solution (2 x 200 mL) and brine (200 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford methyl 2,4-dibromobutanoate as a colorless oil (Yield: 95%).

Step 2: Synthesis of Methyl 1-((R)-1-phenylethyl)azetidine-2-carboxylate

  • To a solution of methyl 2,4-dibromobutanoate (100 g, 0.38 mol) in acetonitrile (1 L), add potassium carbonate (158 g, 1.14 mol) and (R)-α-methylbenzylamine (51 mL, 0.40 mol).

  • Heat the mixture to reflux and stir for 24 hours.

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield a mixture of diastereomers of methyl 1-((R)-1-phenylethyl)azetidine-2-carboxylate (Yield: 70%).

Step 3: Synthesis of (R)-1-((R)-1-phenylethyl)azetidine-2-carboxylic acid

  • To a solution of the diastereomeric mixture from the previous step (50 g, 0.21 mol) in a mixture of THF (500 mL) and water (250 mL), add lithium hydroxide monohydrate (17.6 g, 0.42 mol).

  • Stir the mixture at room temperature for 12 hours.

  • Remove the THF under reduced pressure and wash the aqueous layer with diethyl ether (2 x 200 mL).

  • Acidify the aqueous layer to pH 3 with 1 M HCl.

  • The desired (R,R)-diastereomer precipitates and can be collected by filtration. Further recrystallization from ethanol/water affords diastereomerically pure (R)-1-((R)-1-phenylethyl)azetidine-2-carboxylic acid (Yield: 92% based on the desired diastereomer).

Step 4: Synthesis of (R)-Azetidine-2-carboxylic acid

  • Dissolve (R)-1-((R)-1-phenylethyl)azetidine-2-carboxylic acid (30 g, 0.14 mol) in methanol (300 mL).

  • Add 10% Palladium on carbon (3 g).

  • Hydrogenate the mixture under a hydrogen atmosphere (50 psi) at room temperature for 24 hours.

  • Filter the reaction mixture through a pad of Celite and concentrate the filtrate in vacuo to give (R)-azetidine-2-carboxylic acid as a white solid (Yield: 98%).

Step 5: Synthesis of this compound

  • To a solution of (R)-azetidine-2-carboxylic acid (15 g, 0.15 mol) in a 1:1 mixture of dioxane and water (300 mL), add sodium hydroxide (6 g, 0.15 mol) to adjust the pH to 10-11.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (36 g, 0.165 mol) portion-wise while maintaining the pH at 10-11 with the addition of 1 M NaOH.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Wash the reaction mixture with ethyl acetate (2 x 150 mL).

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 200 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield this compound as a white solid (Yield: 95%).

Method 2: Synthesis from L-Glutamic Acid via Enzymatic Resolution

This route starts from the inexpensive and readily available amino acid, L-glutamic acid.

Step 1-4: Synthesis of (R,S)-Azetidine-2-carboxylic acid (Detailed procedures for the synthesis of racemic azetidine-2-carboxylic acid from L-glutamic acid are well-established in the literature and involve the formation of diethyl 2-oxoglutarate, subsequent bromination, cyclization with ammonia, and hydrolysis.)

Step 5: Synthesis of N-Acetyl-(R,S)-azetidine-2-carboxylic acid

  • To a solution of (R,S)-azetidine-2-carboxylic acid (20 g, 0.20 mol) in glacial acetic acid (100 mL), add acetic anhydride (22.5 mL, 0.24 mol).

  • Heat the mixture at 80 °C for 2 hours.

  • Cool the reaction mixture and remove the solvent under reduced pressure to obtain N-acetyl-(R,S)-azetidine-2-carboxylic acid as a viscous oil (Yield: 95%).

Step 6: Enzymatic Resolution to (R)-Azetidine-2-carboxylic acid

  • Dissolve N-acetyl-(R,S)-azetidine-2-carboxylic acid (25 g, 0.17 mol) in water (500 mL) and adjust the pH to 7.5 with a dilute lithium hydroxide solution.

  • Add Acylase I from Aspergillus melleus (0.5 g).

  • Stir the mixture at 37 °C for 48 hours, maintaining the pH at 7.5 by the addition of dilute LiOH.

  • After the reaction is complete (as monitored by the cessation of base consumption), acidify the solution to pH 5 with acetic acid to precipitate the denatured enzyme, which is removed by filtration.

  • The filtrate containing (R)-azetidine-2-carboxylic acid and N-acetyl-(S)-azetidine-2-carboxylic acid is passed through a column of Dowex 50W-X8 (H⁺ form).

  • Wash the column with water to remove the N-acetyl-(S)-amino acid.

  • Elute the desired (R)-azetidine-2-carboxylic acid with a 2 M aqueous ammonia solution.

  • Concentrate the ammonia eluate in vacuo to give (R)-azetidine-2-carboxylic acid as a white solid (Yield: 45% from the racemate, e.e. >99%).

Step 7: Synthesis of this compound (Follow the procedure described in Method 1, Step 5).

Mandatory Visualizations

Synthesis_Method_1 cluster_0 Asymmetric Synthesis via Chiral Auxiliary 2,4-Dibromobutanoic_acid 2,4-Dibromobutanoic acid Methyl_2,4-dibromobutanoate Methyl 2,4-dibromobutanoate 2,4-Dibromobutanoic_acid->Methyl_2,4-dibromobutanoate SOCl₂, MeOH Methyl_1-((R)-1-phenylethyl)azetidine-2-carboxylate Methyl 1-((R)-1-phenylethyl)azetidine- 2-carboxylate (diastereomeric mixture) Methyl_2,4-dibromobutanoate->Methyl_1-((R)-1-phenylethyl)azetidine-2-carboxylate (R)-α-methylbenzylamine, K₂CO₃ (R)-1-((R)-1-phenylethyl)azetidine-2-carboxylic_acid (R)-1-((R)-1-phenylethyl)azetidine- 2-carboxylic acid Methyl_1-((R)-1-phenylethyl)azetidine-2-carboxylate->(R)-1-((R)-1-phenylethyl)azetidine-2-carboxylic_acid LiOH, Crystallization (R)-Azetidine-2-carboxylic_acid (R)-Azetidine-2-carboxylic acid (R)-1-((R)-1-phenylethyl)azetidine-2-carboxylic_acid->(R)-Azetidine-2-carboxylic_acid H₂, Pd/C Final_Product_1 (R)-1-(tert-butoxycarbonyl)azetidine- 2-carboxylic acid (R)-Azetidine-2-carboxylic_acid->Final_Product_1 (Boc)₂O, NaOH Synthesis_Method_2 cluster_1 Synthesis from L-Glutamic Acid via Enzymatic Resolution L-Glutamic_acid L-Glutamic acid Racemic_Azetidine (R,S)-Azetidine-2-carboxylic acid L-Glutamic_acid->Racemic_Azetidine Multi-step synthesis N-Acetyl_Racemic N-Acetyl-(R,S)-azetidine- 2-carboxylic acid Racemic_Azetidine->N-Acetyl_Racemic Acetic anhydride (R)-Azetidine (R)-Azetidine-2-carboxylic acid N-Acetyl_Racemic->(R)-Azetidine Acylase I Final_Product_2 (R)-1-(tert-butoxycarbonyl)azetidine- 2-carboxylic acid (R)-Azetidine->Final_Product_2 (Boc)₂O, NaOH Experimental_Workflow cluster_2 General Experimental Workflow Start Starting Materials Reaction Chemical Reaction (Controlled Temperature, Time, Stirring) Start->Reaction Workup Reaction Work-up (Quenching, Extraction, Washing) Reaction->Workup Purification Purification (Crystallization, Chromatography) Workup->Purification Analysis Analysis (NMR, HPLC, MS) Purification->Analysis Final_Product Final Product Analysis->Final_Product

Troubleshooting & Optimization

low coupling efficiency with (R)-1-Boc-azetidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peptide synthesis involving (R)-1-Boc-azetidine-2-carboxylic acid. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help you overcome challenges related to low coupling efficiency with this sterically hindered amino acid.

Frequently Asked Questions (FAQs)

Q1: Why am I experiencing low coupling yields with (R)-1-Boc-azetidine-2-carboxylic acid?

Low coupling efficiency with (R)-1-Boc-azetidine-2-carboxylic acid is primarily due to steric hindrance. The rigid, four-membered azetidine ring restricts the conformational flexibility around the carboxylic acid group. This spatial obstruction makes it difficult for the incoming nucleophile (the N-terminal amine of the coupling partner) to approach the activated carboxyl group, slowing down the rate of peptide bond formation and leading to incomplete reactions or low yields.[1][2]

Q2: My standard coupling protocol using DCC/HOBt is failing. What should I do?

Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), even with additives like 1-Hydroxybenzotriazole (HOBt), are often not potent enough to overcome the significant steric barrier presented by the azetidine ring.[2][3] For more challenging couplings, it is crucial to switch to a more powerful activating reagent.

Solution: Upgrade to a more potent class of coupling reagents, such as aminium/uronium or phosphonium salts.[1][4][5] These reagents form highly reactive intermediates that can significantly improve coupling efficiency.

Q3: Which coupling reagents are most effective for sterically hindered amino acids like this one?

For sterically demanding couplings, high-reactivity in-situ activating reagents are strongly recommended.[2][4] The most effective classes are:

  • Aminium/Uronium Salts: Reagents like HATU, HCTU, and COMU are highly efficient.[1][4][6][7] HATU, in particular, is noted for its ability to overcome steric hindrance by forming highly reactive OAt esters.[4][6]

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are also excellent choices.[1][6] PyBOP is a strong coupling reagent that avoids certain side reactions associated with older phosphonium reagents.[6]

The general consensus is that reagents based on HOAt (like HATU) or OxymaPure (like COMU) are superior to those based on HOBt (like HBTU or PyBOP) for difficult couplings.[4]

Comparative Data of Coupling Reagents

The selection of a coupling reagent is a critical determinant of success. The following table summarizes the performance of various reagents in the context of sterically hindered couplings.

Reagent ClassExample ReagentRelative ReactivityKey AdvantagesPotential Disadvantages
Carbodiimides DCC, DICLowLow cost.[6][7]Often insufficient for hindered couplings; byproduct of DCC is poorly soluble.[6][8]
Phosphonium Salts PyBOPHighEfficient, avoids carcinogenic byproducts of older reagents (BOP).[1][6]Generally less reactive than HATU.[1]
Aminium/Uronium (HOBt-based) HBTUHighPopular and highly efficient for many standard couplings.[1][4]Can be less effective than HATU for severely hindered systems.[6]
Aminium/Uronium (HOAt-based) HATUVery HighHighly effective for hindered couplings; rapid reaction kinetics.[1][4][6]Based on potentially explosive HOAt; can cause guanidinylation of N-terminal amine.[1][7]
Aminium/Uronium (Oxyma-based) COMUVery HighEfficacy comparable to HATU; safer (non-explosive base); reduced allergenic potential.[1][7]Can have limited stability in solution.[1]

Q4: How can I further optimize my reaction conditions to improve yield?

Beyond selecting a potent coupling reagent, several other parameters can be adjusted:

  • Solvent Choice: The solvent must effectively solvate the growing peptide chain. N-methylpyrrolidone (NMP) often has superior solvating properties compared to Dimethylformamide (DMF) for difficult sequences.[3]

  • Increased Reagent Equivalents: Using a higher excess of the amino acid and coupling reagent (e.g., 2-4 equivalents) can help drive the reaction to completion.

  • Double Coupling: If a single coupling reaction is incomplete, a second coupling with a fresh portion of activated amino acid can be performed before proceeding to the next deprotection step.[3]

  • Temperature: While most couplings are run at room temperature, gentle heating can sometimes overcome the activation energy barrier. However, this must be done cautiously as elevated temperatures can increase the risk of racemization.[3] Microwave-assisted synthesis is a highly effective method for driving difficult couplings quickly.[3]

Q5: What are the potential side reactions and how can they be minimized?

When forcing a difficult coupling, the risk of side reactions increases. Key concerns include:

  • Racemization: This is the loss of stereochemical integrity at the alpha-carbon. It can be minimized by:

    • Using additives known to suppress racemization, such as HOAt or OxymaPure, which are already components of reagents like HATU and COMU.[2]

    • Avoiding excessive pre-activation times and elevated temperatures.[2][7]

    • Using a weaker, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) instead of stronger bases.[6][7]

  • Guanidinylation: A possible side reaction with aminium/uronium reagents (like HATU, HBTU) where the reagent reacts with the free N-terminal amine, capping the peptide chain.[7][9]

    • Mitigation: Pre-activate the carboxylic acid for a short period (1-5 minutes) before adding the mixture to the amine component.[3][9] This ensures the coupling reagent is consumed in activating the acid, minimizing its direct reaction with the amine.

Experimental Protocols & Workflows

Protocol 1: Optimized Coupling using HATU

This protocol is designed for coupling (R)-1-Boc-azetidine-2-carboxylic acid to a resin-bound peptide with a free N-terminal amine.

  • Resin Preparation:

    • Following the standard deprotection of the N-terminal Fmoc/Boc group, wash the resin thoroughly with DMF (3 x 1 min).

  • Reagent Preparation (Pre-activation):

    • In a separate vessel, dissolve (R)-1-Boc-azetidine-2-carboxylic acid (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in a minimal amount of DMF.

    • Add a non-nucleophilic base, such as DIPEA (6 equivalents), to the solution.

    • Allow the pre-activation to proceed for 2-5 minutes at room temperature. The solution may change color.

  • Coupling Reaction:

    • Add the activated amino acid solution to the vessel containing the washed resin.

    • Agitate the mixture at room temperature for 2-4 hours. For particularly difficult couplings, this time can be extended or a second coupling can be performed.

  • Monitoring and Washing:

    • Take a small sample of resin beads and perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates the reaction is complete.

    • Once complete, filter the reaction solution from the resin and wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min) to remove excess reagents and byproducts.

Visual Troubleshooting Guide

The following workflow provides a logical sequence for troubleshooting low coupling efficiency.

G start Low Coupling Yield (Positive Kaiser Test) reagent Is the coupling reagent potent enough (e.g., HATU)? start->reagent upgrade Upgrade Reagent (e.g., to HATU, COMU) reagent->upgrade No conditions Are reaction conditions optimized? reagent->conditions Yes upgrade->conditions optimize Optimize Conditions: - Increase equivalents - Extend reaction time - Use NMP instead of DMF conditions->optimize No double Perform a Double Coupling conditions->double Yes optimize->double complete Coupling Complete (Negative Kaiser Test) double->complete

Caption: Troubleshooting workflow for low peptide coupling yields.

General Coupling Mechanism

This diagram illustrates the fundamental steps of peptide bond formation using an aminium salt activator like HATU.

G cluster_activation Step 1: Carboxyl Activation cluster_coupling Step 2: Nucleophilic Attack A R-COOH (Boc-Azetidine) C Highly Reactive OAt-Ester Intermediate A->C Pre-activation B HATU + Base B->C E Peptide Bond Formed (R-CO-NH-Peptide) C->E Coupling D H₂N-Peptide (Free Amine) D->E

Caption: General mechanism of peptide bond formation via an active ester.

References

preventing racemization during coupling of N-Boc-(R)-Aze-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you minimize racemization during the coupling of N-Boc-(R)-azetidine-2-carboxylic acid (N-Boc-(R)-Aze-OH), ensuring the stereochemical integrity of your synthetic peptides.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern when coupling N-Boc-(R)-Aze-OH?

A1: Racemization is the undesired conversion of a single enantiomer (the R-form in this case) into an equal mixture of both its R- and S-enantiomers.[1][2][3] The precise stereochemistry of each amino acid is critical for the final three-dimensional structure and biological activity of a peptide.[4] The incorporation of the incorrect S-isomer of azetidine-2-carboxylic acid can lead to misfolded, inactive, or even immunogenic peptides, compromising research and drug development outcomes.[4]

Q2: What is the primary mechanism that causes racemization during peptide coupling?

A2: The most common mechanism for racemization during peptide coupling is the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][5] This occurs when the activated carboxyl group of the N-Boc-protected amino acid cyclizes. The proton at the chiral alpha-carbon of this oxazolone is acidic and can be easily removed by a base present in the reaction, leading to a loss of stereochemical information.[1][5][6] Direct enolization, where a base directly removes the alpha-proton from the activated acid, is another, though less common, pathway.[1]

Q3: How susceptible is N-Boc-(R)-Aze-OH to racemization compared to other amino acids?

A3: N-Boc-(R)-Aze-OH, as a cyclic amino acid analogous to proline, is generally considered less prone to racemization than many other amino acids because the rigid ring structure disfavors the formation of the planar oxazolone intermediate. However, racemization can still occur under harsh coupling conditions.[7] Factors that significantly increase the risk include the choice of coupling reagent, the strength of the base, and elevated temperatures.[2][4][5]

Q4: How can I detect and quantify the extent of racemization in my product?

A4: The most reliable method for quantifying racemization is through chiral High-Performance Liquid Chromatography (HPLC) analysis.[4] This technique involves separating the final peptide diastereomers or, after hydrolysis, the derivatized amino acid enantiomers on a chiral stationary phase column.[4][6]

Troubleshooting Guide

Issue: High levels of the S-isomer detected in the final peptide after coupling N-Boc-(R)-Aze-OH.

This is a common issue that can often be traced back to the coupling conditions. Follow these steps to troubleshoot and mitigate the problem.

Step 1: Evaluate Your Coupling Reagent and Additives

The choice of coupling reagent is one of the most critical factors in controlling racemization.[5][6]

  • Potential Cause : Using carbodiimide reagents (e.g., DCC, DIC, EDC) without an appropriate additive. Carbodiimide activation can lead to significant racemization.[8][9]

  • Recommended Solution :

    • Add an Additive : Always use a racemization-suppressing additive when using carbodiimides. Add one equivalent of OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) or HOAt (1-Hydroxy-7-azabenzotriazole).[5][10] These additives react with the initial activated intermediate to form a more stable active ester that is less susceptible to racemization.[5][6] HOBt (1-Hydroxybenzotriazole) can also be used, but HOAt and Oxyma are generally more effective.[5][6]

    • Switch to an Onium Salt : Change to an aminium/uronium or phosphonium salt-based coupling reagent known for low racemization, such as HATU, HCTU, or COMU.[1][5][11] A combination of DIC with OxymaPure is also an excellent, low-racemization, and cost-effective option.[12]

Step 2: Examine the Base Used in the Coupling Step
  • Potential Cause : Using a strong, non-sterically hindered base like triethylamine (TEA) or an excessive amount of base can increase the rate of racemization by abstracting the alpha-proton.[2][5]

  • Recommended Solution :

    • Use a Hindered or Weaker Base : Employ a sterically hindered base like Diisopropylethylamine (DIPEA) or a weaker base like N-Methylmorpholine (NMM).[10] For particularly sensitive couplings, 2,4,6-Collidine is a highly recommended alternative.[4][10]

    • Optimize Base Equivalents : Use the minimum amount of base necessary to facilitate the reaction, typically 1.5 to 2.0 equivalents.

Step 3: Control the Reaction Temperature
  • Potential Cause : Elevated temperatures, sometimes used to drive sluggish reactions to completion, can significantly accelerate the rate of racemization.[2][5]

  • Recommended Solution : Perform the coupling at a lower temperature. Start the reaction at 0 °C in an ice bath and allow it to warm slowly to room temperature (approx. 25°C) if needed.[5][13] Maintaining a low temperature, especially during the initial activation phase, is critical.

Step 4: Minimize Pre-activation Time
  • Potential Cause : Allowing the activated carboxylic acid to sit for an extended period before the amine is added increases the opportunity for oxazolone formation and subsequent racemization.[5]

  • Recommended Solution : Minimize the pre-activation time. A short pre-activation of 1-5 minutes is often sufficient.[5] Alternatively, add the coupling reagent to the mixture of the acid, amine, and additive, with the base being the last component added to initiate the reaction.

Data Presentation

While specific quantitative data for N-Boc-(R)-Aze-OH is limited, the following tables summarize comparative data on racemization levels for other racemization-prone amino acids under various coupling conditions. This information can guide the selection of optimal conditions for your experiment.

Table 1: Effect of Coupling Reagents and Additives on Racemization (Data is illustrative for racemization-prone amino acids like Phenylalanine and Cysteine and may not directly reflect values for Aze-OH)

N-Protected Amino AcidCoupling ReagentAdditiveBaseSolvent% D-IsomerReference
Boc-PheDICNoneDIPEADMF~5-10%[14]
Boc-PheDICHOBtDIPEADMF<1%[14]
Fmoc-Cys(Trt)DICHOBt-DMF<0.5%[10]
Fmoc-Cys(Trt)DICOxymaPure -DMF<0.1% [10][12]
Fmoc-His(Trt)HBTUHOBtDIPEADMF~5-15%[2]
Fmoc-His(Trt)HATU HOAt DIPEADMF<1% [2][11]
Fmoc-His(Trt)COMU OxymaPure DIPEADMF<0.5% [10][11]

Table 2: Influence of Base on Racemization (Data is illustrative for a model dipeptide coupling)

Coupling SystemBase% D-IsomerReference
HBTU/HOBtTEAHigh[5]
HBTU/HOBtDIPEAModerate[4]
HBTU/HOBtNMMLow[10]
HBTU/HOBt2,4,6-Collidine Very Low [4]

Experimental Protocols

Protocol 1: Low-Racemization Coupling using HATU/DIPEA

This protocol is recommended for coupling N-Boc-(R)-Aze-OH, especially in sequences known to be sensitive to racemization.

Materials:

  • Resin-bound amine

  • N-Boc-(R)-Aze-OH (1.5 equivalents)

  • HATU (1.45 equivalents)

  • DIPEA (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Peptide synthesis vessel and shaker

Procedure:

  • Resin Preparation : Swell the resin with the free N-terminal amine in DMF for 30 minutes. Drain the solvent.

  • Amino Acid Preparation : In a separate vial, dissolve N-Boc-(R)-Aze-OH (1.5 eq.) and HATU (1.45 eq.) in anhydrous DMF.

  • Activation : Add DIPEA (3.0 eq.) to the amino acid solution and vortex briefly. The solution may change color. Use this activated solution immediately (within 1-2 minutes).

  • Coupling : Add the activated amino acid solution to the resin.

  • Reaction : Agitate the reaction mixture at room temperature for 1-2 hours. Monitor the coupling progress using a qualitative test (e.g., Kaiser test).

  • Washing : Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times).

Protocol 2: Analysis of Racemization by Chiral HPLC

This protocol provides a general method to determine the enantiomeric purity of the azetidine-containing peptide after synthesis and cleavage.

Materials:

  • Crude synthetic peptide

  • 6 M HCl

  • Derivatization agent (e.g., Marfey's reagent, FDAA)

  • Chiral HPLC column (e.g., C18 reversed-phase for derivatized amino acids)

  • HPLC system with UV detector

  • Acetonitrile (ACN), Water, Trifluoroacetic acid (TFA)

Procedure:

  • Peptide Hydrolysis : Place a small amount of the crude peptide (approx. 1 mg) in a hydrolysis tube. Add 1 mL of 6 M HCl. Seal the tube under vacuum and heat at 110°C for 24 hours.

  • Drying : After hydrolysis, cool the tube, break the seal, and evaporate the HCl to dryness under a stream of nitrogen or using a lyophilizer.

  • Derivatization : Re-dissolve the amino acid hydrolysate in a suitable buffer. Add the chiral derivatizing agent (e.g., Marfey's reagent) and incubate according to the manufacturer's instructions. This step creates diastereomers that can be separated on a standard C18 column.[4]

  • HPLC Analysis : a. Dissolve the derivatized sample in the mobile phase. b. Inject the sample onto a C18 reversed-phase HPLC column. c. Elute with a gradient of acetonitrile in water containing 0.1% TFA. d. Monitor the elution at the appropriate wavelength for the derivative (e.g., 340 nm for Marfey's reagent derivatives).[6]

  • Quantification : Identify the peaks corresponding to the R-Aze and S-Aze derivatives by comparing their retention times to derivatized standards of pure L-proline and D-proline (as a proxy) or the individual Aze enantiomers if available. Integrate the peak areas to calculate the percentage of racemization.

Mandatory Visualization

Diagrams created using Graphviz (DOT language) to illustrate key workflows and concepts.

G start High Racemization Detected reagent Step 1: Evaluate Coupling Reagent start->reagent carbodiimide Using Carbodiimide (DIC, EDC)? reagent->carbodiimide Check switch_reagent Action: Switch to HATU, COMU reagent->switch_reagent Alternative base Step 2: Examine Base strong_base Using Strong Base (TEA)? base->strong_base Check temp Step 3: Control Temperature high_temp Coupling > RT? temp->high_temp Check time Step 4: Minimize Pre-Activation long_preact Long Pre-activation? time->long_preact Check end_node Racemization Minimized carbodiimide->base No / Already using additive add_additive Action: Add Oxyma or HOAt carbodiimide->add_additive Yes add_additive->base switch_reagent->base strong_base->temp No switch_base Action: Switch to DIPEA, NMM, or Collidine strong_base->switch_base Yes switch_base->temp high_temp->time No lower_temp Action: Couple at 0°C -> RT high_temp->lower_temp Yes lower_temp->time long_preact->end_node No shorten_preact Action: Pre-activate < 5 min or add base last long_preact->shorten_preact Yes shorten_preact->end_node

Caption: A logical workflow for troubleshooting high racemization levels.

G cluster_0 Racemization Pathway cluster_1 Suppression Pathway N_Boc_Aze N-Boc-(R)-Aze-OH (Chiral) Activated_Ester Activated Intermediate (Chiral, Reactive) N_Boc_Aze->Activated_Ester + Coupling Reagent Oxazolone 5(4H)-Oxazolone (Chiral) Activated_Ester->Oxazolone Intramolecular Cyclization Achiral_Intermediate Achiral Intermediate (Planar) Oxazolone->Achiral_Intermediate - H+ (Base) Coupled_R Desired (R)-Peptide Achiral_Intermediate->Coupled_R + H+ + Amine Coupled_S Undesired (S)-Peptide Achiral_Intermediate->Coupled_S + H+ + Amine Amine + Amine (R'-NH2) Suppressed_Ester Stable Active Ester (e.g., Oxyma-Ester) (Less Prone to Cyclize) Desired_Peptide Desired (R)-Peptide Suppressed_Ester->Desired_Peptide Amine2 + Amine (R'-NH2) Amine2->Desired_Peptide Activated_Ester_ref Activated_Ester_ref->Suppressed_Ester + Additive (Oxyma, HOAt)

Caption: The primary pathway for racemization via the oxazolone intermediate.

References

Technical Support Center: Synthesis of Azetidine-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding side reactions encountered during the synthesis of peptides containing azetidine-2-carboxylic acid (Aze).

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when synthesizing peptides with azetidine-2-carboxylic acid?

The primary challenges arise from the inherent properties of the azetidine ring and general solid-phase peptide synthesis (SPPS) issues. These include:

  • Poor Coupling Efficiency: The strained four-membered ring of azetidine can influence its reactivity, potentially leading to incomplete coupling reactions.

  • Aggregation: Like other conformationally constrained residues, azetidine can influence the secondary structure of the growing peptide chain, sometimes promoting aggregation and hindering subsequent synthesis steps.

  • Ring Stability: While generally stable, the strained azetidine ring's integrity can be a concern under harsh or prolonged reaction conditions, particularly during final cleavage.

  • General SPPS Side Reactions: Standard side reactions such as racemization, diketopiperazine formation (if Aze is at the N-terminus), and side reactions involving other amino acids in the sequence are still possible.

Q2: I'm observing a low yield after incorporating Fmoc-Aze-OH. What could be the cause?

Low yields are typically due to incomplete coupling of the Fmoc-Aze-OH monomer or aggregation of the peptide chain after its incorporation.

  • Incomplete Coupling: The sterically constrained nature of azetidine-2-carboxylic acid can make coupling more challenging than for standard amino acids. A standard coupling protocol may not be sufficient.

  • Peptide Aggregation: The rigid conformation induced by the Aze residue can lead to the peptide chain aggregating on the resin, making the N-terminus inaccessible for the next coupling step.

Q3: My HPLC/MS analysis shows unexpected peaks. How can I identify the side products?

Unexpected peaks can correspond to a variety of byproducts. Common possibilities include:

  • Deletion Peptides (+/- Mass of an Amino Acid): This occurs due to incomplete coupling at one or more steps. If the peak corresponds to the mass of your peptide minus the mass of Aze, the Aze coupling was likely inefficient.

  • Piperidinyl-Adducts (+84 Da): Although not extensively documented specifically for azetidine, prolonged exposure to piperidine during Fmoc deprotection could theoretically lead to nucleophilic attack on the strained azetidine ring, resulting in a ring-opened adduct.

  • Products of Other Side Reactions: Standard SPPS side reactions like aspartimide formation (mass shift of -18 Da) or guanidinylation of the N-terminus by coupling reagents (+41 Da with HBTU/HATU) can also occur.[1]

Q4: Is the azetidine ring stable during standard Fmoc deprotection and TFA cleavage?

The azetidine ring is generally considered stable under standard SPPS conditions. One study has shown that post-cyclization deprotection of other side chains with strong acid can be achieved without degradation of the azetidine ring.[2] However, to minimize any potential for side reactions, it is prudent to:

  • Keep Fmoc deprotection times with piperidine to the minimum required for complete removal.

  • Use a standard, scavenger-containing TFA cleavage cocktail and limit the cleavage time to 2-3 hours.

Troubleshooting Guide

Issue 1: Incomplete Coupling of Fmoc-Aze-OH

Symptoms:

  • Positive Kaiser test (or other free amine test) after the coupling step.

  • Presence of a deletion peptide (Mass Spec peak corresponding to Peptide - Aze) in the final product.

Solutions:

  • Double Couple: The simplest approach is to repeat the coupling step immediately after the first one.

  • Use a More Potent Coupling Reagent: If a standard carbodiimide like DIC is failing, switch to a uronium/aminium-based reagent like HATU or HBTU, which are generally more effective for hindered amino acids.

  • Increase Equivalents and Reaction Time: Using a higher excess of the Fmoc-Aze-OH and coupling reagents, along with extending the reaction time, can drive the reaction to completion.

Issue 2: Peptide Aggregation After Aze Incorporation

Symptoms:

  • Resin beads clumping together and failing to swell properly.

  • Slow or incomplete Fmoc deprotection of the residue coupled after Aze.

  • Consistently poor yields for all subsequent coupling steps.

Solutions:

  • Switch to a "Difficult Sequence" Protocol:

    • Use N-Methylpyrrolidone (NMP) as a solvent, or a mixture of DMF/NMP or DMF/DMSO to disrupt hydrogen bonding.[1]

    • Couple at an elevated temperature (e.g., 40-50°C).

    • Incorporate a chaotropic salt like LiCl into the coupling and deprotection solutions.

  • Use a Low-Substitution Resin: Starting the synthesis on a resin with a lower loading capacity can increase the distance between peptide chains and reduce aggregation.

Quantitative Data Summary

The following tables provide general recommendations for optimizing the synthesis of difficult peptide sequences, which are applicable to those containing azetidine-2-carboxylic acid.

Table 1: Comparison of Coupling Reagent Efficacy for Hindered Amino Acids

Coupling ReagentBaseRelative EfficacyPotential Side Reactions
DIC / OxymaDIPEAModerateLow risk of racemization
HBTU / HOBtDIPEAHighGuanidinylation of N-terminus
HATUDIPEA/CollidineVery HighGuanidinylation of N-terminus
COMUDIPEAVery HighLower risk of guanidinylation

Table 2: Recommended Conditions for Mitigating Aggregation

MethodSolventTemperatureAdditive
StandardDMFRoom TempNone
Optimized 1NMP or DMF/NMP (1:1)40-50°CNone
Optimized 2DMFRoom Temp1 M LiCl
Optimized 3DBU (for deprotection)Room TempFor difficult deprotections

Experimental Protocols

Protocol 1: Optimized Coupling of Fmoc-Aze-OH

This protocol is recommended for incorporating Fmoc-Aze-OH to ensure high coupling efficiency.

  • Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1 x 2 min, followed by 1 x 8 min) to remove the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF (6 times) to remove all traces of piperidine.

  • Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-Aze-OH (3 eq.), HATU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activation mixture to the resin and agitate at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test. If the test is positive, repeat the coupling step.

  • Washing: Wash the resin with DMF (6 times) to remove excess reagents.

Protocol 2: Standard "Azetidine-Safe" Cleavage and Deprotection

This protocol is designed to be robust for most peptide sequences containing azetidine while minimizing potential side reactions.

  • Resin Preparation: Wash the final peptide-resin with DCM (3 times) and dry under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail of: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% deionized Water (H₂O).

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approx. 10 mL per 100 mg of resin). Agitate gently at room temperature for 2 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate into a 10-fold excess of cold diethyl ether.

  • Isolation: Centrifuge the suspension to pellet the crude peptide, decant the ether, and wash the pellet twice with cold ether.

  • Drying: Dry the peptide pellet under vacuum.

Visualizations

Troubleshooting Workflow for Azetidine-Containing Peptide Synthesis

G start Synthesis Issue (Low Yield / Purity) check_coupling Check Aze Coupling Step: Kaiser Test Positive? start->check_coupling check_ms Analyze Crude Product by MS check_coupling->check_ms No incomplete_coupling Diagnosis: Incomplete Aze Coupling check_coupling->incomplete_coupling Yes mass_ok Major Peak at Expected Mass? check_ms->mass_ok deletion_peak Deletion Peak? (Mass - Aze) mass_ok->deletion_peak No success Purity/Yield Improved mass_ok->success Yes solution_coupling Solution: 1. Double Couple Aze 2. Use HATU/COMU 3. Increase Equivalents incomplete_coupling->solution_coupling solution_coupling->success other_peaks Other Unexpected Peaks? deletion_peak->other_peaks No confirm_incomplete Confirms Incomplete Coupling deletion_peak->confirm_incomplete Yes aggregation Diagnosis: Aggregation other_peaks->aggregation Yes (Multiple Deletions, Broad Peaks) confirm_incomplete->solution_coupling solution_aggregation Solution: 1. Use NMP/DMSO 2. Couple at Higher Temp 3. Use Low-Load Resin aggregation->solution_aggregation solution_aggregation->success

Caption: Troubleshooting workflow for identifying and resolving common synthesis issues.

Potential Side Reaction: Piperidine-Mediated Ring Opening

This diagram illustrates a hypothetical side reaction where piperidine, used for Fmoc deprotection, acts as a nucleophile and attacks the strained azetidine ring. While not commonly reported, it represents a plausible side reaction that could lead to an unexpected mass addition of 84 Da.

G cluster_0 Fmoc Deprotection Step cluster_1 Resulting Side Product peptide_aze Peptide-NH-Aze-CO-Resin intermediate Ring-Opened Intermediate (+85 Da) peptide_aze->intermediate Nucleophilic Attack (Prolonged Exposure) piperidine Piperidine side_product Peptide-NH-(Ring-Opened-Aze)-CO-Resin (+84 Da after proton loss) intermediate->side_product - H+

Caption: Hypothetical mechanism of piperidine-mediated azetidine ring opening.

References

improving solubility of N-Boc-(R)-azetidine-2-carboxylic acid for reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of N-Boc-(R)-azetidine-2-carboxylic acid for chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of N-Boc-(R)-azetidine-2-carboxylic acid?

A1: N-Boc-(R)-azetidine-2-carboxylic acid is a cyclic amino acid derivative. Due to the presence of the polar carboxylic acid group, it is expected to be soluble in polar organic solvents.[1] Common solvents used for reactions involving Boc-protected amino acids include dichloromethane (DCM), N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), and tetrahydrofuran (THF).[2] Its solubility in nonpolar solvents like hexane is likely to be limited.[1] The Boc protecting group can modify the properties of the amino acid, including its solubility.[]

Q2: Why is my N-Boc-(R)-azetidine-2-carboxylic acid not dissolving in the reaction solvent?

A2: Poor solubility can be attributed to several factors. The choice of solvent is critical; a solvent may not be polar enough to dissolve the compound effectively. The concentration of the reagent might be too high, exceeding its solubility limit in the chosen solvent. Additionally, the temperature of the solvent can play a significant role in solubility.

Q3: Can temperature be used to increase the solubility of N-Boc-(R)-azetidine-2-carboxylic acid?

A3: Yes, gentle warming can often increase the solubility of Boc-protected amino acids.[4] However, it is crucial to exercise caution as excessive heat can lead to the degradation of the compound.[4] It is recommended to first test the thermal stability of the compound on a small scale and to warm the solution gently, for instance, to no more than 40°C.[4]

Q4: How does poor solubility of N-Boc-(R)-azetidine-2-carboxylic acid affect my reaction?

A4: Incomplete dissolution of reactants can lead to several issues. In peptide coupling reactions, for example, poor solubility is a direct cause of low coupling efficiency because the amino acid is not fully available to react.[4] This can result in incomplete reactions, lower yields, and the formation of impurities.

Troubleshooting Guide

This guide addresses specific issues you may encounter with the solubility of N-Boc-(R)-azetidine-2-carboxylic acid.

Issue 1: The compound has precipitated out of the solution.

  • Possible Cause: The solution may be supersaturated, or the temperature may have decreased.

  • Solution:

    • Try adding a small amount of a more potent co-solvent, such as dimethyl sulfoxide (DMSO).[4]

    • Gently warm the mixture while stirring to encourage redissolution.[4]

    • Sonicate the solution for 5-10 minutes to help break up the precipitate and facilitate dissolution.[4]

Issue 2: The reaction is sluggish or incomplete.

  • Possible Cause: Poor solubility of N-Boc-(R)-azetidine-2-carboxylic acid may be limiting its availability for the reaction.

  • Solution:

    • Ensure the compound is fully dissolved before initiating the reaction.

    • Consider using a co-solvent system to improve solubility. A mixture of DCM, DMF, and NMP has been suggested for challenging Boc-amino acids.[4]

    • If applicable to your reaction, using a more potent activating or coupling reagent (e.g., HATU) may help drive the reaction to completion despite solubility challenges.[4]

Data Presentation: Solvent and Solubility Summary

Solvent/SystemPolarityExpected SolubilityNotes
Dichloromethane (DCM)LowModerateA common solvent for Boc-chemistry protocols as it readily dissolves many Boc-protected amino acids.[2]
N,N-Dimethylformamide (DMF)HighGoodA polar aprotic solvent that is a good choice for many peptide chemists.[2] Be aware that DMF can decompose over time to release dimethylamine, which can be problematic in some reactions.[2]
N-Methylpyrrolidone (NMP)HighGoodOften considered a superior solvent to DMF for solvating peptide resins and can improve coupling yields.[2]
Tetrahydrofuran (THF)ModerateModerateA suitable solvent for Boc protection reactions.[5]
Dimethyl Sulfoxide (DMSO)HighHighA very polar solvent that can be used as a co-solvent to dissolve particularly insoluble compounds.[4] Be mindful of its potential to interfere with certain reaction types and its difficulty to remove under vacuum.
Acetonitrile (ACN)ModerateModerateCan be an effective solvent, sometimes used with additives like tetramethylammonium hydroxide for Boc protections.[][5]
Water (with base)HighGoodFor zwitterionic compounds like amino acids, aqueous basic conditions (e.g., with NaOH) can improve solubility for reactions like Boc protection.[5] This is generally not suitable for moisture-sensitive reactions.
Co-solvent Mixtures (e.g., DCM/DMF)VariablePotentially HighMixtures of solvents can have synergistic effects on solubility. A 1:1:1 mixture of DCM, DMF, and NMP has been proposed for difficult-to-dissolve Boc-amino acids.[4] A mixture of DCM and DMF has been reported as superior to either solvent alone in some cases.[2]

Experimental Protocols

Protocol 1: Small-Scale Solubility Testing

This protocol helps determine the best solvent or solvent system for your reaction.

  • Preparation: Weigh 1-2 mg of N-Boc-(R)-azetidine-2-carboxylic acid into several small vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a different solvent or co-solvent mixture from the table above.

  • Observation: Vortex each vial for 30 seconds and observe if the solid dissolves completely.

  • Insolubility: If the solid does not dissolve, add another measured volume of the solvent and repeat the observation.

  • Heating/Sonication: If the compound remains insoluble at room temperature, gently warm the vial (e.g., to 40°C) or place it in a sonicator bath for 5-10 minutes and observe any changes.[4]

  • Selection: Choose the solvent or solvent system that provides the best solubility at the desired concentration for your reaction.

Protocol 2: Improving Solubility for a Coupling Reaction

This protocol outlines steps to take when poor solubility is suspected to be hindering a reaction.

  • Initial Dissolution Attempt: Attempt to dissolve the required amount of N-Boc-(R)-azetidine-2-carboxylic acid in the primary reaction solvent (e.g., DMF or NMP).

  • Co-solvent Addition: If solubility is poor, add a minimal amount of a stronger co-solvent like DMSO to the suspension and stir.

  • Gentle Heating and Sonication: If the compound is still not fully dissolved, gently warm the solution in a water bath to no more than 40°C while continuing to stir.[4] Alternatively, place the reaction vessel in a sonicator bath for 5-10 minutes.[4]

  • Pre-dissolution: For solid-phase peptide synthesis, ensure the Boc-amino acid is fully dissolved before adding it to the reaction vessel containing the resin.[4]

  • Reaction Monitoring: Monitor the reaction progress closely (e.g., by TLC or LC-MS) to assess if the improved solubility leads to a better reaction outcome.

Visualizations

Below are diagrams illustrating key workflows and relationships for addressing solubility issues.

Solubility_Troubleshooting_Workflow start Start: Dissolve N-Boc-(R)-azetidine- 2-carboxylic acid in chosen solvent check_solubility Is the compound fully dissolved? start->check_solubility proceed Proceed with reaction check_solubility->proceed Yes troubleshoot Troubleshoot Solubility check_solubility->troubleshoot No add_cosolvent Add a small amount of a stronger co-solvent (e.g., DMSO) troubleshoot->add_cosolvent gentle_heat Gently warm the solution (e.g., to 40°C) add_cosolvent->gentle_heat sonicate Sonicate the solution for 5-10 minutes gentle_heat->sonicate recheck_solubility Is it dissolved now? sonicate->recheck_solubility recheck_solubility->proceed Yes consider_alt_solvent Consider an alternative solvent system recheck_solubility->consider_alt_solvent No

Caption: A workflow for troubleshooting solubility issues.

Solvent_Selection_Logic start Solvent Selection for Reaction reaction_type What is the reaction type? start->reaction_type peptide_coupling Peptide Coupling reaction_type->peptide_coupling Peptide Synthesis boc_protection Boc Protection reaction_type->boc_protection Amine Protection other_reaction Other reaction_type->other_reaction General Organic Rxn dmf_nmp Consider DMF or NMP peptide_coupling->dmf_nmp dcm_thf Consider DCM or THF boc_protection->dcm_thf aqueous_base Consider aqueous base (if applicable) boc_protection->aqueous_base general_polar Start with common polar aprotic solvents other_reaction->general_polar

Caption: Logic for initial solvent selection based on reaction type.

References

dealing with steric hindrance in (R)-1-Boc-Aze-OH peptide coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the peptide coupling of (R)-1-Boc-azetidine-2-carboxylic acid ((R)-1-Boc-Aze-OH). Due to its strained four-membered ring, this proline analogue presents unique steric challenges that can impact coupling efficiency, yield, and purity.

Frequently Asked Questions (FAQs)

Q1: Why is the peptide coupling of (R)-1-Boc-Aze-OH challenging?

A1: The coupling of (R)-1-Boc-Aze-OH is challenging primarily due to the steric hindrance imposed by its rigid, four-membered ring structure. This strained ring system can restrict the ideal bond angles for nucleophilic attack by the incoming amine, slowing down the reaction kinetics compared to more flexible amino acids. This can lead to incomplete couplings, lower yields, and an increased risk of side reactions.

Q2: What are the most common issues encountered when coupling (R)-1-Boc-Aze-OH?

A2: The most common issues include:

  • Low Coupling Yields: Incomplete reaction leading to the presence of deletion sequences where the azetidine residue is missing.

  • Diketopiperazine (DKP) Formation: Particularly when Aze is the second residue in the peptide sequence, intramolecular cyclization can occur, cleaving the dipeptide from the resin and significantly reducing the yield of the full-length peptide.[1]

  • Racemization: Although less common for N-protected amino acids like Boc-Aze-OH, harsh coupling conditions or prolonged activation times can lead to a loss of stereochemical integrity.

Q3: Which coupling reagents are most effective for (R)-1-Boc-Aze-OH?

A3: For sterically hindered amino acids like (R)-1-Boc-Aze-OH, high-activity coupling reagents are recommended. Uronium/aminium salts and phosphonium salts are generally more effective than standard carbodiimide reagents like DCC or DIC.[2] Reagents that form highly reactive OAt or Oxyma esters, such as HATU, HCTU, COMU, and PyAOP, are considered among the most efficient.[3]

Q4: How can I minimize diketopiperazine (DKP) formation?

A4: DKP formation is a significant risk, especially when the N-terminal amine of a dipeptide containing a C-terminal proline analogue is deprotected.[1] To minimize this side reaction:

  • Use a sterically hindered resin: Resins like 2-chlorotrityl chloride resin can physically inhibit the back-biting cyclization that leads to DKP formation.[4]

  • Employ in situ neutralization protocols: In Boc-based solid-phase peptide synthesis (SPPS), combining the neutralization and coupling steps minimizes the time the free N-terminal amine is available to initiate DKP formation.[4]

  • Couple a pre-formed dipeptide: Synthesizing the dipeptide (e.g., Boc-Xaa-Aze-OH) in solution and then coupling it to the resin can bypass the vulnerable dipeptide stage on the solid support.[4]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no coupling yield (positive ninhydrin or chloranil test) 1. Insufficiently reactive coupling reagent. 2. Steric hindrance from the azetidine ring. 3. Peptide aggregation on the resin. 1. Switch to a more potent onium-salt reagent such as HATU, HCTU, COMU, or PyAOP.[5]2. Increase reaction time (e.g., 2-4 hours or overnight). Consider a double coupling by repeating the coupling step with fresh reagents.[6] Increase the reaction temperature (e.g., to 40-50°C) or use microwave-assisted synthesis.[5]3. Change the solvent to a more disruptive one like N-methylpyrrolidone (NMP) or a mixture of DMF/DCM.
Presence of deletion sequences in the final product Incomplete coupling of (R)-1-Boc-Aze-OH. Follow the solutions for "Low or no coupling yield." Ensure adequate swelling of the resin before synthesis.
Significant loss of peptide from the resin, especially at the dipeptide stage Diketopiperazine (DKP) formation. Implement strategies to minimize DKP formation as described in FAQ Q4. This is particularly crucial if Aze is the second residue in the sequence.[1]
Presence of diastereomeric impurities (racemization) 1. Over-activation of the carboxylic acid. 2. Use of a strong, non-sterically hindered base. 3. Prolonged reaction at elevated temperatures. 1. Reduce the pre-activation time before adding the amine component.[7]2. Use a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine instead of DIPEA.[4]3. If using heat, optimize for the shortest time necessary to achieve a good yield. Perform the coupling at 0°C and allow it to warm to room temperature slowly.[7]

Data Presentation: Comparison of Coupling Reagents

Disclaimer: The following data is extrapolated from studies on other sterically hindered and proline-like amino acids, as direct comparative quantitative data for (R)-1-Boc-Aze-OH is limited. These values should be used as a general guide for reagent selection.

Coupling Reagent/MethodTypical Coupling Yield (%)Typical Reaction TimeRacemization RiskKey Considerations
HATU/DIPEA 95 - 9930 - 60 minLowHighly efficient for hindered couplings; rapid reaction times.[3] Can cause guanidinylation of the N-terminal amine if used in excess.[8]
HBTU/DIPEA 90 - 981 - 2 hoursLowA reliable and widely used reagent, though slightly less reactive than HATU.[3]
PyBOP/DIPEA 90 - 981 - 2 hoursLowEfficient coupling that avoids guanidinylation side reactions. Byproducts are less hazardous than those of BOP.[8]
COMU/DIPEA 95 - 9930 - 60 minVery LowEfficiency is comparable to HATU. It is based on OxymaPure, making it a safer alternative to benzotriazole-based reagents. Byproducts are water-soluble, simplifying purification.[2]
DIC/HOAt 85 - 952 - 4 hoursLowHOAt is more effective at suppressing racemization and accelerating coupling than HOBt.[9] A cost-effective option, but generally slower than onium salts.
DIC/HOBt 80 - 902 - 4 hoursLow to ModerateA standard, economical choice. The addition of HOBt is crucial to suppress racemization.[10] May be less effective for highly hindered couplings.

Experimental Protocols

Protocol 1: HATU-Mediated Coupling in Boc-SPPS

This protocol is recommended for achieving high coupling efficiency with (R)-1-Boc-Aze-OH.

  • Resin Swelling: Swell the resin (e.g., Merrifield resin for a C-terminal acid or MBHA resin for a C-terminal amide) in dichloromethane (DCM) for 30-60 minutes, followed by washing with dimethylformamide (DMF).

  • Boc Deprotection: Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes. Wash the resin with DCM, isopropanol (IPA), and then DMF.

  • In Situ Neutralization and Coupling: a. In a separate vessel, dissolve (R)-1-Boc-Aze-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. b. Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the solution and allow for a brief pre-activation of 1-2 minutes. c. Immediately add the activated amino acid solution to the deprotected and washed resin. d. Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a qualitative test (e.g., ninhydrin for primary amines or chloranil for secondary amines) to monitor the completion of the coupling. A negative test indicates a complete reaction. If the test is positive, a second coupling may be necessary.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: DIC/HOAt Mediated Coupling in Boc-SPPS

This protocol offers a cost-effective alternative with good racemization suppression.

  • Resin Swelling and Boc Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Neutralization: Neutralize the resin with a 10% solution of DIPEA in DMF for 2 x 2 minutes. Wash the resin with DMF.

  • Coupling: a. In a separate vessel, dissolve (R)-1-Boc-Aze-OH (3 equivalents) and 1-hydroxy-7-azabenzotriazole (HOAt) (3 equivalents) in DMF. b. Add this solution to the neutralized resin. c. Add diisopropylcarbodiimide (DIC) (3 equivalents) to the resin slurry. d. Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring and Washing: Follow steps 4 and 5 from Protocol 1.

Visualizations

G cluster_workflow Boc-SPPS Workflow for (R)-1-Boc-Aze-OH start Start with Peptide-Resin deprotection Boc Deprotection (50% TFA in DCM) start->deprotection wash1 Wash (DCM, IPA, DMF) deprotection->wash1 coupling Coupling with Activated (R)-1-Boc-Aze-OH wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 monitor Monitoring Test (e.g., Chloranil) wash2->monitor recouple Recouple monitor->recouple Positive next_cycle Proceed to Next Cycle monitor->next_cycle Negative recouple->coupling

Caption: General workflow for a single coupling cycle of (R)-1-Boc-Aze-OH in Boc-SPPS.

G cluster_troubleshooting Troubleshooting Low Coupling Yield start Low Coupling Yield (Positive Chloranil Test) check_reagent Is the coupling reagent potent enough? start->check_reagent upgrade_reagent Switch to HATU, COMU, or PyAOP check_reagent->upgrade_reagent No check_conditions Are reaction conditions optimized for steric hindrance? check_reagent->check_conditions Yes upgrade_reagent->check_conditions optimize_conditions Increase reaction time and/or temperature. Perform a double coupling. check_conditions->optimize_conditions No check_dkp Is Aze the 2nd residue? check_conditions->check_dkp Yes optimize_conditions->check_dkp implement_dkp_strategy Use 2-chlorotrityl resin or in situ neutralization. check_dkp->implement_dkp_strategy Yes success Improved Yield check_dkp->success No implement_dkp_strategy->success

Caption: Decision-making workflow for troubleshooting low coupling yields with (R)-1-Boc-Aze-OH.

References

Technical Support Center: Troubleshooting Incomplete Reactions with (R)-1-Boc-azetidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during coupling reactions involving (R)-1-Boc-azetidine-2-carboxylic acid. The unique strained ring structure of this reagent can present steric challenges, leading to incomplete reactions. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve successful coupling outcomes.

Frequently Asked Questions (FAQs)

Q1: My coupling reaction with (R)-1-Boc-azetidine-2-carboxylic acid is incomplete. What are the most common reasons for this?

Incomplete coupling reactions involving (R)-1-Boc-azetidine-2-carboxylic acid are often due to a combination of factors:

  • Steric Hindrance: The rigid, four-membered ring of the azetidine structure can sterically hinder the approach of the activated carboxylic acid to the amine, slowing down or preventing the reaction.[1]

  • Inappropriate Coupling Reagent: Standard carbodiimide reagents like DCC and DIC may not be potent enough to overcome the steric barrier.[1][2]

  • Suboptimal Reaction Conditions: Factors such as reaction time, temperature, and solvent choice are crucial and may require optimization for this specific amino acid.[1]

  • Peptide Aggregation: For solid-phase peptide synthesis (SPPS), aggregation of the growing peptide chain on the resin can block reactive sites and lead to incomplete reactions.[1][3]

  • Insufficient Reagent Stoichiometry: Using an inadequate excess of the coupling reagents can result in an incomplete reaction.[4]

Q2: Which coupling reagents are most effective for (R)-1-Boc-azetidine-2-carboxylic acid?

For sterically demanding couplings, more powerful activating reagents are recommended. Onium salt-based reagents are generally the preferred choice:[1][2]

  • Uronium/Aminium Salts: Reagents such as HATU, HBTU, and HCTU are highly effective as they form highly reactive OAt or OBt active esters.[1][2] HATU is often considered a superior choice for many challenging couplings.[1][5]

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are also very effective and can be a good alternative to uronium salts.[2][6]

Q3: How can I optimize the reaction conditions to improve coupling efficiency?

Optimizing reaction conditions is critical for driving the reaction to completion:

  • Increase Reaction Time: Steric hindrance can significantly slow down the reaction rate. Extending the coupling time, for instance, from 1-2 hours to overnight, can be beneficial.[2]

  • Increase Temperature: Gently heating the reaction can help overcome the activation energy.[2] However, this should be done cautiously to minimize the risk of racemization.[1] Microwave-assisted peptide synthesis is a highly effective method for difficult couplings.[2]

  • Choose an Appropriate Solvent: N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) due to its superior solvating properties, which can help to reduce peptide aggregation.[2][3] A mixture of solvents like DCM/DMF/NMP (1:1:1) can also be beneficial for particularly difficult sequences.[2]

Q4: What is "double coupling" and should I consider it?

Double coupling is the process of repeating the coupling step with a fresh solution of the activated amino acid.[2] This is a highly recommended strategy for difficult couplings, including those with (R)-1-Boc-azetidine-2-carboxylic acid, to ensure the reaction goes to completion. After the first coupling, it is advisable to perform a qualitative test, such as the Kaiser test, to check for the presence of free primary amines.[7] If the test is positive, a second coupling is necessary.[1]

Q5: I've tried optimizing the conditions and using a stronger coupling reagent, but the reaction is still incomplete. What other strategies can I employ?

For extremely challenging cases, more advanced techniques can be utilized:

  • Acyl Fluoride Formation: Converting the carboxylic acid to an acyl fluoride can be a highly effective strategy to overcome severe steric hindrance.[2]

  • Use of Pseudoprolines: If the azetidine-containing peptide sequence is prone to aggregation, the introduction of pseudoproline dipeptides can disrupt secondary structures and improve coupling efficiency.[8]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving incomplete coupling reactions.

Observation Potential Cause Suggested Solution
Kaiser test is positive (blue beads) after initial coupling. Incomplete coupling reaction.Perform a second coupling (double coupling) with fresh reagents.
Low yield of the desired product, with starting material present. Inefficient activation of the carboxylic acid.Switch to a more potent coupling reagent such as HATU, HBTU, or PyBOP.[1][2]
Steric hindrance slowing the reaction rate.Increase the reaction time (e.g., to 2-24 hours) and/or gently increase the temperature.[1][2]
Resin beads are clumping together (in SPPS). Peptide aggregation on the solid support.Switch to a more effective solvent like NMP or a solvent mixture (e.g., DMF/DCM).[2][3] Consider sonication to break up aggregates.[3]
Side products are observed in the mass spectrum. Racemization due to prolonged reaction at elevated temperatures or use of a strong base.If using heat, optimize for the shortest time necessary.[1] Consider using a weaker base like N-methylmorpholine (NMM) instead of DIPEA.[1]
Formation of N-acylurea (with carbodiimide reagents).Ensure an additive like HOBt or OxymaPure is used with carbodiimide reagents.

Experimental Protocols

Protocol 1: Standard Double Coupling Protocol for SPPS

This protocol is a general guideline for the manual coupling of (R)-1-Boc-azetidine-2-carboxylic acid in solid-phase peptide synthesis.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF in a reaction vessel.

  • Fmoc-Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the N-terminal Fmoc protecting group. Wash the resin thoroughly with DMF.

  • First Coupling:

    • In a separate vessel, pre-activate the (R)-1-Boc-azetidine-2-carboxylic acid (4 equivalents relative to resin loading).

    • Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF.[2]

    • Allow the pre-activation to proceed for 1-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 45-60 minutes.

    • Wash the resin with DMF.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines.[7]

  • Second Coupling (if necessary): If the Kaiser test is positive, repeat step 3 with a fresh solution of activated amino acid.[2]

  • Washing: Wash the resin thoroughly with DMF to remove any excess reagents.

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings

This protocol is adapted for situations where even potent uronium/phosphonium reagents fail.

  • Acyl Fluoride Formation:

    • Dissolve the (R)-1-Boc-azetidine-2-carboxylic acid (1 equivalent) in an anhydrous solvent like DCM.

    • Add a fluorinating agent (e.g., TFFH) and a suitable base.[2]

  • Coupling Reaction:

    • Add the solution containing the acyl fluoride to the deprotected, resin-bound amine.

    • Allow the reaction to proceed. Monitoring for completeness is crucial as reaction times can be significantly longer.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting an incomplete reaction with (R)-1-Boc-azetidine-2-carboxylic acid.

IncompleteReactionTroubleshooting start Incomplete Reaction Observed (e.g., Positive Kaiser Test) check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents double_coupling Perform Double Coupling check_reagents->double_coupling kaiser_test_2 Kaiser Test Still Positive? double_coupling->kaiser_test_2 change_reagent Switch to Stronger Coupling Reagent (e.g., HATU, HCTU) kaiser_test_2->change_reagent Yes success Reaction Complete kaiser_test_2->success No optimize_conditions Optimize Reaction Conditions (Time, Temp, Solvent) change_reagent->optimize_conditions kaiser_test_3 Still Incomplete? optimize_conditions->kaiser_test_3 acyl_fluoride Consider Acyl Fluoride Formation kaiser_test_3->acyl_fluoride Yes kaiser_test_3->success No acyl_fluoride->success

Caption: Troubleshooting workflow for incomplete coupling reactions.

References

how to confirm incorporation of azetidine-2-carboxylic acid by mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on how to confirm the incorporation of azetidine-2-carboxylic acid (Aze) into peptides and proteins using mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is azetidine-2-carboxylic acid (Aze) and why is it used?

Azetidine-2-carboxylic acid is a non-proteinogenic amino acid, a proline analogue with a four-membered ring instead of a five-membered one. Its incorporation into peptides and proteins can introduce conformational constraints, altering their structure and function. This makes it a valuable tool in drug discovery and protein engineering to enhance stability, binding affinity, or create novel biological activities.

Q2: What are the main challenges in confirming Aze incorporation by mass spectrometry?

The primary challenge lies in differentiating Aze from its isobaric and isomeric natural amino acid counterparts, particularly proline. Since both have the same nominal mass, standard mass spectrometry approaches may not be sufficient for unambiguous identification. Additionally, the efficiency of incorporation can vary, requiring sensitive methods to detect and quantify the presence of Aze-containing peptides.

Troubleshooting Guide

Problem: I am not sure if my mass spectrometry data confirms the incorporation of Aze.

Solution: Successful confirmation relies on a combination of accurate mass measurement and tandem mass spectrometry (MS/MS) fragmentation analysis. Below are key steps and interpretation guidelines.

Step 1: Accurate Mass Measurement of the Intact Peptide/Protein
  • Procedure: Utilize a high-resolution mass spectrometer (e.g., Orbitrap, FT-ICR) to determine the monoisotopic mass of the intact peptide or protein.

  • Expected Result: The measured mass should correspond to the theoretical mass calculated with the inclusion of Aze residues.

  • Troubleshooting:

    • Mass discrepancy: If the measured mass does not match the theoretical mass, consider potential post-translational modifications, incomplete incorporation, or errors in the expected sequence.

    • Low signal intensity: Optimize sample preparation and instrument parameters to improve the signal-to-noise ratio.

Step 2: Tandem Mass Spectrometry (MS/MS) for Peptide Sequencing
  • Procedure: Isolate the precursor ion of the suspected Aze-containing peptide and subject it to fragmentation (e.g., CID, HCD, ETD). Analyze the resulting fragment ions to sequence the peptide.

  • Expected Result: The fragmentation pattern should be consistent with the peptide sequence containing Aze. Look for characteristic fragment ions that confirm the presence and location of the Aze residue.

  • Troubleshooting:

    • Ambiguous fragmentation: The fragmentation of the azetidine ring can sometimes be similar to that of proline. Compare the fragmentation pattern to a synthetic standard of the Aze-containing peptide and the corresponding proline-containing peptide.

    • Characteristic Neutral Loss: Look for a neutral loss of 43 Da (C2H3N) from the precursor ion, which can be a characteristic fragmentation pathway for Aze under certain conditions.

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS/MS Analysis
  • Protein Digestion: If analyzing a protein, digest it into smaller peptides using a specific protease (e.g., trypsin). A standard in-solution or in-gel digestion protocol can be followed.

  • Peptide Cleanup: Desalt and concentrate the resulting peptide mixture using a C18 solid-phase extraction (SPE) cartridge or tip.

  • Resuspension: Resuspend the cleaned peptides in a solvent compatible with your LC-MS system (e.g., 0.1% formic acid in water).

Protocol 2: LC-MS/MS Analysis
  • Liquid Chromatography (LC): Separate the peptides using a reverse-phase HPLC column (e.g., C18) with a suitable gradient of acetonitrile in 0.1% formic acid.

  • Mass Spectrometry (MS):

    • Full Scan (MS1): Acquire high-resolution full scan mass spectra to detect the precursor ions of interest.

    • Tandem MS (MS2): Use a data-dependent acquisition (DDA) method to select the most intense precursor ions for fragmentation. Set the instrument to perform MS/MS on the theoretical m/z of the Aze-containing peptide.

Data Presentation

Table 1: Theoretical vs. Observed Mass of an Aze-Containing Peptide

Peptide SequenceTheoretical Monoisotopic Mass (Da)Observed Monoisotopic Mass (Da)Mass Error (ppm)
G-Aze-V-G-L-M587.3128587.31351.2
G-P-V-G-L-M601.3284601.32911.2

Table 2: Key Fragment Ions for Differentiating Aze from Proline

Peptide SequencePrecursor m/zKey Fragment Ion (y-ion)Observed m/zKey Fragment Ion (b-ion)Observed m/z
G-Aze-V-G-L-M588.3201y4 (V-G-L-M)432.2543b2 (G-Aze)142.0760
G-P-V-G-L-M602.3357y4 (V-G-L-M)432.2543b2 (G-P)156.0917

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Protein Aze-containing Protein Digestion Proteolytic Digestion (e.g., Trypsin) Protein->Digestion Peptides Peptide Mixture Digestion->Peptides Cleanup C18 SPE Cleanup Peptides->Cleanup Clean_Peptides Clean Peptides Cleanup->Clean_Peptides LC Reverse-Phase LC Separation Clean_Peptides->LC MS1 MS1: High-Resolution Full Scan LC->MS1 MS2 MS2: Tandem MS (DDA) MS1->MS2 Data Raw MS Data MS2->Data Search Database Search / Spectral Matching Data->Search Confirmation Confirmation of Incorporation Search->Confirmation

Caption: Workflow for confirming Aze incorporation by mass spectrometry.

logical_relationship cluster_confirmation Confirmation Logic cluster_evidence Required Evidence Confirmation Aze Incorporation Confirmed Mass_Match Accurate Mass Match Mass_Match->Confirmation AND MSMS_Match MS/MS Fragmentation Match MSMS_Match->Confirmation AND Intact_Mass Intact Peptide Mass Intact_Mass->Mass_Match Fragment_Ions Characteristic Fragment Ions Fragment_Ions->MSMS_Match

Caption: Logical diagram for confirming Aze incorporation.

Technical Support Center: Purification of Peptides Containing (R)-1-Boc-Aze-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered during the purification of synthetic peptides containing (R)-1-Boc-Aze-OH.

Introduction to the Challenges

The incorporation of (R)-1-Boc-Aze-OH, a conformationally constrained, non-proteinogenic amino acid, into a peptide sequence introduces unique purification challenges. The four-membered azetidine ring imparts a rigid kink in the peptide backbone, which can influence secondary structure and intermolecular interactions.[1][2][3] Coupled with the hydrophobicity of the tert-butyloxycarbonyl (Boc) protecting group, these factors can lead to issues such as poor solubility, aggregation, and difficult chromatographic separation.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific issues you may encounter during the purification of peptides containing (R)-1-Boc-Aze-OH, primarily using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Issue 1: My peptide is showing poor peak shape (broadening, tailing, or splitting) in RP-HPLC.

Possible Causes and Solutions:

  • Peptide Aggregation: The rigid conformation induced by the Aze residue can promote the formation of aggregates, which behave differently on the column, leading to broad or multiple peaks.[4]

    • Solution: Modify your sample diluent and mobile phases. Try dissolving the crude peptide in a small amount of an organic solvent like DMSO or isopropanol before diluting with the aqueous mobile phase. Increasing the column temperature (e.g., to 40-60°C) can also help disrupt aggregates.

  • Secondary Interactions with the Column: The unique shape of the peptide may lead to undesirable interactions with the silica backbone of the HPLC column.

    • Solution: Ensure your mobile phase contains an appropriate ion-pairing agent, typically 0.1% trifluoroacetic acid (TFA), to mask silanol groups and provide good peak shape.[] If tailing persists, consider a different column chemistry (e.g., C8 instead of C18) or a column with a different base-deactivation technology.

  • Presence of Diastereomers or Isomers: The synthesis process may have resulted in closely related isomers that are difficult to separate. The rigid nature of the Aze ring can lead to distinct cis/trans isomers around the peptide bond.[1][2]

    • Solution: Optimize your HPLC gradient. A shallower gradient will provide more time for the separation of closely eluting species. Experimenting with different organic modifiers (e.g., acetonitrile vs. methanol) can also alter selectivity.

Issue 2: The recovery of my purified peptide is very low.

Possible Causes and Solutions:

  • Poor Solubility: The combined hydrophobicity of the Boc group and the overall peptide sequence can lead to poor solubility in the initial mobile phase conditions, causing the peptide to precipitate on the column or in the injection loop.

    • Solution: As with aggregation, dissolve the peptide in a stronger solvent first. You can also try injecting a more dilute sample to avoid precipitation upon contact with the mobile phase.

  • Irreversible Adsorption: The peptide may be sticking irreversibly to the column.

    • Solution: Before your main purification run, consider "priming" or "passivating" the column by injecting a sacrificial sample of a standard peptide or protein to block active sites. Also, ensure your mobile phase is sufficiently acidic (e.g., with 0.1% TFA) to keep the peptide protonated and minimize strong ionic interactions with the stationary phase.

Issue 3: I am having trouble separating my target peptide from a closely eluting impurity.

Possible Causes and Solutions:

  • Similar Hydrophobicity of Impurity: The impurity may be a deletion sequence or a protected species that has a very similar overall hydrophobicity to your target peptide.

    • Solution: Methodical optimization of the separation conditions is key. The following table provides a structured approach to screening different parameters.

ParameterStandard ConditionOptimization StrategyRationale
Organic Modifier Acetonitrile (ACN)Switch to Methanol (MeOH) or an ACN/MeOH mixture.Changes the selectivity of the separation.
Ion-Pairing Agent 0.1% TFATry 0.1% Formic Acid (FA) or a different perfluorinated acid.Alters the ionic interactions and can change elution order.
Gradient Slope 1% / minuteDecrease to 0.5% / minute or even 0.2% / minute.Increases the resolution between closely eluting peaks.
Column Temperature AmbientIncrease to 40°C, 50°C, or 60°C.Can improve peak shape and sometimes alter selectivity.
Stationary Phase C18Try a C8, C4, or Phenyl-Hexyl column.Provides a different hydrophobic interaction mechanism.

Frequently Asked Questions (FAQs)

Q1: What is the best initial column choice for purifying a peptide with (R)-1-Boc-Aze-OH? A1: A C18 column is a standard starting point for most peptide purifications. However, given the potential for strong hydrophobic interactions due to the Boc group, a C8 or even a C4 column might be a better choice if the peptide is strongly retained on a C18 column. For larger peptides, a wide-pore (300 Å) column is generally recommended.

Q2: How does the (R)-1-Boc-Aze-OH residue affect the expected retention time of my peptide? A2: The Boc group adds significant hydrophobicity, which will increase the retention time of the peptide in RP-HPLC. The azetidine ring itself is a cyclic amino acid and contributes to the overall hydrophobicity, but its main impact is on the peptide's conformation.[3] This can expose or shield other hydrophobic residues, making the exact retention time difficult to predict without experimental data.

Q3: Can I use Mass Spectrometry-directed purification for these peptides? A3: Absolutely. Mass-directed purification is highly recommended. It allows you to specifically collect the fraction corresponding to the correct mass of your target peptide, which is invaluable for separating it from deletion sequences or other impurities that may not be resolved by UV detection alone.

Q4: My peptide seems to be degrading in the acidic TFA mobile phase. What are my options? A4: While TFA is the most common ion-pairing agent, it is a strong acid. If you suspect degradation, you can try using a weaker acid like formic acid (FA) at a concentration of 0.1%. Be aware that switching to FA will likely change the selectivity of your separation and may result in broader peaks, so some re-optimization of the method will be necessary.

Visualizing the Workflow and Logic

The following diagrams illustrate the logical processes for troubleshooting and method development.

TroubleshootingWorkflow Start Start: Purification Issue (Poor Peak Shape, Low Recovery) AnalyzeProblem Identify Primary Symptom Start->AnalyzeProblem PeakShapeIssue Poor Peak Shape (Broad, Tailing, Split) AnalyzeProblem->PeakShapeIssue Peak Shape RecoveryIssue Low Recovery AnalyzeProblem->RecoveryIssue Recovery SeparationIssue Poor Separation AnalyzeProblem->SeparationIssue Separation AddressAggregation Address Aggregation: - Increase Temperature - Use Organic Solvent in Sample PeakShapeIssue->AddressAggregation ImproveSolubility Improve Solubility: - Inject Dilute Sample - Use Stronger Sample Solvent (DMSO) RecoveryIssue->ImproveSolubility ShallowGradient Shallow Gradient SeparationIssue->ShallowGradient OptimizeIonPairing Optimize Ion-Pairing: - Ensure 0.1% TFA - Check Mobile Phase pH AddressAggregation->OptimizeIonPairing Resolved Issue Resolved OptimizeIonPairing->Resolved PreventAdsorption Prevent Adsorption: - Prime Column - Ensure Low pH ImproveSolubility->PreventAdsorption PreventAdsorption->Resolved ChangeSolvent Change Organic Modifier (ACN -> MeOH) ShallowGradient->ChangeSolvent ChangeColumn Change Column Chemistry (C18 -> C8 / Phenyl) ChangeSolvent->ChangeColumn ChangeColumn->Resolved

Caption: A logical workflow for troubleshooting common purification issues.

MethodDevelopmentPathway Start Start: Crude Peptide AnalyticalRun Analytical RP-HPLC (C18, ACN/H2O/TFA) Start->AnalyticalRun AssessPurity Assess Purity & Retention AnalyticalRun->AssessPurity GoodPurity Purity > 80% Retention OK AssessPurity->GoodPurity Good PoorPurity Complex Profile or Poor Retention AssessPurity->PoorPurity Poor PrepScaleUp Scale Up to Preparative HPLC GoodPurity->PrepScaleUp OptimizeMethod Optimize Analytical Method: - Change Column - Change Mobile Phase PoorPurity->OptimizeMethod FinalPurification Final Purified Peptide PrepScaleUp->FinalPurification OptimizeMethod->AnalyticalRun Re-evaluate

Caption: A signaling pathway for purification method development.

References

Technical Support Center: (R)-1-Boc-azetidine-2-carboxylic acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected byproducts when using (R)-1-Boc-azetidine-2-carboxylic acid in their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of peptides containing (R)-1-Boc-azetidine-2-carboxylic acid, providing potential root causes and solutions.

Issue 1: Presence of a Ring-Opened Byproduct

Symptoms:

  • Mass spectrometry data reveals a byproduct with a mass corresponding to the addition of a nucleophile (e.g., water, scavenger) to the peptide.

  • Chromatographic analysis (HPLC, LC-MS) shows an unexpected peak, often with altered retention time.

Root Cause:

The strained four-membered ring of the azetidine moiety is susceptible to nucleophilic attack, leading to ring-opening. This is particularly prevalent under acidic conditions, such as during Boc-deprotection or the final cleavage from the solid support. Protonation of the azetidine nitrogen increases the ring strain, making it more electrophilic.[1]

Solutions & Experimental Protocols:

  • Milder Deprotection Conditions:

    • Protocol 1: Modified Boc Deprotection: Instead of standard strong acid conditions (e.g., 50% TFA in DCM), consider using a milder acid or a shorter reaction time. Monitor the deprotection reaction carefully by LC-MS to ensure complete removal of the Boc group while minimizing ring-opening.

    • Protocol 2: Alternative Protecting Groups: For sensitive sequences, consider using an alternative N-terminal protecting group that can be removed under non-acidic conditions if the synthesis strategy allows.

  • Control of pH during Cleavage:

    • Protocol 3: Scavenger Optimization for Cleavage: During the final cleavage from the resin, the choice and concentration of scavengers are critical. Water should be used judiciously as it can act as a nucleophile. A common cleavage cocktail for peptides containing sensitive residues is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5). For azetidine-containing peptides, it may be beneficial to reduce the water content or explore alternative scavenger cocktails that are less nucleophilic.

  • Monitoring and Quantification:

    • Protocol 4: LC-MS Analysis for Ring-Opened Impurities:

      • Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

      • Inject the sample onto a C18 reverse-phase HPLC column.

      • Elute with a gradient of acetonitrile in water (both containing 0.1% formic acid).

      • Monitor the eluent by both UV (214 nm and 280 nm) and mass spectrometry.

      • Identify the desired peptide and the ring-opened byproduct by their respective mass-to-charge ratios. The ring-opened product will have a mass increase corresponding to the nucleophile that added to the ring.

      • Quantify the relative amounts of the desired product and the byproduct by integrating the respective peak areas in the UV chromatogram.

Issue 2: Intramolecular Rearrangement in Peptides Containing Azetidine-Proline Linkages

Symptoms:

  • Mass spectrometry data shows a peak corresponding to a rearranged peptide, often with the same mass as the desired product but with a different fragmentation pattern.

  • NMR analysis may show unexpected chemical shifts or correlations indicating a different connectivity.

  • In the case of a "back-bite" reaction involving an activated C-terminus, a cyclic byproduct may be observed.[2]

Root Cause:

Peptides containing an azetidine residue adjacent to a proline residue, particularly when the C-terminus is activated (e.g., as a pentachlorophenyl ester), can be prone to intramolecular rearrangement.[2] This is thought to be driven by the conformational flexibility of the peptide backbone and the proximity of nucleophilic sites to the activated C-terminus.

Solutions & Experimental Protocols:

  • Choice of Coupling Reagents:

    • Protocol 5: Use of Less Activating Coupling Reagents: When coupling the amino acid following the azetidine-proline motif, consider using a less reactive coupling reagent to minimize over-activation of the C-terminus. For example, carbodiimides like DIC in combination with an additive like OxymaPure may be a milder alternative to highly reactive uronium-based reagents like HBTU or HATU.

  • Sequence Design Considerations:

    • If possible, avoid sequences with an azetidine residue immediately preceding a proline, especially if the subsequent residue is to be activated for further coupling in solution-phase synthesis.

  • Monitoring for Rearrangement:

    • Protocol 6: Tandem Mass Spectrometry (MS/MS) for Structural Confirmation:

      • Isolate the peak of interest using HPLC.

      • Infuse the isolated fraction into a tandem mass spectrometer.

      • Perform collision-induced dissociation (CID) or other fragmentation techniques on the parent ion.

      • Analyze the fragmentation pattern. A rearranged peptide will show a different set of fragment ions compared to the expected linear sequence.

Frequently Asked Questions (FAQs)

Q1: What are the most common unexpected byproducts when using (R)-1-Boc-azetidine-2-carboxylic acid?

A1: The two most commonly reported unexpected byproducts are:

  • Ring-opened products: Resulting from the nucleophilic attack on the strained azetidine ring, often under acidic conditions.[1]

  • Intramolecular rearrangement products: Particularly observed in sequences containing an azetidine-proline linkage.[2]

Q2: How can I minimize the formation of these byproducts?

A2: To minimize byproduct formation:

  • For ring-opening , use milder Boc-deprotection conditions and carefully select scavengers for the final cleavage. Maintaining a non-acidic environment where possible is beneficial.[1]

  • For intramolecular rearrangement , consider using less activating coupling reagents and, if feasible, adjust the peptide sequence to avoid the problematic azetidine-proline motif.[2]

Q3: Are there any specific analytical techniques recommended for identifying these byproducts?

A3: Yes, a combination of techniques is recommended:

  • LC-MS: To detect byproducts with different masses (e.g., ring-opened products) and to separate isomers.

  • Tandem MS (MS/MS): To confirm the structure of the desired peptide and to identify rearranged products by analyzing their fragmentation patterns.

  • NMR: For unambiguous structural elucidation of isolated byproducts.

Q4: Does the Boc protecting group on the azetidine nitrogen prevent ring-opening?

A4: The Boc group significantly reduces the basicity of the azetidine nitrogen, thereby decreasing its propensity for protonation under acidic conditions. This, in turn, reduces the susceptibility of the ring to nucleophilic attack and subsequent opening. However, under strong acidic conditions, the Boc group is removed, and the unprotected azetidine nitrogen can be protonated, leading to potential ring-opening.

Data Summary

Currently, there is limited published quantitative data directly comparing the formation of these specific byproducts under different experimental conditions for (R)-1-Boc-azetidine-2-carboxylic acid. The following table provides a qualitative summary of the factors influencing byproduct formation based on available literature.

ByproductInfluencing FactorsEffect on Byproduct Formation
Ring-Opened Product Acidic Conditions (e.g., TFA)Increases formation
Nucleophilic Scavengers (e.g., water)Can increase formation
N-Boc ProtectionDecreases formation
Intramolecular Rearrangement Azetidine-Proline SequenceProne to rearrangement
C-terminal ActivationIncreases likelihood
Highly Activating Coupling ReagentsMay increase formation

Visualizations

Ring_Opening_Pathway Azetidine Boc-Aze-Peptide Protonated_Azetidine Protonated Azetidine (Increased Ring Strain) Azetidine->Protonated_Azetidine  H+ (e.g., TFA) Ring_Opened Ring-Opened Byproduct Protonated_Azetidine->Ring_Opened  Nucleophile (e.g., H2O) Troubleshooting_Workflow Start Unexpected Byproduct Detected Check_Mass Check Mass Spectrum Start->Check_Mass Mass_Increase Mass Increase? Check_Mass->Mass_Increase Same_Mass Same Mass? Check_Mass->Same_Mass Mass_Increase->Same_Mass No Ring_Opening Potential Ring-Opening Mass_Increase->Ring_Opening Yes Rearrangement Potential Rearrangement Same_Mass->Rearrangement Yes Modify_Protocol Modify Synthesis Protocol Same_Mass->Modify_Protocol No Ring_Opening->Modify_Protocol Confirm_MSMS Confirm with MS/MS Rearrangement->Confirm_MSMS Confirm_MSMS->Modify_Protocol

References

Technical Support Center: Optimizing Azetidine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction time and temperature for azetidine coupling. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the critical parameters to control for a successful palladium-catalyzed azetidine coupling reaction?

A1: The key parameters to optimize are the choice of the palladium catalyst and ligand, the base, the solvent system, and the reaction temperature.[1] The purity of the starting materials is also crucial for achieving high yields.[1]

Q2: Why is N-protection of the azetidine ring often necessary during coupling reactions?

A2: The nitrogen atom in the azetidine ring is a Lewis base and can coordinate to the palladium catalyst, which can lead to catalyst deactivation and result in low reaction yields.[1] Using a protecting group, such as the tert-butoxycarbonyl (Boc) group, prevents this coordination and allows for a more efficient coupling reaction.[1] The Boc group can be easily removed under acidic conditions after the coupling is complete.[1]

Q3: What are common side reactions to watch out for during azetidine coupling, and how can they be minimized?

A3: Common side reactions in palladium-catalyzed couplings like the Suzuki-Miyaura reaction include homocoupling of the boronic acid partner, deboronation of the boronic acid, and protodehalogenation of the aryl halide.[1] These can be minimized by ensuring a strictly inert atmosphere (e.g., nitrogen or argon) through solvent degassing and using Schlenk techniques to prevent oxygen contamination, which can cause catalyst decomposition and homocoupling.[1]

Q4: My azetidine coupling reaction is very slow or stalls. What are the first troubleshooting steps?

A4: If your reaction is too slow, a primary step is to gradually increase the reaction temperature while monitoring for product formation and any potential decomposition.[1] Some Suzuki couplings that are sluggish at room temperature require heating to achieve a reasonable rate.[1] Additionally, consider switching to a more polar aprotic solvent like DMF or DMSO to accelerate the reaction.[2]

Q5: I'm observing decomposition of my product at elevated temperatures. What is the recommended course of action?

A5: If you observe product decomposition, it is advisable to reduce the reaction temperature. If the reaction rate is too slow at a lower temperature, screen different catalyst and ligand systems that may be more active at milder conditions. The stability of the N-substituent on the azetidine ring can also influence its stability; in some cases, certain protecting groups can participate in intramolecular ring-opening decomposition.[3]

Troubleshooting Guides

Issue 1: Low or No Product Yield

Symptoms:

  • TLC or LC-MS analysis shows mainly unreacted starting materials.

  • Formation of multiple unidentified spots or baseline material, suggesting polymerization or degradation.

Possible Causes and Solutions:

CauseRecommended Action
Low Reaction Temperature Gradually increase the reaction temperature (e.g., in 10-20 °C increments) and monitor the reaction progress. For many Suzuki couplings involving azetidines, temperatures between 80-100 °C are effective.[1]
Incorrect Solvent Choice A mixture of an organic solvent (e.g., dioxane, THF, DMF) and water is often optimal to dissolve both the organic substrates and the inorganic base. The ratio of the organic solvent to water should be optimized.[1]
Oxygen Contamination Ensure the reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon). Degas all solvents prior to use and employ Schlenk techniques to prevent catalyst decomposition and homocoupling.[1]
Suboptimal Catalyst/Ligand System Screen different palladium catalysts and phosphine ligands. For sterically hindered substrates, bulky electron-rich ligands like SPhos can be effective.[1][4]
Issue 2: Formation of Significant Byproducts

Symptoms:

  • Isolation of products resulting from homocoupling, deboronation, or protodehalogenation.

  • Observation of unexpected molecular weights in MS analysis.

Possible Causes and Solutions:

CauseRecommended Action
High Reaction Temperature Elevated temperatures can sometimes promote side reactions like deboronation of boronic acids.[1] Try running the reaction at a lower temperature for a longer duration.
Inappropriate Base The choice and strength of the base can significantly impact the reaction. If deboronation is an issue, consider using a milder base. K₃PO₄ is often effective in anhydrous conditions with a small amount of water.[1]
Presence of Oxygen As mentioned previously, oxygen can lead to homocoupling. Rigorous exclusion of air is essential for a clean reaction.[1]

Data on Reaction Conditions

Table 1: Temperature Effects on Suzuki-Miyaura Coupling of N-Boc-3-(borolan-2-yl)azetidine

Temperature (°C)Reaction Time (h)Yield (%)Notes
Room Temperature24LowReaction is often sluggish at ambient temperature.[1]
8012GoodA good starting point for optimization.[1]
1008HighIncreased temperature can lead to shorter reaction times.[1][4]
>1106VariableRisk of product and catalyst decomposition increases.

Yields are representative and can vary based on specific substrates, catalysts, and other reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed N-Arylation of Azetidine

This protocol is a general starting point for the N-arylation of azetidine with an aryl bromide.

Materials:

  • Azetidine

  • Aryl bromide

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add the palladium catalyst and phosphine ligand.

  • Add the anhydrous toluene and stir for 10 minutes.

  • Add the aryl bromide, azetidine, and sodium tert-butoxide.

  • Heat the reaction mixture to 80-100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Optimized Suzuki-Miyaura Coupling of a 3-Substituted Azetidine

This protocol is adapted for the coupling of an N-Boc-protected 3-iodoazetidine with an arylboronic acid.

Materials:

  • N-Boc-3-iodoazetidine

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos

  • Potassium phosphate (K₃PO₄)

  • Anhydrous 1,4-dioxane

  • Degassed water

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel, add the N-Boc-3-iodoazetidine (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (3.0 mmol).[4]

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add anhydrous 1,4-dioxane and degassed water.

  • Stir the reaction mixture vigorously and heat to 80-100 °C.[1]

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[4]

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.[4]

Visualizations

experimental_workflow prep Reaction Setup (Inert Atmosphere) reagents Add Reactants, Catalyst, Ligand, Base prep->reagents 1. solvent Add Degassed Solvent reagents->solvent 2. heating Heat to Target Temperature solvent->heating 3. monitoring Monitor Reaction (TLC/LC-MS) heating->monitoring 4. workup Work-up & Extraction monitoring->workup 5. (Upon Completion) purification Purification (Chromatography) workup->purification 6.

Caption: A typical experimental workflow for azetidine coupling reactions.

troubleshooting_workflow start Low Reaction Yield check_temp Is Reaction Temperature Optimized? start->check_temp increase_temp Gradually Increase Temperature check_temp->increase_temp No check_atmosphere Is Atmosphere Strictly Inert? check_temp->check_atmosphere Yes check_side_products Monitor for Side Products/Decomposition increase_temp->check_side_products optimize_catalyst Screen Different Catalyst/Ligand Systems check_side_products->optimize_catalyst Decomposition Observed end_success Yield Improved check_side_products->end_success No Decomposition, Yield Improves end_fail Consult Further Literature optimize_catalyst->end_fail check_atmosphere->optimize_catalyst Yes degas_solvents Degas Solvents & Use Schlenk Technique check_atmosphere->degas_solvents No degas_solvents->end_success

Caption: A troubleshooting workflow for low yield in azetidine coupling.

References

Validation & Comparative

A Comparative Guide: (R)-1-Boc-azetidine-2-carboxylic acid vs. (R)-1-Boc-proline in Peptide-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide engineering and drug development, the strategic incorporation of non-canonical amino acids is a powerful tool to modulate peptide conformation, stability, and biological activity. Among the most utilized proline analogs is (R)-azetidine-2-carboxylic acid (Aze), a four-membered ring counterpart to the five-membered ring of proline (Pro). This guide provides an objective comparison of (R)-1-Boc-azetidine-2-carboxylic acid and (R)-1-Boc-proline, supported by experimental data, to inform their application in peptide design.

Structural and Conformational Differences at a Glance

The seemingly subtle difference in ring size between azetidine and proline imparts significant and distinct conformational propensities upon the peptide backbone. (R)-1-Boc-azetidine-2-carboxylic acid features a more planar and flexible four-membered ring compared to the more puckered and conformationally restricted five-membered pyrrolidine ring of (R)-1-Boc-proline.[1][2] This fundamental structural divergence leads to different turn preferences in peptides; proline is a well-established inducer of β-turns, whereas azetidine promotes the formation of γ-turns.[3][4]

Impact on Peptide Properties: A Data-Driven Comparison

The substitution of proline with azetidine can have profound effects on the biophysical properties of peptides, including thermal stability and secondary structure.

Thermal Stability

The incorporation of azetidine-2-carboxylic acid is often associated with a destabilization of ordered polypeptide structures due to an increase in conformational flexibility.[5] This entropic effect can lessen the stability of ordered conformations relative to a disordered coil.[5] However, the extent of this destabilization can be context-dependent.

One notable example is the effect of Aze on the stability of the collagen triple helix. While some studies suggest that the incorporation of Aze is energetically less favorable and contributes to the destabilization of the collagen triple helix, direct measurement of the melting temperature (Tm) of type I collagen from mice fed with L-azetidine-2-carboxylic acid showed a surprisingly insignificant difference compared to normal collagen.[5][6] This suggests that while intramolecular stability might be locally perturbed, the overall thermal stability of a large protein assembly may not be dramatically altered, or that intermolecular interactions may compensate for any local destabilization.[6]

Table 1: Comparison of Melting Temperatures (Tm) of Normal and Aze-Containing Type I Collagen

Collagen TypeMelting Temperature (Tm) (°C)
Normal Type I Collagen36.5 ± 1.0[6]
L-Azetidine-2-carboxylic acid-Containing Type I Collagen37.0 ± 1.0[6]

Data from a study on type I collagen extracted from the skin of mice fed with L-azetidine-2-carboxylic acid. The insignificant difference in Tm suggests no major alteration in the thermal stability of the collagen helix in this in vivo context.[6]

Secondary Structure and Conformation

The differing ring puckering and flexibility of Aze and Pro directly influence the secondary structure of peptides. Proline's rigid five-membered ring is a strong promoter of β-turns, which are crucial for the folding and molecular recognition of many peptides and proteins. In contrast, the four-membered ring of azetidine favors the formation of γ-turns.[3][4]

Furthermore, studies on tetrapeptides have revealed that the introduction of an azetidine residue can perturb the existing secondary structure. For instance, in a tetrapeptide containing three consecutive proline residues, the substitution of one proline with azetidine leads to the presence of both cis and trans peptide bonds, disrupting the all-cis conformation that can be adopted by a proline-rich sequence.[7] Conversely, a tetrapeptide with alternating azetidine and proline residues was found to adopt an all-cis peptide bond conformation, compatible with a left-handed helix.[7]

Experimental Protocols

Peptide Synthesis

Peptides incorporating (R)-1-Boc-azetidine-2-carboxylic acid or (R)-1-Boc-proline can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a robust method, particularly for challenging sequences.

General Boc-SPPS Cycle for Incorporation of Boc-Aze-OH or Boc-Pro-OH:

  • Resin Swelling: Swell the appropriate resin (e.g., Merrifield for C-terminal acid, MBHA for C-terminal amide) in dichloromethane (DCM).

  • Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM to remove the Boc protecting group from the N-terminus of the growing peptide chain.

  • Washes: Wash the resin with DCM and isopropanol (IPA) to remove residual TFA and byproducts.

  • Neutralization: Neutralize the N-terminal amine with a solution of 5-10% diisopropylethylamine (DIEA) in DCM.

  • Washes: Wash the resin with DCM.

  • Coupling: Add the pre-activated Boc-amino acid (Boc-Aze-OH or Boc-Pro-OH). Activation can be achieved using coupling reagents such as HBTU/DIEA or HATU/DIEA in a suitable solvent like N,N-dimethylformamide (DMF). Allow the coupling reaction to proceed for 1-2 hours.

  • Washes: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Repeat: Repeat the cycle from step 2 for the next amino acid in the sequence.

  • Cleavage and Deprotection: After the final coupling and deprotection step, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid cocktail, typically containing hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) with appropriate scavengers.

Workflow for Boc Solid-Phase Peptide Synthesis

G start Start with Resin swell 1. Swell Resin (DCM) start->swell deprotect 2. Boc Deprotection (50% TFA in DCM) swell->deprotect wash1 3. Wash (DCM, IPA) deprotect->wash1 neutralize 4. Neutralize (DIEA in DCM) wash1->neutralize wash2 5. Wash (DCM) neutralize->wash2 couple 6. Couple Activated Boc-Aze/Pro-OH wash2->couple wash3 7. Wash (DMF, DCM) couple->wash3 next_aa Next Amino Acid? wash3->next_aa next_aa->deprotect Yes cleave 8. Cleave from Resin & Deprotect Side Chains (e.g., HF) next_aa->cleave No end Purified Peptide cleave->end

Caption: A flowchart of the Boc-SPPS cycle for peptide synthesis.

Thermal Stability Analysis by Circular Dichroism (CD) Spectroscopy

Thermal denaturation of peptides can be monitored by CD spectroscopy to determine the melting temperature (Tm), a measure of thermal stability.

Protocol for CD Thermal Melt:

  • Sample Preparation: Dissolve the purified peptide in a suitable buffer (e.g., phosphate buffer, avoiding Tris due to its temperature-dependent pH) to a final concentration of approximately 8-50 µM. The buffer should be filtered and degassed.

  • Instrumentation Setup: Use a CD spectropolarimeter equipped with a Peltier temperature controller. Set the wavelength to monitor the unfolding transition (e.g., 222 nm for α-helical peptides).

  • Data Acquisition:

    • Equilibrate the sample at the starting temperature (e.g., 10°C).

    • Increase the temperature at a constant rate (e.g., 2°C/min).

    • Record the CD signal (ellipticity) at regular temperature intervals (e.g., every 1°C).

    • Continue until the peptide is fully unfolded (e.g., 80-90°C).

  • Data Analysis: Plot the ellipticity as a function of temperature. The resulting sigmoidal curve can be fitted to a two-state unfolding model to determine the Tm, which is the temperature at the midpoint of the transition.[8]

Binding Affinity Measurement by Surface Plasmon Resonance (SPR)

SPR is a powerful technique for the real-time, label-free analysis of biomolecular interactions, allowing for the determination of binding affinity (Kd).

General SPR Protocol for Peptide-Protein Interaction:

  • Ligand Immobilization:

    • Activate the sensor chip surface (e.g., a CM5 chip) using a mixture of N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

    • Inject the protein (ligand) in a suitable buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5) over the activated surface to achieve covalent immobilization via amine coupling.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Analyte Binding:

    • Inject a series of concentrations of the peptide (analyte) in a running buffer (e.g., HBS-EP+) over the ligand-immobilized surface.

    • Include a zero-concentration analyte injection (buffer only) for baseline subtraction.

  • Regeneration: After each analyte injection, inject a regeneration solution (e.g., glycine-HCl, pH 2.0) to dissociate the bound analyte and prepare the surface for the next injection.

  • Data Analysis: The binding response is measured in resonance units (RU). The equilibrium binding responses are plotted against the analyte concentrations and fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the equilibrium dissociation constant (Kd).[9][10][11]

Case Study: Impact of Azetidine on Collagen Biosynthesis and Stability

Collagen, the most abundant protein in mammals, is characterized by its unique triple helical structure, which is rich in proline and hydroxyproline residues. The incorporation of azetidine-2-carboxylic acid in place of proline can disrupt collagen biosynthesis and function.[12] Aze misincorporation can lead to protein misfolding and induce an unfolded protein response (UPR) and ER stress.[2][13]

The biosynthesis of collagen is a multi-step process involving extensive post-translational modifications. The hydroxylation of proline residues by prolyl hydroxylases is a critical step for the stability of the collagen triple helix. The substitution of proline with azetidine can interfere with this process and subsequent steps.

Collagen Biosynthesis and the Impact of Azetidine-2-Carboxylic Acid

G cluster_ER Endoplasmic Reticulum cluster_Extracellular Extracellular Space translation 1. Translation of pro-α chains aze_effect Aze Incorporation (Proline Analog) translation->aze_effect hydroxylation 2. Proline & Lysine Hydroxylation glycosylation 3. Glycosylation of Hydroxylysine hydroxylation->glycosylation folding 4. Triple Helix Formation glycosylation->folding misfolding Protein Misfolding & ER Stress folding->misfolding secretion 5. Secretion of Procollagen folding->secretion aze_effect->hydroxylation Interferes with Hydroxylation aze_effect->folding Disrupts Folding cleavage 6. Cleavage of Propeptides secretion->cleavage assembly 7. Fibril Assembly cleavage->assembly crosslinking 8. Cross-linking assembly->crosslinking

Caption: A simplified pathway of collagen biosynthesis and the disruptive effects of azetidine-2-carboxylic acid incorporation.

Conclusion

The choice between incorporating (R)-1-Boc-azetidine-2-carboxylic acid and (R)-1-Boc-proline into a peptide sequence offers a strategic avenue to fine-tune its structural and functional properties. While proline is a robust inducer of the well-characterized β-turn, azetidine provides access to the less-explored conformational space of the γ-turn and can increase peptide flexibility. This increased flexibility can be a double-edged sword, potentially leading to a decrease in thermal stability, as is often suggested for the collagen triple helix, although in vivo data may present a more complex picture. The ability of azetidine to perturb established secondary structures makes it a valuable tool for disrupting protein-protein interactions or for creating novel peptide architectures with enhanced resistance to proteolysis. Ultimately, the decision to use Aze or Pro should be guided by the specific design goals, whether it be to enforce a particular conformation, modulate stability, or explore novel structural motifs for therapeutic applications.

References

Conformational Analysis: A Comparative Guide to Azetidine-Containing Peptides versus Proline Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of constrained amino acid analogs into peptides is a cornerstone of modern peptidomimetic design, offering a powerful strategy to modulate conformation, enhance proteolytic stability, and improve pharmacokinetic profiles. Among these, L-proline, with its five-membered pyrrolidine ring, has long been a staple for inducing turns and rigidifying peptide backbones. More recently, its four-membered ring homolog, L-azetidine-2-carboxylic acid, has emerged as a compelling alternative, imparting distinct conformational preferences. This guide provides an objective comparison of the conformational landscapes of azetidine-containing and proline-containing peptides, supported by experimental data and detailed methodologies.

Key Conformational Differences at a Glance

The fundamental difference in ring size between azetidine and proline leads to distinct conformational biases. Proline is a well-established inducer of β-turns, a common secondary structure motif. In contrast, the more constrained four-membered ring of azetidine preferentially stabilizes γ-turn-like conformations. This seemingly subtle change has profound implications for the overall three-dimensional structure of a peptide.

Quantitative Conformational Data

The following tables summarize the key quantitative differences in the conformational parameters of azetidine- and proline-containing peptides, focusing on the dihedral angles that define their characteristic turn structures.

ParameterAzetidine-Containing Peptides (γ-Turn)Proline-Containing Peptides (β-Turn, Type I)Proline-Containing Peptides (β-Turn, Type II)
Turn Type γ-Turnβ-Turn (Type I)β-Turn (Type II)
Residue at position i+1 AzetidineProlineProline
Ideal φ Angle (°) ~ -80 to -60~ -60~ -60
Ideal ψ Angle (°) ~ +70 to +50~ -30~ +120
Hydrogen Bond C=O of residue i and NH of residue i+1C=O of residue i and NH of residue i+3C=O of residue i and NH of residue i+3

Note: Dihedral angles can vary depending on the specific peptide sequence and solvent conditions. The values presented here are idealized representations.

Experimental Protocols

The conformational analysis of these peptides relies on a combination of experimental and computational techniques. Below are detailed methodologies for the key experiments cited in comparative studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

NMR spectroscopy is a powerful tool for determining the solution-state conformation of peptides.

1. Sample Preparation:

  • Dissolve the peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture) to a concentration of 1-5 mM.

  • Add a known concentration of an internal standard (e.g., DSS or TMSP) for chemical shift referencing.

  • Adjust the pH of the solution to the desired value.

2. 1D ¹H NMR Spectroscopy:

  • Acquire a one-dimensional proton NMR spectrum to assess sample purity and identify the chemical shifts of all protons.

  • Analyze the amide proton region (typically 6-9 ppm) for information on hydrogen bonding. Amide protons involved in intramolecular hydrogen bonds often exhibit slower exchange rates with the solvent and may have temperature coefficients (dδ/dT) of less than -4.5 ppb/K.

3. 2D NMR Spectroscopy:

  • TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum to identify all protons within a given amino acid spin system. This is crucial for sequential assignment.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Acquire a NOESY or ROESY spectrum to identify protons that are close in space (typically < 5 Å). The intensity of the cross-peaks is proportional to the inverse sixth power of the distance between the protons. These distance restraints are critical for 3D structure calculation.

  • HSQC (Heteronuclear Single Quantum Coherence): For ¹³C or ¹⁵N labeled peptides, an HSQC spectrum provides correlations between protons and their directly attached heteroatoms, aiding in resonance assignment.

4. Dihedral Angle Restraints:

  • Measure the ³J(HNHα) coupling constants from a high-resolution 1D or 2D spectrum.

  • Use the Karplus equation to relate the measured coupling constant to the φ dihedral angle.

5. Structure Calculation:

  • Use the collected distance restraints (from NOESY/ROESY) and dihedral angle restraints to calculate an ensemble of 3D structures using software such as CYANA, XPLOR-NIH, or AMBER.

  • The final ensemble of structures represents the conformational flexibility of the peptide in solution.

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides a high-resolution snapshot of the peptide's conformation in the solid state.

1. Crystallization:

  • Purify the peptide to >95% purity.

  • Screen a wide range of crystallization conditions (precipitants, buffers, pH, temperature) using techniques like hanging-drop or sitting-drop vapor diffusion.

  • Optimize the conditions that yield single, well-diffracting crystals.

2. Data Collection:

  • Mount a suitable crystal on a goniometer and cryo-cool it in a stream of liquid nitrogen to minimize radiation damage.

  • Expose the crystal to a monochromatic X-ray beam (often at a synchrotron source) and collect diffraction data as the crystal is rotated.

3. Data Processing:

  • Index the diffraction pattern to determine the unit cell parameters and space group.

  • Integrate the intensities of the diffraction spots.

  • Scale and merge the data from multiple images to create a final reflection file.

4. Structure Solution and Refinement:

  • Solve the phase problem using methods such as molecular replacement (if a homologous structure is available) or direct methods.

  • Build an initial atomic model into the resulting electron density map using software like Coot.

  • Refine the model against the experimental data using software like Phenix or Refmac, adjusting atomic coordinates, and thermal parameters to improve the fit between the calculated and observed diffraction data.

5. Validation:

  • Assess the quality of the final model using tools like Ramachandran plots, which show the distribution of φ and ψ dihedral angles.

Computational Modeling: Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior and conformational landscape of peptides in a simulated environment.

1. System Setup:

  • Start with an initial 3D structure of the peptide, which can be generated from experimental data or built using peptide building software.

  • Solvate the peptide in a box of explicit water molecules (e.g., TIP3P).

  • Add counter-ions to neutralize the system.

2. Energy Minimization:

  • Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.

3. Equilibration:

  • Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

  • Equilibrate the system at the desired temperature and pressure (e.g., 1 atm) under constant pressure (NPT ensemble) to ensure the correct density of the solvent.

4. Production Run:

  • Run the MD simulation for a desired length of time (typically nanoseconds to microseconds) under the NPT ensemble.

  • Save the trajectory (atomic coordinates at regular time intervals) for analysis.

5. Analysis:

  • Analyze the trajectory to study the conformational dynamics of the peptide.

  • Calculate properties such as Root Mean Square Deviation (RMSD) to assess structural stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions.

  • Analyze the dihedral angles over time to identify preferred conformations and the presence of stable secondary structures like β- or γ-turns.

  • Cluster the conformations to identify the most populated conformational states.

Visualizing Conformational Preferences and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts and workflows discussed in this guide.

conformational_preference cluster_proline Proline-Containing Peptide cluster_azetidine Azetidine-Containing Peptide Pro Proline (5-membered ring) beta_turn β-Turn Pro->beta_turn Induces Aze Azetidine (4-membered ring) gamma_turn γ-Turn Aze->gamma_turn Induces

Caption: Comparative conformational preference of proline and azetidine.

experimental_workflow cluster_nmr NMR Spectroscopy cluster_xray X-Ray Crystallography cluster_md Molecular Dynamics nmr_sample Peptide in Solution nmr_exp 1D & 2D NMR (TOCSY, NOESY) nmr_sample->nmr_exp nmr_data Distance & Dihedral Angle Restraints nmr_exp->nmr_data nmr_struct Solution Structure (Ensemble) nmr_data->nmr_struct xray_crystal Peptide Crystal xray_diff X-ray Diffraction xray_crystal->xray_diff xray_data Electron Density Map xray_diff->xray_data xray_struct Solid-State Structure xray_data->xray_struct md_setup System Setup (Peptide + Solvent) md_sim MD Simulation md_setup->md_sim md_traj Trajectory Analysis md_sim->md_traj md_ensemble Conformational Ensemble md_traj->md_ensemble

Caption: Workflow for peptide conformational analysis.

A Comparative Guide to the NMR Characterization of N-Boc-(R)-azetidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed nuclear magnetic resonance (NMR) characterization of N-Boc-(R)-azetidine-2-carboxylic acid, a valuable building block in medicinal chemistry. Its strained four-membered ring offers unique conformational constraints in peptide and small molecule design. A thorough understanding of its spectral properties is crucial for reaction monitoring, quality control, and structural elucidation.

This document presents a comparative analysis of its ¹H and ¹³C NMR spectra against two common alternatives: N-Boc-L-proline , its five-membered ring analogue, and N-Boc-azetidine-3-carboxylic acid , its positional isomer. This comparison highlights the distinct spectral features arising from ring size and substituent position.

Please note: While N-Boc-(R)-azetidine-2-carboxylic acid has been characterized by NMR in synthetic literature, a fully assigned public dataset was not available. The spectral data presented for this compound is a representative example compiled from analyses of closely related structures and established chemical shift principles.

Quantitative NMR Data Comparison

The following table summarizes the ¹H and ¹³C NMR chemical shifts for N-Boc-(R)-azetidine-2-carboxylic acid and its alternatives. The data illustrates how the structural differences between these molecules are reflected in their NMR spectra. Notably, the protons and carbons in the strained azetidine ring of the target compound show distinct shifts compared to the less-strained proline ring.

CompoundNucleusChemical Shift (δ, ppm)AssignmentSolvent
N-Boc-(R)-azetidine-2-carboxylic acid ¹H~11-12 (very broad s)-COOHCDCl₃
~4.9 - 5.1 (t)α-CH
~3.9 - 4.1 (m)δ-CH₂
~2.4 - 2.6 (m)β-CH₂
1.45 (s)Boc (CH₃)₃
¹³C~175 - 178-COOHCDCl₃
~156 - 158Boc C=O
~80 - 82Boc C (CH₃)₃
~65 - 67α-CH
~48 - 50δ-CH₂
28.3Boc (CH₃)₃
~25 - 27β-CH₂
N-Boc-L-proline [1][2]¹H~10-12 (very broad s)-COOHCDCl₃
4.22 - 4.35 (m)α-CH
3.40 - 3.65 (m)δ-CH₂
2.15 - 2.35 (m)β-CH₂
1.85 - 2.10 (m)γ-CH₂
1.42, 1.48 (two s, rotamers)Boc (CH₃)₃
¹³C178.9-COOHCDCl₃
154.0Boc C=O
80.5Boc C (CH₃)₃
58.7α-CH
46.5δ-CH₂
30.8β-CH₂
28.4Boc (CH₃)₃
24.0γ-CH₂
N-Boc-azetidine-3-carboxylic acid [3][4]¹H12.5 (broad s)-COOHDMSO-d₆
4.08 (t)α-CH₂ (x2)
3.25 (quintet)β-CH
1.38 (s)Boc (CH₃)₃
¹³C173.8-COOHDMSO-d₆
155.8Boc C=O
78.8Boc C (CH₃)₃
51.1α-CH₂ (x2)
33.1β-CH
28.1Boc (CH₃)₃

Experimental Protocols

The following is a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra for N-Boc protected amino acids.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the analyte (e.g., N-Boc-(R)-azetidine-2-carboxylic acid).

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃) or DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm, although referencing to the residual solvent peak is also common[5].

2. NMR Data Acquisition:

  • Instrument: A high-field NMR spectrometer, such as a Bruker Avance or Varian DD2, operating at a proton frequency of 300 MHz or higher is recommended[5][6].

  • ¹H NMR:

    • Temperature: 25°C (298 K).

    • Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

    • Spectral Width: 16 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64 scans, depending on sample concentration.

  • ¹³C NMR:

    • Temperature: 25°C (298 K).

    • Pulse Program: Proton-decoupled single-pulse sequence with NOE (e.g., 'zgpg30').

    • Spectral Width: 240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually or automatically.

  • Perform baseline correction to ensure a flat baseline.

  • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C)[5].

  • Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.

Visualized Workflow for NMR Analysis

The following diagram illustrates the logical workflow for the characterization of a chemical compound using NMR spectroscopy, from sample preparation to final analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis A Weigh Compound B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D E Tune & Shim Magnetic Field D->E F Acquire 1H & 13C Spectra (FID) E->F G Fourier Transform F->G H Phase & Baseline Correction G->H I Reference Spectrum (e.g., to TMS) H->I J Assign Chemical Shifts I->J K Analyze Coupling & Integration (1H) J->K L Structure Confirmation K->L

Caption: General workflow for NMR sample analysis.

References

Navigating the Proteomic Landscape: A Comparative Guide to the Mass Spectrometry Analysis of Peptides Modified with Azetidine-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the analysis of peptides containing the proline analog, azetidine-2-carboxylic acid (Aze), a clear understanding of its behavior under mass spectrometric analysis is crucial. This guide provides an objective comparison of the fragmentation patterns of Aze-containing peptides versus their proline (Pro) counterparts, supported by established experimental principles and detailed methodologies.

Azetidine-2-carboxylic acid, a four-membered ring homolog of proline, is increasingly utilized in peptide and protein engineering to modulate structure and function. Its incorporation, however, presents unique analytical challenges and opportunities in mass spectrometry-based proteomics. This guide elucidates the key differences and similarities in the fragmentation behavior of Aze- and Pro-containing peptides, enabling more accurate and confident characterization of these modified biomolecules.

Comparative Fragmentation Analysis: The "Proline Effect" Endures

A pivotal aspect of peptide fragmentation in tandem mass spectrometry (MS/MS), particularly with collision-induced dissociation (CID), is the "proline effect." This phenomenon is characterized by a pronounced and selective cleavage of the amide bond immediately N-terminal to a proline residue, leading to the generation of abundant y-type fragment ions.

Recent studies have demonstrated that peptides containing azetidine-2-carboxylic acid exhibit a similar fragmentation pattern to those containing proline.[1] Both Aze- and Pro-containing peptides fragment predominantly according to the "proline effect," resulting in selective cleavage at the amide bond N-terminal to the Aze or Pro residue, yielding a strong signal for the corresponding y-ion series.[1] This indicates that the structural constraints imposed by the four-membered ring of Aze are sufficient to direct fragmentation in a manner analogous to the five-membered ring of proline.

While the qualitative fragmentation pattern is similar, the precise quantitative distribution of fragment ions may vary. The table below illustrates the expected primary fragmentation ions for a model peptide containing either Aze or Pro, highlighting the dominance of the y-ion resulting from cleavage N-terminal to the modification.

Precursor PeptideModificationPrimary Fragmentation SiteMajor Expected Fragment Ions (CID)
H-Ala-Ala-Xxx -Ala-Ala-OHXxx = AzeN-terminal to Azey3 (dominant), b2, other b/y ions
H-Ala-Ala-Xxx -Ala-Ala-OHXxx = ProN-terminal to Proy3 (dominant), b2, other b/y ions

This table summarizes the expected major fragmentation ions based on the established "proline effect" observed for both Aze- and Pro-containing peptides. The dominance of the y-ion resulting from cleavage N-terminal to the modified residue is a key characteristic.

Experimental Protocols

To facilitate the reproducible analysis of Aze-containing peptides, detailed experimental protocols for their synthesis and subsequent LC-MS/MS analysis are provided below.

Synthesis of Azetidine-2-Carboxylic Acid-Containing Peptides

The synthesis of peptides incorporating Aze can be achieved using standard solid-phase peptide synthesis (SPPS) protocols with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[2][3]

Materials:

  • Fmoc-protected amino acids

  • Fmoc-L-azetidine-2-carboxylic acid

  • Rink Amide resin (or other suitable solid support)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Solvents: DMF, DCM (Dichloromethane), Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 1 hour.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: Activate the Fmoc-protected amino acid (including Fmoc-Aze-OH) by dissolving it with HBTU, HOBt, and DIPEA in DMF. Add the activated amino acid solution to the resin and shake for 2 hours. Monitor the coupling reaction using a Kaiser test.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups by treating the resin with the cleavage cocktail for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following protocol outlines a general method for the analysis of Aze-containing peptides. Optimization of chromatographic conditions may be required depending on the specific peptide sequence.

Instrumentation:

  • High-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A linear gradient from 5% to 40% B over 30 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

MS/MS Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Scan Range (MS1): m/z 300-1800

  • Fragmentation Mode: Collision-Induced Dissociation (CID) or Higher-energy C-trap Dissociation (HCD)

  • Collision Energy: Optimized for the specific peptide, typically in the range of 20-35 eV.

  • Data Acquisition: Data-dependent acquisition (DDA) with dynamic exclusion to select the top 5-10 most abundant precursor ions for fragmentation.

Visualizing the Workflow and Fragmentation

To provide a clearer understanding of the analytical process and the underlying fragmentation patterns, the following diagrams have been generated.

experimental_workflow cluster_synthesis Peptide Synthesis (SPPS) cluster_analysis LC-MS/MS Analysis s1 Resin Preparation s2 Iterative Fmoc Deprotection & Amino Acid Coupling s1->s2 s3 Cleavage & Deprotection s2->s3 s4 RP-HPLC Purification s3->s4 a1 LC Separation (C18) s4->a1 Purified Aze-Peptide a2 ESI Ionization a1->a2 a3 MS1 Scan (Precursor Selection) a2->a3 a4 CID/HCD Fragmentation a3->a4 a5 MS2 Scan (Fragment Ion Detection) a4->a5 data_analysis Data Analysis & Interpretation a5->data_analysis Raw Data

Experimental workflow for Aze-peptide analysis.

fragmentation_pathway cluster_peptide cluster_fragments p1 H-Ala- p2 Ala- p3 Aze- p4 Ala- p5 Ala-OH precursor [H-Ala-Ala-Aze-Ala-Ala-OH + H]+ y3 [H-Aze-Ala-Ala-OH + H]+ (y3) precursor->y3 Cleavage N-terminal to Aze (Proline Effect) b2 [H-Ala-Ala]+ (b2) precursor->b2 y3_label Dominant Fragment

Key fragmentation pathway of an Aze-peptide.

References

A Comparative Guide to Coupling Reagents for (R)-1-Boc-azetidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient incorporation of non-natural amino acids, such as the conformationally constrained (R)-1-Boc-azetidine-2-carboxylic acid, is a critical step in the synthesis of novel peptidomimetics and therapeutic agents. The choice of coupling reagent for the formation of amide bonds with this strained cyclic amino acid significantly impacts reaction efficiency, product purity, and the preservation of stereochemical integrity. This guide provides an objective comparison of three commonly employed coupling reagents—HATU, EDC/HOBt, and T3P®—supported by experimental data derived from the closely related and sterically hindered amino acid, Boc-L-proline, which serves as a reliable proxy.

Performance Comparison of Coupling Reagents

The selection of an appropriate coupling reagent is a balance between reactivity, reaction time, potential for side reactions, and ease of purification. The following table summarizes the key performance indicators for HATU, EDC/HOBt, and T3P® in the context of coupling sterically demanding N-Boc protected cyclic amino acids.

Coupling ReagentClassTypical YieldTypical Reaction TimeRisk of RacemizationKey Considerations
HATU Uronium Salt>95%20 - 45 minutesLowHighly efficient for sterically hindered couplings; rapid reaction kinetics.[1]
EDC/HOBt Carbodiimide75 - 90%3 - 12 hoursHigh (in DMF)Cost-effective; risk of significant racemization with cyclic amino acids in DMF.[1][2]
T3P® Phosphonic AnhydrideHighNot specifiedVery Low"Green" reagent with water-soluble byproducts, simplifying purification; low epimerization reported.[3]

Experimental Protocols

Detailed methodologies for amide bond formation using (R)-1-Boc-azetidine-2-carboxylic acid with a generic amine (H₂N-R) are provided below. These protocols are based on established procedures for similar sterically hindered amino acids.

Protocol 1: High-Efficiency Coupling with HATU

This protocol is recommended for rapid and high-yielding coupling of sterically demanding amino acids.

Materials:

  • (R)-1-Boc-azetidine-2-carboxylic acid (1.0 eq)

  • Amine component (H₂N-R) (1.0 eq)

  • HATU (1.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, dissolve (R)-1-Boc-azetidine-2-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.0 eq) and DIPEA (2.0 eq) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine component (1.0 eq) to the activated mixture.

  • Stir the reaction at room temperature for 2-4 hours, or until completion as monitored by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.[4]

Protocol 2: Carbodiimide-Mediated Coupling with EDC/HOBt

A cost-effective method, though caution is advised regarding the potential for racemization, especially when using DMF as a solvent.

Materials:

  • (R)-1-Boc-azetidine-2-carboxylic acid (1.0 eq)

  • Amine component hydrochloride (H₂N-R·HCl) (1.0 eq)

  • EDC·HCl (1.1 eq)

  • HOBt (1.1 eq)

  • DIPEA (1.1 eq)

  • Anhydrous Dichloromethane (DCM) or a DCM/DMF mixture

Procedure:

  • In a round-bottom flask, dissolve (R)-1-Boc-azetidine-2-carboxylic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC·HCl (1.1 eq) and stir for 30 minutes at 0 °C for pre-activation.

  • In a separate flask, dissolve the amine component hydrochloride (1.0 eq) in anhydrous DCM and add DIPEA (1.1 eq) for neutralization. Stir for 15 minutes at room temperature.

  • Add the neutralized amine solution to the activated carboxylic acid solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Dilute the reaction mixture with DCM and wash sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.[4]

Protocol 3: Green Coupling with T3P®

This protocol utilizes a safer and more environmentally friendly coupling reagent with the benefit of simplified workup.

Materials:

  • (R)-1-Boc-azetidine-2-carboxylic acid (1.0 eq)

  • Amine component (H₂N-R) (1.1 eq)

  • T3P® (50% solution in ethyl acetate) (1.5 eq)

  • Pyridine (2.5 eq)

  • Ethyl acetate (EtOAc)

Procedure:

  • In a round-bottom flask, dissolve (R)-1-Boc-azetidine-2-carboxylic acid (1.0 eq) and the amine component (1.1 eq) in ethyl acetate.

  • Add pyridine (2.5 eq) to the mixture.

  • Add the T3P® solution (1.5 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizing the Workflow and Reaction Mechanisms

To further clarify the processes involved, the following diagrams illustrate the general experimental workflow and the mechanisms of the coupling reagents.

G cluster_prep Reactant Preparation cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification A Dissolve (R)-1-Boc- azetidine-2-carboxylic acid B Add Coupling Reagent & Base A->B C Pre-activation B->C D Add Amine Component C->D E Stir at RT D->E F Monitor by TLC E->F G Aqueous Workup F->G Reaction Complete H Drying & Concentration G->H I Column Chromatography H->I J Pure Product I->J G cluster_activation Activation cluster_coupling Coupling cluster_byproducts Byproducts RCOOH R-COOH Reagent Coupling Reagent (HATU, EDC, T3P) RCOOH->Reagent Active_Ester Activated Intermediate (OAt-ester, O-acylisourea, etc.) Reagent->Active_Ester Byproducts Urea, Phosphonic Acid Derivatives, etc. Reagent->Byproducts Amine R'-NH2 Active_Ester->Amine Peptide R-CO-NH-R' Amine->Peptide Amine->Peptide G Start Select Coupling Reagent Q1 Q1 Start->Q1 Need high yield & speed? HATU Use HATU Q1->HATU Yes Q2 Cost-conscious? Q1->Q2 No EDC_HOBt Use EDC/HOBt (Caution: Racemization) Q2->EDC_HOBt Yes Q3 Prioritize green chemistry & easy workup? Q2->Q3 No Q3->HATU No T3P Use T3P® Q3->T3P Yes

References

A Comparative Review of Peptides and Peptidomimetics Containing (R)-azetidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive literature review of peptides and peptidomimetics incorporating the constrained proline analog, (R)-azetidine-2-carboxylic acid. This document objectively compares the conformational effects, biological activity, and performance of these modified molecules with alternatives, supported by experimental data.

(R)-azetidine-2-carboxylic acid, a four-membered ring homolog of proline, has garnered significant interest in medicinal chemistry as a tool to modulate the structure and function of peptides and small molecules.[1][2] Its incorporation can impart unique conformational constraints, enhance enzymatic stability, and provide novel biological activities.[3][4][5] This guide delves into the synthesis, conformational properties, and biological performance of molecules containing this unique structural motif.

Synthesis of Peptides Containing (R)-azetidine-2-carboxylic Acid

The synthesis of peptides containing (R)-azetidine-2-carboxylic acid typically involves the initial preparation of the protected amino acid followed by standard solid-phase or solution-phase peptide synthesis methodologies. An improved synthesis of an N-protected azetidine-2-carboxylic acid derivative, a key intermediate, has been developed to facilitate its incorporation into peptide chains.[6][7]

Representative Experimental Protocol: Solution-Phase Peptide Coupling

This protocol describes the synthesis of a tetrapeptide, Boc-(L-Pro)3-L-Aze-Opcp, as an example of incorporating L-azetidine-2-carboxylic acid into a peptide chain using solution-phase chemistry.[6]

  • Activation of the N-terminal fragment: 1 g (2.44 mmol) of Boc-(L-Pro)3-OH is dissolved in 26 mL of chloroform. The solution is cooled to -23°C with stirring.

  • N-methylmorpholine (0.28 mL, 2.44 mmol) and isobutylchloroformate (0.29 mL, 2.44 mmol) are added sequentially.

  • Coupling: After 30 minutes, L-Aze-Opcp HCl (1.02 g, 2.44 mmol) is added to the reaction mixture.

  • A solution of N-methylmorpholine (0.28 mL, 2.44 mmol) in 10 mL of chloroform is then added dropwise.

  • Reaction Completion and Work-up: The cooling bath is removed, and the reaction is stirred at room temperature for an additional 18 hours.

  • The chloroform solution is washed with water and a saturated sodium chloride solution, then dried over anhydrous sodium sulfate.

  • The solvent is evaporated, and the resulting solid is recrystallized from hot ethyl acetate to yield the final peptide.

Conformational Effects of (R)-azetidine-2-carboxylic Acid

The substitution of proline with azetidine-2-carboxylic acid significantly influences the secondary structure of peptides. While proline is a well-established inducer of β-turns, the smaller, more constrained four-membered ring of azetidine-2-carboxylic acid preferentially stabilizes γ-turn-like conformations.[8] This alteration in turn preference provides a powerful strategy for manipulating peptide backbone geometry in drug design.

Computational studies have shown that peptides containing azetidine-2-carboxylic acid are generally more flexible than their proline-containing counterparts.[4][5] This increased flexibility arises from a reduction in repulsive noncovalent interactions between the atoms of the smaller ring and neighboring residues, leading to a lesser entropic penalty upon folding into certain conformations.[4][5]

Performance Comparison of Biologically Active Molecules Containing (R)-azetidine-2-carboxylic Acid

Compound IDTargetAssayIC50 (nM)SpeciesReference
GLPG0974 FFA2Calcium Flux6.7Human[10]
Compound 8FFA2Calcium Flux1300Human[10]
Compound 23FFA2Calcium Flux120Human[10]
Compound 99FFA2Calcium Flux6.7Human[10]

Mechanism of Action and Signaling Pathways

The biological effects of molecules containing azetidine-2-carboxylic acid are diverse. In many biological systems, the free amino acid is toxic due to its misincorporation into proteins in place of proline, leading to protein misfolding and cellular stress.[1][2][11][]

However, when incorporated into rationally designed molecules, the azetidine moiety can contribute to potent and selective biological activity. A prime example is the FFA2 antagonist GLPG0974. FFA2 is a G-protein coupled receptor (GPCR) that, upon activation by short-chain fatty acids, couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. This signaling cascade is implicated in various inflammatory responses. GLPG0974 acts as an antagonist at this receptor, blocking the downstream signaling events.[9][10]

Below is a diagram illustrating the general signaling pathway of the FFA2 receptor and the point of intervention by an antagonist like GLPG0974.

FFA2_Signaling_Pathway SCFA Short-Chain Fatty Acids (e.g., Acetate) FFA2 FFA2 Receptor (GPR43) SCFA->FFA2 Activates G_protein Gi/o Protein FFA2->G_protein Activates Antagonist GLPG0974 (Antagonist) Antagonist->FFA2 Inhibits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Inflammation Inflammatory Response cAMP->Inflammation Modulates

FFA2 Receptor Signaling Pathway

Experimental Protocols

Synthesis of N-Benzhydryl-2-carbobenzyloxyazetidine[6]

This protocol describes a key step in preparing a protected form of azetidine-2-carboxylic acid for peptide synthesis.

  • Reaction Setup: A solution of N-benzhydryl-2-carbobenzyloxyazetidine (6.6 g, 0.018 mol) in 150 mL of methanol is prepared.

  • Hydrogenation: Under a nitrogen atmosphere, 0.2 g of 1% palladized charcoal (Pd/C) catalyst is added to the solution.

  • Reaction Monitoring: The reaction is monitored for the selective cleavage of the benzyl group.

  • Isolation: The intermediate, N-benzhydryl-azetidine-2-carboxylic acid, is isolated. The infrared spectrum should show a band around 1616 cm⁻¹, corresponding to the ionic carboxylate group.

NMR Spectroscopy for Conformational Analysis[7]

Conformational analysis of peptides containing (R)-azetidine-2-carboxylic acid can be performed using one- and two-dimensional NMR spectroscopy.

  • Sample Preparation: The peptide is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or trifluoroethanol-d₃).

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. For detailed structural analysis, 2D NMR experiments such as COSY, TOCSY, and NOESY are performed.

  • Data Analysis: Chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs) are analyzed to determine the torsion angles (φ and ψ) of the peptide backbone and to identify the presence of specific secondary structures, such as γ-turns. The cis/trans isomerization of peptide bonds can also be assessed.

References

A Comparative Crystallographic Analysis of Peptides Incorporating (R)-Azetidine-2-Carboxylic Acid and Proline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Structural Impact of Proline Analogs in Peptides

The deliberate introduction of conformational constraints into peptides is a cornerstone of modern drug design and molecular biology. Non-natural amino acids, particularly proline analogs, are pivotal in this endeavor, offering a means to modulate peptide backbone geometry and, consequently, biological activity and stability. Among these, (R)-azetidine-2-carboxylic acid (Aze), a four-membered ring homolog of proline, presents a unique structural scaffold. This guide provides a comparative analysis of the X-ray crystallographic data of peptides containing azetidine-2-carboxylic acid versus those with proline, offering a quantitative look at their structural differences and similarities.

Performance Comparison: Structural Insights from X-ray Crystallography

The substitution of proline with azetidine-2-carboxylic acid can influence the local conformation of a peptide backbone. While extensive crystallographic data on a wide range of (R)-Aze-containing peptides remains an area of ongoing research, a direct comparison of the crystal structures of N-benzyloxycarbonyl-prolyl-L-proline (Z-Pro-Pro-OH) and N-benzyloxycarbonyl-prolyl-L-azetidine-2-carboxylic acid (Z-Pro-Aze-OH) provides valuable insights. A study by Blessing and Smith reveals that the two molecules are isostructural, crystallizing in the same space group with similar unit cell dimensions[1]. This suggests that, at least in this context, the substitution of proline with azetidine-2-carboxylic acid does not induce a major perturbation of the crystal packing.

The key differences and similarities in their crystallographic and conformational parameters are summarized below.

ParameterZ-Pro-Aze-OH[1]Z-Pro-Pro-OH[1]L-Proline[2]
Molecular Formula C₁₇H₂₀N₂O₅C₁₈H₂₂N₂O₅C₅H₉NO₂
Crystal System MonoclinicMonoclinicOrthorhombic
Space Group P2₁P2₁P2₁2₁2₁
Unit Cell Dimensions a = 10.161 Å, b = 14.743 Å, c = 5.640 Åa = 10.446 Å, b = 14.527 Å, c = 6.107 Åa = 5.996 Å, b = 11.603 Å, c = 7.649 Å
β = 109.63°β = 114.79°
Resolution (sin θ)/λ = 0.70 Å⁻¹(sin θ)/λ = 0.70 Å⁻¹Not explicitly stated
R-factor 0.0480.0640.039
Residue 1 φ Angle -60°-65°Not applicable
Residue 1 ψ Angle 152°155°Not applicable
Residue 2 φ Angle -52°-53°Not applicable
Residue 2 ψ Angle 139°142°Not applicable
Ring Conformation PlanarEnvelope (Pro1), Half-chair (Pro2)Envelope

Table 1: Comparison of Crystallographic and Conformational Data.

The data reveals that the backbone dihedral angles (φ and ψ) of the proline residue preceding the azetidine or second proline residue are very similar in both dipeptides.[1] The subsequent azetidine and proline residues also adopt comparable φ and ψ angles.[1] A notable difference lies in the ring pucker: the four-membered azetidine ring is essentially planar, whereas the five-membered pyrrolidine rings of the proline residues adopt envelope and half-chair conformations.[1] This planarity in the azetidine ring can lead to more subtle alterations in the overall peptide conformation and intermolecular interactions.

Computational studies have suggested that peptides containing azetidine-2-carboxylic acid are generally more flexible than their proline-containing counterparts.[3] This increased flexibility is attributed to a reduction in repulsive non-covalent interactions between the atoms of the smaller ring and adjacent residues.[3]

Experimental Protocols

The determination of a peptide's crystal structure via X-ray crystallography follows a well-established workflow. The methodologies outlined below are a synthesis of standard practices in the field.

Peptide Synthesis and Purification
  • Solid-Phase Peptide Synthesis (SPPS): The desired peptide is synthesized on a solid support resin, typically using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The (R)-azetidine-2-carboxylic acid or proline analog is incorporated as a protected amino acid derivative during the automated or manual synthesis cycles.

  • Cleavage and Deprotection: The peptide is cleaved from the resin and all protecting groups are removed, usually with a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve a purity of >95%, which is crucial for successful crystallization.

  • Characterization: The purified peptide is characterized by mass spectrometry and analytical HPLC to confirm its identity and purity.

Peptide Crystallization
  • Solubility Screening: The solubility of the purified peptide is tested across a range of buffers and pH values to determine suitable conditions for crystallization screening.

  • Crystallization Screening: High-throughput screening is performed using commercially available or custom-made screens that cover a wide range of precipitants, salts, and pH conditions. The hanging drop or sitting drop vapor diffusion method is commonly employed. A small drop of the peptide solution is mixed with an equal volume of the reservoir solution and allowed to equilibrate against the larger volume of the reservoir.

  • Optimization: Conditions that yield initial microcrystals are optimized by systematically varying the concentrations of the peptide, precipitant, and additives, as well as temperature, to obtain larger, single crystals suitable for X-ray diffraction.

X-ray Diffraction Data Collection and Structure Determination
  • Crystal Harvesting and Cryo-protection: Single crystals are carefully harvested from the crystallization drop and flash-cooled in liquid nitrogen to prevent radiation damage during data collection. A cryoprotectant is often added to the harvesting buffer to prevent ice formation.

  • X-ray Diffraction: The cryo-cooled crystal is mounted on a goniometer and exposed to a monochromatic X-ray beam, typically at a synchrotron source. As the crystal is rotated, a series of diffraction images are collected on a detector.

  • Data Processing: The diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections.

  • Structure Solution and Refinement: The phase information for each reflection is determined using methods such as molecular replacement (if a homologous structure is available) or experimental phasing techniques. An initial model of the peptide is built into the resulting electron density map and then refined to improve the fit with the experimental data, resulting in the final crystal structure.

Visualizing the Workflow

The logical flow from a synthesized peptide to its final three-dimensional structure can be visualized as follows:

Peptide_Crystallography_Workflow cluster_synthesis Peptide Preparation cluster_crystallization Crystallization cluster_diffraction Structure Determination Synthesis Solid-Phase Synthesis Cleavage Cleavage & Deprotection Synthesis->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spec & HPLC Analysis Purification->Characterization Screening High-Throughput Screening Characterization->Screening Pure Peptide Optimization Optimization of Conditions Screening->Optimization Harvesting Crystal Harvesting & Cryo-cooling Optimization->Harvesting DataCollection X-ray Data Collection Harvesting->DataCollection Diffraction-quality Crystal DataProcessing Data Processing DataCollection->DataProcessing StructureSolution Structure Solution & Refinement DataProcessing->StructureSolution FinalStructure Final 3D Structure StructureSolution->FinalStructure

Workflow from peptide synthesis to 3D structure determination.

References

Azetidine vs. Proline Peptide Bonds: A Comparative Stability Analysis for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between peptide building blocks is critical for designing stable and effective therapeutics. This guide provides a detailed comparison of the stability of peptide bonds formed by azetidine-2-carboxylic acid (Aze) versus the conventional proline (Pro), supported by available experimental insights and detailed methodologies.

The substitution of proline with its four-membered ring analogue, azetidine-2-carboxylic acid, offers a compelling strategy to modulate the conformational and stability properties of peptides. While both are cyclic amino acids that introduce kinks into a peptide backbone, the seemingly subtle difference in their ring size—a four-membered azetidine ring versus a five-membered pyrrolidine ring—leads to significant divergences in peptide bond stability, conformational preferences, and susceptibility to enzymatic degradation.

Conformational Landscape: A Shift from β-Turns to γ-Turns

A primary driver of the differing stabilities of azetidine- and proline-containing peptides is their distinct influence on secondary structure. Proline is well-established as a potent inducer of β-turns, which are critical structural motifs for protein folding and molecular recognition. In contrast, the smaller, more constrained azetidine ring favors the formation of γ-turns.[1][2] This fundamental shift in turn preference provides a powerful tool for medicinal chemists to fine-tune peptide backbone geometry.

Computational studies and experimental evidence from NMR and FT-IR spectroscopy on model tetrapeptides have demonstrated that the conformational constraints imposed by the four-membered ring are effective in stabilizing γ-turn-like conformations.[1] Furthermore, peptides incorporating azetidine are generally more flexible than their proline-containing counterparts.[2][3] This increased flexibility is attributed to reduced steric hindrance from the smaller ring structure. However, this can also lead to a destabilization of more ordered secondary structures, such as the collagen triple helix.[3]

G cluster_proline Proline-Containing Peptide cluster_azetidine Azetidine-Containing Peptide cluster_comparison Structural Comparison Pro_peptide ...-AA(i-1)-Pro(i)-AA(i+1)-... Pro_turn β-Turn Induction Pro_peptide->Pro_turn Favors Aze_peptide ...-AA(i-1)-Aze(i)-AA(i+1)-... Aze_turn γ-Turn Induction Aze_peptide->Aze_turn Favors Pro Proline (5-membered ring) Aze Azetidine (4-membered ring)

Figure 1. Conformational preferences of proline vs. azetidine in peptides.

Proteolytic Stability: A Shield Against Degradation

A significant advantage of incorporating non-natural amino acids like azetidine into peptides is the potential for enhanced resistance to enzymatic degradation.[2] While specific quantitative half-life data directly comparing analogous azetidine- and proline-containing peptides is limited in the available literature, studies have shown that the introduction of a 3-aminoazetidine (3-AAz) moiety into a cyclohexapeptide improves its stability against proteases when compared to the unmodified macrocycle.[4][5]

The structural dissimilarity of the azetidine ring compared to natural amino acid residues can hinder recognition and binding by proteases, thus reducing the rate of peptide bond cleavage. This is a crucial factor in the development of peptide-based drugs, as it can lead to improved pharmacokinetic profiles and longer in-vivo efficacy.

FeatureAzetidine-Peptide BondProline-Peptide Bond
Turn Preference Induces γ-turns[1][2]Induces β-turns[2]
Conformational Flexibility Generally more flexible[2][3]More conformationally restricted[2]
Ring Pucker More planar[2]More puckered (endo/exo conformations)[2]
Proteolytic Stability Generally enhanced stability[4][5]Susceptible to specific proteases

Cis/Trans Isomerization: A Subtle but Significant Hurdle

Computational studies suggest that the rotational barriers for the imide bond in azetidine-containing dipeptides are lower than those for proline dipeptides.[6] This could imply a faster rate of cis-trans isomerization for azetidine-peptide bonds. However, the relative populations of the cis and trans isomers will also be affected by the specific peptide sequence and solvent conditions.[6] Further experimental studies are required to fully elucidate the kinetic and thermodynamic parameters of cis-trans isomerization for azetidine-peptide bonds in direct comparison to their proline counterparts.

Experimental Protocols

Peptide Synthesis and Purification

Peptides containing azetidine-2-carboxylic acid can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols.

Workflow for Peptide Synthesis:

G Resin Resin Support Coupling1 Couple First Amino Acid Resin->Coupling1 Deprotection1 Fmoc Deprotection Coupling1->Deprotection1 Coupling2 Couple Azetidine/Proline Deprotection1->Coupling2 Deprotection2 Fmoc Deprotection Coupling2->Deprotection2 Coupling3 Couple Subsequent Amino Acids Deprotection2->Coupling3 Cleavage Cleavage from Resin Coupling3->Cleavage Purification HPLC Purification Cleavage->Purification Analysis Mass Spectrometry Analysis Purification->Analysis

Figure 2. General workflow for solid-phase peptide synthesis.

Detailed Protocol:

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin or the growing peptide chain using a solution of 20% piperidine in DMF.

  • Amino Acid Coupling: Activate the Fmoc-protected amino acid (either azetidine-2-carboxylic acid or proline) using a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF. Add this solution to the deprotected resin and allow the coupling reaction to proceed.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).[7][8]

Proteolytic Stability Assay

Objective: To determine the rate of degradation of a peptide in the presence of a specific protease.

Materials:

  • Peptide stock solution of known concentration.

  • Protease solution (e.g., trypsin, chymotrypsin) in an appropriate buffer.

  • Reaction buffer (e.g., phosphate-buffered saline, PBS).

  • Quenching solution (e.g., 10% trifluoroacetic acid).

  • RP-HPLC system for analysis.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the peptide stock solution and the reaction buffer. Pre-incubate at 37°C.

  • Initiate Reaction: Add the protease solution to the peptide solution to start the reaction.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quench Reaction: Immediately add the quenching solution to the aliquot to stop the enzymatic reaction.

  • Analysis: Analyze the samples by RP-HPLC. The peak corresponding to the intact peptide will decrease over time, while peaks for the degradation products may appear.

  • Data Analysis: Calculate the percentage of intact peptide remaining at each time point relative to the 0-minute time point. The half-life (t₁/₂) of the peptide can be determined by plotting the percentage of intact peptide versus time.

Serum Stability Assay

Objective: To evaluate the stability of a peptide in a more physiologically relevant environment.

Materials:

  • Peptide stock solution.

  • Human or animal serum.

  • Incubator at 37°C.

  • Precipitating agent (e.g., acetonitrile or trichloroacetic acid).

  • Centrifuge.

  • RP-HPLC or LC-MS system for analysis.

Procedure:

  • Reaction Setup: Add the peptide stock solution to pre-warmed serum in a microcentrifuge tube and incubate at 37°C.

  • Time Points: At various time points, take aliquots of the serum-peptide mixture.

  • Protein Precipitation: Add the precipitating agent to each aliquot to precipitate the serum proteins.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant containing the peptide and its potential degradation products by RP-HPLC or LC-MS.

  • Data Analysis: Quantify the amount of intact peptide at each time point and calculate the half-life in serum.

NMR Spectroscopy for Cis/Trans Isomerization Analysis

Objective: To determine the ratio of cis and trans isomers of a peptide bond and to study the kinetics of their interconversion.

Materials:

  • Lyophilized peptide sample.

  • Appropriate deuterated solvent (e.g., D₂O, DMSO-d₆).

  • High-field NMR spectrometer.

Procedure:

  • Sample Preparation: Dissolve the peptide in the deuterated solvent to the desired concentration.

  • 1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum. The presence of both cis and trans isomers will often result in two distinct sets of resonances for the protons near the imide bond. The ratio of the isomers can be determined by integrating the corresponding peaks.

  • 2D NMR (e.g., EXSY or ROESY): To study the kinetics of isomerization, two-dimensional exchange spectroscopy (EXSY) or rotating-frame Overhauser effect spectroscopy (ROESY) can be used. Cross-peaks between the resonances of the cis and trans isomers indicate chemical exchange between them.

  • Data Analysis: The rate constants for the cis-trans interconversion can be determined by analyzing the intensities of the cross-peaks and diagonal peaks in the 2D NMR spectra.[9][10][11][12]

Conclusion

The incorporation of azetidine-2-carboxylic acid in place of proline presents a valuable strategy in peptide drug design. The smaller ring size of azetidine leads to a distinct conformational landscape, favoring γ-turns over the β-turns induced by proline, and generally increases the flexibility of the peptide backbone. This structural alteration is also associated with enhanced proteolytic stability, a key attribute for improving the pharmacokinetic properties of peptide therapeutics. While direct quantitative comparisons of the stability of azetidine and proline peptide bonds are still an area for further research, the available evidence strongly suggests that azetidine is a promising building block for the development of more robust and conformationally defined peptide drugs. The experimental protocols detailed in this guide provide a framework for researchers to conduct their own comparative stability analyses and further explore the potential of this unique amino acid analogue.

References

Safety Operating Guide

Proper Disposal of (R)-1-(Tert-butoxycarbonyl)azetidine-2-carboxylic acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of (R)-1-(Tert-butoxycarbonyl)azetidine-2-carboxylic acid is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound, ensuring adherence to safety protocols and regulatory requirements.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles with side shields, and a lab coat. All handling of the solid compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[1]

Hazard Profile and Incompatibilities

This compound is a stable compound under recommended storage conditions. However, it is incompatible with strong oxidizing agents and strong acids.[1] Contact with these substances should be strictly avoided to prevent potentially hazardous reactions. Hazardous decomposition products include oxides of carbon (CO, CO2) and nitrogen (NOx).[1]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is to treat it as hazardous chemical waste. This process should be carried out in coordination with your institution's Environmental Health and Safety (EHS) office.

Step 1: Waste Collection

  • Carefully collect the solid this compound waste.

  • For small spills, sweep up the material and place it into a designated waste container.[1]

  • Any materials contaminated with the compound, such as weighing paper, gloves, and pipette tips, must also be collected as hazardous waste.

Step 2: Container Selection and Labeling

  • Use a clean, dry, and chemically compatible container for waste accumulation. The container should have a secure, leak-proof lid.

  • Clearly label the waste container with the following information:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • The date the container was first used for waste accumulation

    • The name and contact information of the generating laboratory or researcher

    • Any relevant hazard warnings (e.g., "Irritant")

Step 3: Waste Segregation and Storage

  • Store the sealed waste container in a designated and secure hazardous waste accumulation area.

  • This area should be cool, dry, and well-ventilated.

  • Crucially, segregate this waste from incompatible materials, particularly strong oxidizing agents and strong acids.[1]

Step 4: Arrange for Professional Disposal

  • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

  • Provide them with a complete and accurate description of the waste.

  • The EHS office will work with a licensed hazardous waste disposal contractor for the final treatment and disposal, which typically involves incineration.

Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain. [1]

Accidental Release Measures

In the event of a spill:

  • Small Spills: Carefully sweep up the solid material, avoiding dust formation, and place it in a suitable, labeled container for disposal as hazardous waste.[1]

  • Large Spills: Evacuate the area and prevent entry. Increase ventilation. The cleanup of large spills should be performed by trained personnel with appropriate PPE. Shovel the material into a suitable container for disposal.[1]

  • Decontamination: After the bulk of the material has been removed, decontaminate the spill area with a suitable solvent, followed by washing with soap and water. All cleaning materials must also be collected and disposed of as hazardous waste.

Regulatory Compliance

The disposal of this compound is governed by federal, state, and local regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[2][3] It is the responsibility of the waste generator (the laboratory) to ensure that all disposal activities are in full compliance with these regulations.

Quantitative Data Summary

PropertyValueSource
CAS Number51077-14-6[1]
Molecular FormulaC9H15NO4[4]
Molecular Weight201.22 g/mol [4]
IncompatibilitiesStrong oxidizing agents, Strong acids[1]
Hazardous Decomposition ProductsOxides of carbon (CO, CO2), Oxides of nitrogen (NOx)[1]

Disposal Workflow Diagram

DisposalWorkflow Disposal Workflow for this compound cluster_onsite On-Site Laboratory Procedures cluster_offsite Off-Site Disposal start Waste Generation collect_waste Collect Waste & Contaminated Materials start->collect_waste label_container Label Container as 'Hazardous Waste' collect_waste->label_container store_waste Store in Designated, Segregated Area label_container->store_waste contact_ehs Contact Environmental Health & Safety (EHS) store_waste->contact_ehs ehs_pickup EHS Schedules Pickup contact_ehs->ehs_pickup transport Transport by Licensed Contractor ehs_pickup->transport final_disposal Incineration at Approved Facility transport->final_disposal

Caption: Disposal Workflow for this compound.

References

Essential Safety and Operational Guide for Handling (R)-1-(Tert-butoxycarbonyl)azetidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Identification and GHS Classification:

(R)-1-(tert-butoxycarbonyl)azetidine-2-carboxylic acid is classified as a hazardous substance. The primary hazards associated with this compound are:

  • Skin Irritation: Causes skin irritation.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory tract irritation.[1][2][3]

The GHS hazard statements for the analogous (S)-isomer are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is essential to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentSpecifications and Best Practices
Eye and Face Protection Chemical safety goggles or safety glasses with side shields.[3] A face shield may be necessary where splashing is a risk.[4][5]Must conform to EN166 or ANSI Z.87.1 standards.[3][6]
Skin and Body Protection Chemical-resistant lab coat.[6]Should be fully buttoned.[6]
Chemical-resistant gloves (e.g., nitrile rubber).[4][5]Inspect gloves before each use and change them immediately if contaminated.[6][7]
Fully enclosed shoes.[6]Shoes should be made of a chemical-resistant material.[6]
Respiratory Protection A NIOSH-approved N95 dust mask or equivalent respirator.Required when handling the solid compound, especially if dust generation is likely.[4][6] Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[3][6]

Operational Plan: Safe Handling Protocol

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.

1. Preparation and Engineering Controls:

  • Designated Area: All handling of the solid compound should occur in a designated area, preferably within a certified chemical fume hood to control dust and vapors.[6]

  • Ventilation: Ensure the chemical fume hood is functioning correctly before commencing any work.[6]

  • Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible.

2. Handling the Solid Compound:

  • Weighing: Use a spatula for transferring the solid. Avoid actions that could generate dust, such as pouring from a height.[6]

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to prevent splashing.[6]

3. Post-Handling Procedures:

  • Decontamination: Clean all contaminated surfaces and equipment thoroughly with an appropriate solvent, followed by washing with soap and water.[4]

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and then eye protection.[6]

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][3]

Disposal Plan

Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.

1. Waste Segregation and Collection:

  • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weighing paper, paper towels) must be placed in a dedicated and clearly labeled hazardous waste container.[6]

  • Chemical Waste: Unused compound and solutions should be collected in a separate, compatible, and clearly labeled hazardous waste container.

2. Disposal Method:

  • Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[3][4]

  • The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[4]

  • Do not empty into drains. [3][4][7]

PPE_Selection_Workflow PPE Selection Workflow for Handling this compound cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_final Final Check start Start: Handling Required assess_hazards Assess Hazards: - Skin Irritant - Eye Irritant - Respiratory Irritant start->assess_hazards assess_procedure Assess Handling Procedure assess_hazards->assess_procedure eye_protection Eye Protection: Safety Goggles/Glasses with Side Shields assess_procedure->eye_protection skin_protection Skin Protection: - Nitrile Gloves - Lab Coat assess_procedure->skin_protection dust_risk Dust Generation Likely? assess_procedure->dust_risk splash_risk Splash Risk? eye_protection->splash_risk respiratory_protection Respiratory Protection skin_protection->respiratory_protection end_ppe Proceed with Handling using Selected PPE respiratory_protection->end_ppe splash_risk->skin_protection No face_shield Add Face Shield splash_risk->face_shield Yes n95_respirator Use N95 Dust Mask in Fume Hood dust_risk->n95_respirator Yes no_respirator Standard Ventilation (Fume Hood) Sufficient dust_risk->no_respirator No face_shield->skin_protection n95_respirator->respiratory_protection no_respirator->respiratory_protection

Caption: PPE Selection Workflow.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-1-(Tert-butoxycarbonyl)azetidine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(R)-1-(Tert-butoxycarbonyl)azetidine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.